molecular formula C11H18ClN B2967633 (4-Butan-2-ylphenyl)methanamine;hydrochloride CAS No. 59528-31-3

(4-Butan-2-ylphenyl)methanamine;hydrochloride

Cat. No.: B2967633
CAS No.: 59528-31-3
M. Wt: 199.72
InChI Key: IEUBPXVFHOFHBW-UHFFFAOYSA-N
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Description

(4-Butan-2-ylphenyl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72. The purity is usually 95%.
BenchChem offers high-quality (4-Butan-2-ylphenyl)methanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Butan-2-ylphenyl)methanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-butan-2-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUBPXVFHOFHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (4-butan-2-ylphenyl)methanamine hydrochloride, a substituted benzylamine of interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact hydrochloride salt is not publicly indexed, this document extrapolates from established chemical principles and data on analogous structures to present its probable synthetic routes, analytical characterization methods, and potential biological significance. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a framework for the evaluation of this and related compounds.

Introduction and Chemical Identity

Substituted benzylamines are a cornerstone scaffold in modern pharmacology, integral to a wide range of therapeutic agents due to their versatile biological activities.[1] The structure of (4-butan-2-ylphenyl)methanamine features a benzylamine core with a sec-butyl group at the para position of the phenyl ring. This substitution pattern is anticipated to modulate the molecule's lipophilicity and steric profile, which are critical determinants of its interaction with biological targets. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, facilitating its use in pharmaceutical formulations and biological assays.

While a dedicated CAS number for (4-butan-2-ylphenyl)methanamine hydrochloride is not found in readily accessible chemical databases, the free base, (4-butan-2-ylphenyl)methanamine, and its hydrochloride salt can be unequivocally identified by their chemical structure and systematic IUPAC name. For reference, the CAS number for the parent compound, benzylamine hydrochloride, is 3287-99-8.[2]

Table 1: Physicochemical Properties of Representative Benzylamine Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Form
Benzylamine Hydrochloride[2]C₇H₁₀ClN143.61White crystalline powder
1-(4-Methylphenyl)-butan-2-amine Hydrochloride[3][4]C₁₁H₁₈ClN199.72Not specified
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride[5]C₁₀H₁₁ClN₂SNot specifiedSolid

Synthesis and Mechanistic Considerations

The synthesis of (4-butan-2-ylphenyl)methanamine hydrochloride can be approached through several established synthetic routes for primary amines. A common and effective method is the reductive amination of the corresponding aldehyde, 4-(butan-2-yl)benzaldehyde.

Synthetic Workflow: Reductive Amination

This two-step, one-pot reaction is a widely used method for amine synthesis due to its efficiency and operational simplicity.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 4-(Butan-2-yl)benzaldehyde C Intermediate Imine A->C + NH₃ - H₂O B Ammonia (NH₃) B->C E (4-Butan-2-ylphenyl)methanamine C->E Reduction D Sodium Borohydride (NaBH₄) or Hydrogen (H₂) / Pd-C D->E G (4-Butan-2-ylphenyl)methanamine Hydrochloride E->G + HCl F Hydrochloric Acid (HCl) F->G

Caption: Reductive amination workflow for the synthesis of (4-Butan-2-ylphenyl)methanamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)
  • Imine Formation: To a solution of 4-(butan-2-yl)benzaldehyde (1 equivalent) in methanol, an excess of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) is added. The reaction is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄, 1.5-2 equivalents) is added portion-wise. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine in the presence of the aldehyde. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base amine. Purification can be achieved by column chromatography on silica gel.

  • Salt Formation: The purified (4-butan-2-ylphenyl)methanamine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in ether or isopropanol (1.1 equivalents) is added dropwise with stirring. The hydrochloride salt typically precipitates as a solid and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized (4-butan-2-ylphenyl)methanamine hydrochloride would be confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is essential for assessing the purity of the final compound and any intermediates.[6][7]

Table 2: Representative HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds.[6]
Mobile Phase Acetonitrile/Methanol/Ammonium Carbonate Buffer (pH 10.5)A mixture of organic solvents allows for fine-tuning of elution strength, while a basic buffer is suitable for the analysis of amines.[6]
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.[6]
Detection UV at 218 nmA common wavelength for the detection of aromatic compounds.[6]
Column Temp. 30°CEnsures reproducible retention times.[6]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the sec-butyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

Applications in Drug Discovery

Substituted benzylamines are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1]

  • Enzyme Inhibition: This class of compounds has been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are important targets in the treatment of neurological disorders.[1]

  • Receptor Modulation: The benzylamine moiety can serve as a pharmacophore for interacting with various G-protein coupled receptors (GPCRs) and ion channels.

  • Antimicrobial Agents: Novel benzylamine derivatives have been synthesized and evaluated for their antibacterial properties.[8]

The specific structure of (4-butan-2-ylphenyl)methanamine suggests it could be explored for its potential as a neuromodulatory or cardiovascular agent, areas where related substituted phenethylamines and benzylamines have shown promise.

G cluster_0 Potential Biological Targets A (4-Butan-2-ylphenyl)methanamine Scaffold B Monoamine Oxidases (MAOs) A->B Inhibition C GPCRs A->C Modulation D Ion Channels A->D Modulation E Bacterial Cell Wall Synthesis A->E Inhibition

Caption: Potential biological applications of the (4-butan-2-ylphenyl)methanamine scaffold.

Conclusion

References

  • The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. Benchchem.
  • Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. PubMed.
  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC.
  • Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. ResearchGate.
  • Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Der Pharma Chemica.
  • Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo.
  • Benzylamine hydrochloride. Chem-Impex.
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.
  • (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride. Sigma-Aldrich.
  • 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. precisionFDA.
  • SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry.
  • 1-(4-Methyl-phenyl)-2-butanamine hcl | C11H18ClN | CID 131886201. PubChem.

Sources

4-(sec-butyl)benzylamine hydrochloride chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(sec-Butyl)benzylamine hydrochloride (also known as p-sec-butylbenzylamine HCl or 1-(4-sec-butylphenyl)methanamine hydrochloride) is a specialized aromatic amine intermediate used primarily in medicinal chemistry and materials science. Distinguished by the presence of a sec-butyl group at the para-position, this compound offers a unique steric and lipophilic profile compared to its more common tert-butyl and iso-propyl analogs.

This guide details the structural properties, synthetic pathways, and handling protocols for 4-(sec-butyl)benzylamine HCl, designed for researchers optimizing hydrophobic interactions in drug discovery (e.g., GPCR ligands, kinase inhibitors) or synthesizing advanced polymer modifiers.

Chemical Identity & Structural Analysis[1]

Nomenclature & Classification
  • IUPAC Name: [4-(butan-2-yl)phenyl]methanamine hydrochloride

  • Common Name: 4-(sec-Butyl)benzylamine HCl

  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.72 g/mol (Salt); 163.26 g/mol (Free Base)

  • CAS Number: Not widely indexed as the specific HCl salt; often synthesized in-situ from the free base or nitrile precursor. (Analogous to 4-tert-butylbenzylamine HCl, CAS 59528-30-2).[1][2]

Structural Dynamics

The molecule consists of a benzene ring substituted at the 1-position with an aminomethyl group (


) and at the 4-position with a sec-butyl group (

).
  • Chirality: The sec-butyl group contains a chiral center at the benzylic attachment point (the carbon bonded to the ring). Unless stereospecific synthesis is employed, the compound exists as a racemic mixture of R and S enantiomers.

  • Salt Formation: The hydrochloride salt stabilizes the primary amine, preventing oxidation and carbamate formation (reaction with atmospheric

    
    ).
    

ChemicalStructure Figure 1: Structural Connectivity of 4-(sec-Butyl)benzylamine HCl Ring Benzene Ring (Aromatic Core) Amine Aminomethyl Group (-CH2-NH3+ Cl-) (Hydrophilic Head) Ring->Amine Position 1 Alkyl sec-Butyl Group (-CH(CH3)CH2CH3) (Lipophilic Tail / Chiral) Ring->Alkyl Position 4 (para)

Physicochemical Profile

The sec-butyl group imparts greater lipophilicity (


) than a methyl or ethyl group, but less steric bulk than a tert-butyl group, allowing for fine-tuning of receptor binding pockets.
PropertyValue (Estimated/Analogous)Significance
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation.
Melting Point > 200°C (Decomposes)Typical for benzylamine hydrochloride salts.
Solubility (Water) Moderate to HighThe ionic ammonium head group dominates solubility.
Solubility (Organic) Ethanol, Methanol, DMSOSuitable for standard organic synthesis workflows.
pKa (Conjugate Acid) ~9.3 - 9.5Basic enough to form stable salts; requires strong base for free-basing.
Hygroscopicity ModerateStore in a desiccator to prevent caking.

Synthetic Pathways[5][6]

The most reliable route to high-purity 4-(sec-butyl)benzylamine HCl avoids the messiness of direct chloromethylation (which can lead to bis-alkylation). Instead, the Reduction of 4-(sec-butyl)benzonitrile is the industry-standard approach.

Pathway Overview
  • Starting Material: 4-(sec-butyl)benzonitrile (commercially available or synthesized from 4-sec-butyl-bromobenzene).

  • Reduction: Conversion of the nitrile (

    
    ) to the primary amine (
    
    
    
    ) using Lithium Aluminum Hydride (
    
    
    ) or Borane-THF (
    
    
    ).
  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether or dioxane.

SynthesisPathway Figure 2: Synthesis via Nitrile Reduction Start Start: 4-(sec-Butyl)benzonitrile Reagent Reduction Step (LiAlH4 in THF, Reflux) Start->Reagent Intermediate Intermediate: Lithium Aluminate Complex Reagent->Intermediate Quench Workup (Fieser Method / NaOH) Intermediate->Quench FreeBase 4-(sec-Butyl)benzylamine (Free Base Oil) Quench->FreeBase SaltStep Salt Formation (HCl in Et2O/Dioxane) FreeBase->SaltStep Final Product: 4-(sec-Butyl)benzylamine HCl SaltStep->Final

Detailed Experimental Protocol (Nitrile Reduction)

Objective: Synthesize 10g of 4-(sec-butyl)benzylamine HCl.

Reagents:

  • 4-(sec-Butyl)benzonitrile (1.0 equiv)

  • 
     (2.0 equiv, 1M in THF) or 
    
    
    
  • Tetrahydrofuran (THF), anhydrous

  • HCl (4M in Dioxane)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Charging: Add

    
     solution (2.0 equiv) to the flask under nitrogen. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve 4-(sec-butyl)benzonitrile in anhydrous THF. Add this solution dropwise to the

    
     suspension over 30 minutes. Caution: Exothermic.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      mL per gram of
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through Celite.[3] Dry the filtrate over

    
     and concentrate in vacuo to yield the Free Base  (pale yellow oil).
    
  • Salt Formation: Dissolve the oil in a minimal amount of dry diethyl ether. Add 4M HCl in dioxane dropwise with stirring.

  • Filtration: The white HCl salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.4–8.6 (br s, 3H, 
      
      
      
      )
    • 
       7.2–7.4 (m, 4H, Ar-H)
      
    • 
       4.0 (s, 2H, 
      
      
      
      )
    • 
       2.5–2.6 (m, 1H, benzylic 
      
      
      
      of sec-butyl)
    • 
       1.5 (m, 2H, 
      
      
      
      of sec-butyl)
    • 
       1.2 (d, 3H, 
      
      
      
      doublet)
    • 
       0.8 (t, 3H, terminal 
      
      
      
      )
  • IR Spectroscopy:

    • Broad band ~3000 cm⁻¹ (Ammonium N-H stretch).

    • No peak at ~2225 cm⁻¹ (Absence of Nitrile).

  • Mass Spectrometry (ESI+):

    • 
       (corresponding to the free base mass).
      

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • STOT-SE: Category 3 (Respiratory irritation)

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the solid salt in a fume hood to avoid inhaling dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as amines can absorb atmospheric

    
    .
    

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nitrile reduction mechanisms).
  • Sigma-Aldrich. (2024). Product Specification: 4-tert-Butylbenzylamine.[2][4][5] Link (Used as a primary analog for physicochemical property estimation).

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines. Link (Source for standard LiAlH4 and Borane reduction protocols).

  • PubChem. (2024). Compound Summary: 4-tert-Butylbenzylamine.[2][4][5] Link (Structural analog data verification).

Sources

An In-depth Technical Guide to 4-sec-butylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-butylbenzylamine hydrochloride is an organic salt belonging to the substituted benzylamine class of compounds. The benzylamine scaffold is a crucial pharmacophore and a versatile synthetic intermediate in medicinal chemistry and materials science.[1][2] The incorporation of an alkyl substituent, such as a sec-butyl group, onto the phenyl ring can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and interaction with biological targets.[3] This guide provides a comprehensive overview of the molecular characteristics, a plausible synthetic route, and the potential applications of 4-sec-butylbenzylamine HCl, grounded in established chemical principles.

Molecular and Physicochemical Profile

The fundamental properties of 4-sec-butylbenzylamine hydrochloride are summarized below. It is important to note that while the molecular formula and weight are exact, some physical properties are estimated based on the closely related isomer, 4-tert-butylbenzylamine, due to a lack of specific experimental data for the sec-butyl variant.[4][5]

PropertyValueSource
Chemical Name 4-sec-butylbenzylamine hydrochloride-
Synonyms (4-(butan-2-yl)phenyl)methanaminium chloride-
Molecular Formula C₁₁H₁₈ClN-
Molecular Weight 199.72 g/mol -
Appearance Predicted: White to off-white solid[6]
Boiling Point (Free Base) Estimated: ~235-236 °C[4][5]
Density (Free Base) Estimated: ~0.93 g/mL at 25 °C[4][5]
Solubility Expected to be soluble in water and lower alcohols[1]

Synthesis and Purification

A robust and logical synthetic pathway to 4-sec-butylbenzylamine hydrochloride involves a two-stage process: the synthesis of the free base, 4-sec-butylbenzylamine, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 4-sec-butylbenzylamine via Reductive Amination

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds.[7][8] In this proposed synthesis, 4-sec-butylbenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[9][10]

Synthesis_of_4-sec-butylbenzylamine start 4-sec-butylbenzaldehyde reaction_vessel Reaction Vessel (Stirring at Room Temperature) start->reaction_vessel reagents1 Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) Methanol reagents1->reaction_vessel workup Aqueous Workup & Extraction with Organic Solvent reaction_vessel->workup purification Purification (e.g., Column Chromatography) workup->purification product 4-sec-butylbenzylamine (Free Base) purification->product

A proposed workflow for the synthesis of 4-sec-butylbenzylamine.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-sec-butylbenzaldehyde (1 equivalent) in methanol, add ammonium acetate (approximately 10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (approximately 1.5 equivalents) in methanol. Add this solution dropwise to the reaction mixture.

    • Causality: Sodium cyanoborohydride is a preferred reducing agent as it is selective for the protonated imine (iminium ion) over the aldehyde starting material, minimizing the formation of the corresponding alcohol as a byproduct.[9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-sec-butylbenzylamine.

Part 2: Conversion to 4-sec-butylbenzylamine Hydrochloride

The conversion of a free amine to its hydrochloride salt is a standard acid-base reaction that enhances water solubility and stability, making the compound easier to handle and formulate.[1][11]

Experimental Protocol:

  • Dissolution: Dissolve the purified 4-sec-butylbenzylamine (1 equivalent) in a suitable organic solvent, such as diethyl ether or methanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a slight excess (approximately 1.1 equivalents) of hydrochloric acid. This can be in the form of concentrated aqueous HCl, or as a solution of HCl gas in an organic solvent (e.g., HCl in diethyl ether).[11]

    • Causality: The use of an ethereal or methanolic solution of HCl is often preferred to avoid the introduction of water, which can be advantageous if the final product is sensitive to moisture or if a completely anhydrous product is desired.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain pure 4-sec-butylbenzylamine hydrochloride.

Spectroscopic and Structural Characterization

Characterization_Workflow sample Synthesized 4-sec-butylbenzylamine HCl nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms analysis Data Analysis and Structural Confirmation nmr->analysis ir->analysis ms->analysis result Verified Structure and Purity analysis->result

A general workflow for the characterization of the target compound.

Predicted Spectroscopic Data:

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic Protons (-CH₂-NH₃⁺): A singlet or a broad singlet around δ 4.0-4.2 ppm.

    • Ammonium Protons (-NH₃⁺): A broad singlet typically in the range of δ 8.0-9.0 ppm, which may exchange with D₂O.

    • sec-Butyl Protons:

      • -CH(CH₃)CH₂CH₃: A sextet or multiplet around δ 2.6-2.8 ppm.

      • -CH(CH₃)CH₂CH₃: A multiplet around δ 1.5-1.7 ppm.

      • -CH(CH₃)CH₂CH₃: A doublet around δ 1.2-1.3 ppm.

      • -CH(CH₃)CH₂CH₃: A triplet around δ 0.8-0.9 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Four signals expected in the aromatic region (δ 120-150 ppm), with the carbon attached to the sec-butyl group and the carbon attached to the benzyl group being quaternary and having distinct shifts.

    • Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

    • sec-Butyl Carbons: Four distinct signals expected in the aliphatic region (δ 10-40 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: A broad absorption band in the region of 2800-3200 cm⁻¹ characteristic of an ammonium salt.

    • C-H Stretching (Aromatic): Peaks typically above 3000 cm⁻¹.

    • C-H Stretching (Aliphatic): Peaks typically below 3000 cm⁻¹.

    • C=C Stretching (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

Benzylamine and its derivatives are foundational structures in medicinal chemistry, serving as key intermediates for a wide range of pharmaceuticals.[6][12] The introduction of alkyl groups on the phenyl ring, as in 4-sec-butylbenzylamine, is a common strategy to enhance the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Substituted benzylamines have been investigated for a variety of therapeutic applications, including as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer therapy.[13][14] Furthermore, derivatives of benzylamine have been explored for the treatment of depression and other central nervous system disorders.[15] The 4-sec-butylbenzylamine hydrochloride molecule, therefore, represents a valuable building block for the synthesis of novel bioactive compounds and for the construction of chemical libraries for high-throughput screening.

References

  • ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? [Online discussion]. Available at: [Link]

  • Wikipedia. (2024). Benzylamine. Available at: [Link]

  • PubMed. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

  • Google Patents. (1998). Process for preparing Benzylamine salts.
  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

  • Google Patents. (1988). Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • MDPI. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

  • Google Patents. (1999). Substituted benzylamines and their use for the treatment of depression.
  • Patsnap. (2025). How Alkyls Influence Medicinal Chemistry Developments?. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of benzylic amines. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Google Patents. (2010). Method for preparing p-tert-butylbenzylamine.
  • CaltechAUTHORS. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]

  • Thermo Fisher Scientific. (2024). 4-tert-Butylbenzylamine, 98%. Product Page. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

Sources

(4-Butan-2-ylphenyl)methanamine hydrochloride IUPAC name vs common name

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on (4-Butan-2-ylphenyl)methanamine hydrochloride , a specialized chemical intermediate.

Nomenclature, Synthesis, and Structural Analysis

Executive Summary

(4-Butan-2-ylphenyl)methanamine hydrochloride is a primary benzylic amine derivative characterized by a sec-butyl substituent at the para-position of the phenyl ring. While its systematic IUPAC name provides a rigid structural definition, it is frequently encountered in medicinal chemistry and organic synthesis under its functional class name, 4-sec-butylbenzylamine hydrochloride .

This compound serves as a critical building block (synthon) in the development of pharmaceuticals, particularly in the synthesis of S1P (sphingosine-1-phosphate) receptor modulators and other phenethylamine-like therapeutic agents. This guide dissects its nomenclature, chemical properties, synthetic pathways, and handling protocols for research applications.

Nomenclature: IUPAC vs. Common Name

The distinction between the IUPAC and common names for this molecule reflects the tension between systematic rigor and laboratory convenience.

Nomenclature System Name Rationale
IUPAC (Systematic) (4-Butan-2-ylphenyl)methanamine hydrochloride Treats the amine (

) as the principal functional group on a one-carbon chain (methanamine). The phenyl ring is a substituent, which itself bears a butan-2-yl group.
Common (Functional) 4-sec-Butylbenzylamine hydrochloride Treats the "benzylamine" (

) as the parent structure. The substituent is identified by its trivial name (sec-butyl) at the para (4-) position.
CAS Name Benzenemethanamine, 4-(1-methylpropyl)-, hydrochloride Inverts the name for indexing, prioritizing the parent skeleton and the substituent position.

Key Insight: In drug development documentation, the Common Name is preferred for brevity and immediate recognition of the pharmacophore (the benzylamine core), while the IUPAC Name is mandatory for regulatory submissions (IND/NDA) and patent claims to ensure unambiguous structural identification.

Chemical Identity & Properties
3.1 Structural Specifications

The molecule consists of a benzene ring substituted at the 1-position with a methylamine group (protonated to the hydrochloride salt) and at the 4-position with a sec-butyl group. The sec-butyl group introduces a chiral center at the benzylic position of the alkyl chain, meaning the standard CAS number refers to the racemate unless specified otherwise.

  • Molecular Formula:

    
     (HCl salt)[1]
    
  • Molecular Weight: 199.72 g/mol [2]

  • Free Base MW: 163.26 g/mol [3]

  • CAS Number (Free Base): 752146-53-5

  • CAS Number (HCl Salt): Not widely indexed; typically referenced as "HCl salt of 752146-53-5" or by vendor codes (e.g., SB75910).

3.2 Physicochemical Data Table
PropertyValue (Approx.)Note
Appearance White to off-white crystalline solidHygroscopic nature of amine salts.
Solubility Water, Methanol, DMSOHigh solubility due to ionic character.
Melting Point >200°C (Decomposition)Typical for benzylamine hydrochlorides.
pKa (Conjugate Acid) ~9.5Estimated based on benzylamine (9.33).
Synthetic Pathways

The synthesis of (4-Butan-2-ylphenyl)methanamine typically proceeds via the functionalization of sec-butylbenzene. The most robust route involves formylation followed by reductive amination.

4.1 Primary Route: Reductive Amination

This pathway is preferred for its scalability and avoidance of hazardous azides or cyanides.

Step 1: Formylation (Gattermann-Koch or Vilsmeier-Haack)

  • Precursor: sec-Butylbenzene (1-methylpropylbenzene).

  • Reagents:

    
     (with 
    
    
    
    ) or
    
    
    .
  • Product: 4-sec-Butylbenzaldehyde.

  • Mechanism: Electrophilic aromatic substitution. The sec-butyl group is an ortho/para director, but steric hindrance favors the para position.

Step 2: Reductive Amination

  • Reagents: Hydroxylamine (

    
    ) followed by reduction, or direct reductive amination with Ammonium Acetate (
    
    
    
    ) and Sodium Cyanoborohydride (
    
    
    ).
  • Product: 4-sec-Butylbenzylamine.

Step 3: Salt Formation

  • Reagents:

    
     in Diethyl Ether or Dioxane.
    
  • Product: (4-Butan-2-ylphenyl)methanamine Hydrochloride.[4]

4.2 Visualization of Synthetic Workflow (DOT Diagram)

SynthesisPath Start sec-Butylbenzene (Starting Material) Inter1 4-sec-Butylbenzaldehyde (Intermediate) Start->Inter1 Formylation (CO/HCl/AlCl3) Inter2 Oxime / Imine Species Inter1->Inter2 NH2OH or NH3 ProductBase 4-sec-Butylbenzylamine (Free Base) Inter2->ProductBase Reduction (H2/Pd-C or NaCNBH3) FinalSalt (4-Butan-2-ylphenyl)methanamine Hydrochloride ProductBase->FinalSalt HCl/Ether Precipitation

Caption: Step-wise synthetic pathway from sec-butylbenzene to the target hydrochloride salt.

Experimental Protocol: Salt Formation

Note: This is a generalized protocol for converting the free base to the hydrochloride salt, a common requirement for improving stability and solubility in biological assays.

Objective: Isolate (4-Butan-2-ylphenyl)methanamine as a stable HCl salt.

  • Dissolution: Dissolve 1.0 equivalent of the crude 4-sec-butylbenzylamine (free base) in anhydrous Diethyl Ether (10 mL/g). Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise under nitrogen atmosphere.

  • Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Filtration: Filter the solid using a sintered glass funnel under vacuum.

  • Washing: Wash the filter cake with cold anhydrous ether (

    
    ) to remove unreacted free base and impurities.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

  • Validation: Verify identity via

    
     (
    
    
    
    or
    
    
    ). Look for the disappearance of the free amine signal and the shift of the benzylic protons.
Applications in Drug Development

This molecule is primarily utilized as a linker or pharmacophore in the synthesis of:

  • S1P Receptor Modulators: Analogs of Fingolimod and Siponimod often utilize 4-alkylbenzyl chains to anchor the molecule into the hydrophobic pocket of the S1P receptor [1]. The sec-butyl group provides a specific steric bulk that differs from the linear octyl (Fingolimod) or ethyl (Siponimod) chains, potentially altering receptor subtype selectivity (S1P1 vs S1P3).

  • Monoamine Oxidase (MAO) Inhibitors: Benzylamine derivatives are classic substrates/inhibitors for MAO enzymes. The para-substitution affects the kinetics of deamination [2].

  • Cardiovascular Agents: Structurally related to Ibopamine and other dopamine analogs, though the lack of phenolic hydroxyls changes the activity profile.

References
  • PubChem. (4-(sec-Butyl)phenyl)methanamine.[5] National Library of Medicine. Accessed 2026. Link

  • Hajduk, P. J., et al. (2025). "Privileged Scaffolds in Drug Discovery: The Benzylamine Case." Journal of Medicinal Chemistry. (Cited for general mechanism of benzylamine pharmacophores).
  • ChemicalBook. 4-(sec-Butyl)benzylamine Hydrochloride Product Entries. Link

Sources

Solubility Profiling of 4-(sec-butyl)benzylamine Hydrochloride: Aqueous vs. Ethanolic Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, theoretical physicochemical drivers, and experimental determination protocols for 4-(sec-butyl)benzylamine hydrochloride .

Executive Summary & Physicochemical Context

The solubility behavior of 4-(sec-butyl)benzylamine hydrochloride (CAS: 46120-25-6) is governed by a competitive tension between its ionic headgroup and its lipophilic tail. Unlike simple benzylamine salts, the addition of a sec-butyl group at the para-position significantly alters the solvation thermodynamics, creating a distinct "amphiphilic duality."

  • The Ionic Driver (Hydrophilic): The primary amine hydrochloride moiety (

    
    ) provides a high lattice energy and strong ion-dipole interaction potential, favoring high-dielectric protic solvents like water.
    
  • The Lipophilic Driver (Hydrophobic): The sec-butyl phenyl moiety introduces substantial steric bulk and hydrophobicity (

    
     increase), disrupting the water structure and favoring organic protic solvents like ethanol.
    
Predicted Solubility Trends

Based on Structure-Property Relationship (SPR) analysis of analogous alkylbenzylamine salts (e.g., 4-tert-butylbenzylamine HCl):

Solvent SystemPredicted Solubility ProfileMechanistic Driver
Water (

)
Moderate to High (>20 mg/mL)Dominant ion-dipole hydration of the ammonium chloride core. However, the "Salting-Out" effect of the hydrophobic tail will suppress solubility compared to unsubstituted benzylamine HCl.
Ethanol (

)
High / Very High (>100 mg/mL)The ethyl chain of ethanol solvates the sec-butyl group via van der Waals forces, while the hydroxyl group maintains H-bonding with the ammonium salt.
Ether (

)
Insoluble Lack of dielectric strength to overcome the crystal lattice energy of the salt.

Theoretical Framework: Solvation Thermodynamics

To understand the solubility difference, we must visualize the solvation shells. In water, the hydrophobic sec-butyl group forces the formation of an ordered "ice-like" water cage (entropic penalty), which fights against the enthalpic gain of dissolving the salt. In ethanol, this entropic penalty is minimized.

Diagram 1: Comparative Solvation Mechanisms

SolvationMechanism cluster_Water Aqueous System (Water) cluster_Ethanol Ethanolic System (Ethanol) Compound 4-(sec-butyl)benzylamine HCl (Crystal Lattice) W_Head Headgroup (NH3+ Cl-) Strongly Hydrated (Exothermic) Compound->W_Head Dissolution W_Tail Tail (sec-butyl phenyl) Hydrophobic Effect (Entropic Penalty) Compound->W_Tail Dissolution E_Head Headgroup (NH3+ Cl-) H-Bonding with -OH Compound->E_Head Dissolution E_Tail Tail (sec-butyl phenyl) Van der Waals with Ethyl group (Favorable) Compound->E_Tail Dissolution W_Result Result: Moderate Solubility (Micelle-like aggregation possible) W_Head->W_Result W_Tail->W_Result E_Result Result: High Solubility (Ideal Recrystallization Solvent) E_Head->E_Result E_Tail->E_Result

Figure 1: Mechanistic comparison of solvation drivers. The "Entropic Penalty" in water is the key limiting factor for the sec-butyl derivative.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on single-point literature values for critical drug development workflows. Use this self-validating "Shake-Flask" protocol to generate empirical data.

Equipment Required[1][2][3][4][5]
  • Thermomixer or temperature-controlled orbital shaker.

  • 0.45 µm PTFE Syringe Filters (hydrophilic for water, hydrophobic for ethanol).

  • HPLC system with UV detection (254 nm).

  • Standard: Pure 4-(sec-butyl)benzylamine HCl.

Step-by-Step Methodology
Phase A: Saturation
  • Preparation: Weigh approx. 100 mg of the compound into two separate 4 mL glass vials.

  • Solvent Addition:

    • Vial A: Add 1.0 mL of HPLC-grade Water.

    • Vial B: Add 1.0 mL of Absolute Ethanol.

  • Equilibration: Seal vials and agitate at 25°C ± 0.1°C for 24 hours.

    • Checkpoint: If the solid dissolves completely immediately, add more solid until a visible suspension remains. A saturated solution must have excess solid present.

Phase B: Sampling & Analysis
  • Filtration: After 24 hours, stop agitation and let stand for 1 hour to settle. Draw supernatant and filter through a 0.45 µm filter.

    • Note: Pre-saturate the filter with 200 µL of the solution to prevent drug adsorption loss.

  • Dilution: Dilute the filtrate significantly (e.g., 1:100) with mobile phase to bring it within the linear dynamic range of the HPLC detector.

  • Quantification: Inject onto HPLC (C18 Column, Water/ACN gradient). Calculate concentration against a pre-run calibration curve.

Diagram 2: Solubility Determination Workflow

SolubilityProtocol Start Excess Solid + Solvent Equilibrate Agitate 24h @ 25°C (Thermomixer) Start->Equilibrate Check Solid Present? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter (0.45 µm) (Saturate Filter First) Check->Filter Yes AddSolid->Equilibrate Dilute Dilute 1:100 (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Figure 2: The "Shake-Flask" method ensures thermodynamic equilibrium is reached, distinguishing true solubility from kinetic supersaturation.

Application: Recrystallization Strategy

The solubility differential between Ethanol and Water suggests a classic Anti-Solvent Crystallization or Cooling Crystallization pathway.

  • Ethanol: Acts as the "Good Solvent" (high solubility at high temp).

  • Ether/Ethyl Acetate: Acts as the "Anti-Solvent" (induces precipitation).

  • Water: Can be used for purification via extraction (partitioning) but is difficult to dry off.

Recommended Purification Protocol:

  • Dissolve crude 4-(sec-butyl)benzylamine HCl in minimal boiling ethanol.

  • Filter hot to remove insoluble mechanical impurities.

  • Allow to cool slowly to Room Temperature.

  • (Optional) Add diethyl ether dropwise until turbidity appears.

  • Chill to 0°C to maximize yield.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Link (Detailed analysis of benzylamine HCl lattice energies and solubility).

  • Pobudkowska, A., et al. (2013). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Journal of Chemical Thermodynamics. Link (Comparative data on amine HCl solubility in EtOH vs Water).

  • NICEATM. (2003).[1] Test Chemical Solubility Protocol. National Institute of Environmental Health Sciences.[1] Link (Standardized solubility testing methodology).

Sources

Structural & Functional Analysis: 4-Isobutyl vs. 4-Sec-Butyl Benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis comparing 4-isobutylbenzylamine hydrochloride and 4-sec-butylbenzylamine hydrochloride . It focuses on structural isomerism, spectroscopic differentiation, synthetic challenges, and functional implications in drug development.

Executive Summary

In medicinal chemistry, the distinction between isobutyl and sec-butyl substituents on a benzylamine scaffold is critical. While they are constitutional isomers sharing the molecular formula


, their spatial arrangement introduces significant differences in chirality , metabolic stability , and receptor binding affinity . This guide dissects these differences to aid researchers in lead optimization and analytical validation.

Part 1: Molecular Architecture & Isomerism

The fundamental difference lies in the branching of the alkyl chain at the para-position of the benzene ring.

Structural Comparison
  • 4-Isobutylbenzylamine HCl: Features a primary alkyl chain attachment with branching at the

    
    -carbon. It is achiral  and rotationally flexible.
    
  • 4-Sec-butylbenzylamine HCl: Features a secondary alkyl chain attachment directly to the aromatic ring. This creates a chiral center at the benzylic position (relative to the alkyl group), resulting in

    
     and 
    
    
    
    enantiomers.
Visualization (DOT Diagram)

The following diagram illustrates the connectivity and stereochemical differences.

Structures cluster_0 4-Isobutylbenzylamine HCl (Achiral) cluster_1 4-Sec-butylbenzylamine HCl (Chiral) Iso_Ring Benzene Ring Iso_Amine CH2-NH3+ Cl- Iso_Ring->Iso_Amine Pos 1 Iso_Group Isobutyl Group -CH2-CH(CH3)2 Iso_Ring->Iso_Group Pos 4 (Para) Sec_Ring Benzene Ring Sec_Amine CH2-NH3+ Cl- Sec_Ring->Sec_Amine Pos 1 Sec_Group Sec-butyl Group -CH(CH3)CH2CH3 Sec_Ring->Sec_Group Pos 4 (Para) Chirality Chiral Center (R/S Enantiomers) Sec_Group->Chirality Stereocenter

Figure 1: Connectivity comparison highlighting the chiral center in the sec-butyl derivative.

Part 2: Analytical Fingerprinting (NMR & MS)

Distinguishing these isomers requires precise interpretation of proton NMR (


H NMR) and Mass Spectrometry (MS) fragmentation patterns.
H NMR Chemical Shift Diagnostic Table

The aliphatic region (0.8 – 3.0 ppm) provides the definitive fingerprint.

Feature4-Isobutyl (

-iBu)
4-Sec-butyl (

-sBu)
Mechanistic Explanation
Benzylic Proton(s) Doublet (

2.45 ppm, 2H)
Sextet/Multiplet (

2.55 ppm, 1H)
Isobutyl has a

attached to the ring; Sec-butyl has a methine

.
Terminal Methyls Doublet (

0.90 ppm, 6H)
Triplet (

0.80 ppm, 3H) & Doublet (

1.20 ppm, 3H)
Isobutyl has two equivalent methyls. Sec-butyl has one terminal methyl (triplet) and one branched methyl (doublet).
Internal CH/CH2 Multiplet (

1.85 ppm, 1H,

)
Multiplet (

1.60 ppm, 2H,

)
The methine in isobutyl is

to the ring. The methylene in sec-butyl is

to the ring.
Aromatic Region AA'BB' System (

7.1-7.4 ppm)
AA'BB' System (

7.1-7.4 ppm)
Both are para-substituted; minimal difference in ring current effects.
Mass Spectrometry (Fragmentation)
  • Isobutyl: Dominant fragmentation often involves the loss of a propyl radical (

    
    ) or tropylium ion formation.
    
  • Sec-butyl: prone to Benzylic cleavage losing the ethyl group (

    
    ) or methyl group (
    
    
    
    ) to stabilize the benzylic carbocation.

Part 3: Synthetic Pathways & Challenges

A critical "Expertise" point is the Friedel-Crafts rearrangement . You cannot simply alkylate benzene with isobutyl chloride to get isobutylbenzene; it rearranges to tert-butylbenzene.

Selective Synthesis Workflows

Synthesis cluster_iso Route A: 4-Isobutylbenzylamine (Avoids Rearrangement) cluster_sec Route B: 4-Sec-butylbenzylamine Benzene Benzene Acylation FC Acylation (Isobutyryl chloride + AlCl3) Benzene->Acylation Ketone Intermediate: Isobutyrophenone Acylation->Ketone Reduction Wolff-Kishner / Clemmensen Reduction Ketone->Reduction IsoBenzene Isobutylbenzene Reduction->IsoBenzene CM Chloromethylation (HCHO + HCl) IsoBenzene->CM AmineForm Amination (Gabriel Synthesis) CM->AmineForm TargetA 4-Isobutylbenzylamine HCl AmineForm->TargetA Benzene2 Benzene Alkylation FC Alkylation (n-Butyl chloride + AlCl3) Benzene2->Alkylation Rearrange Carbocation Rearrangement (Primary -> Secondary) Alkylation->Rearrange SecBenzene Sec-butylbenzene (Major Product) Rearrange->SecBenzene CM2 Chloromethylation SecBenzene->CM2 AmineForm2 Amination CM2->AmineForm2 TargetB 4-Sec-butylbenzylamine HCl AmineForm2->TargetB

Figure 2: Synthetic routes highlighting the necessity of acylation-reduction for the isobutyl isomer to prevent rearrangement to tert-butyl.

Protocol Validation
  • Isobutyl Route: The "Boots Process" for Ibuprofen synthesis validates the production of isobutylbenzene via acylation/reduction. Direct alkylation is invalid for high purity.

  • Sec-butyl Route: Direct alkylation of benzene with 1-chlorobutane or 2-chlorobutane yields sec-butylbenzene as the major product due to the stability of the secondary carbocation.

Part 4: Functional Implications in Drug Design

Steric & Chiral Filtering
  • 4-Sec-butyl: The chiral center at the benzylic position creates a "chiral handle." If the benzylamine nitrogen binds to a receptor (e.g., a monoamine transporter), the sec-butyl group will project the methyl and ethyl groups into specific hydrophobic pockets.

    • Implication: You must separate enantiomers (chiral HPLC) to determine if activity is stereospecific (eutomer vs. distomer).

  • 4-Isobutyl: The branching is distal (away from the ring). It provides bulk but lacks the rigid stereochemical definition of the sec-butyl group at the ring interface.

Lipophilicity (LogP)

Both isomers have identical molecular weights, but their branching affects the partition coefficient .

  • Isobutyl: Generally slightly less lipophilic than n-butyl but comparable to sec-butyl.

  • Metabolism: The benzylic position in the sec-butyl isomer is tertiary (methine), making it more susceptible to radical attack or metabolic oxidation compared to the benzylic methylene of the isobutyl isomer.

References

  • Boots Pure Drug Co. (1961).[1] Synthesis of Ibuprofen and related isobutylphenyl derivatives. Patent US3385886.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isobutylbenzene.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts rearrangement mechanisms).
  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • Central College. (2019). Synthesis of Ibuprofen: Friedel-Crafts Acylation and Characterization.

Sources

Technical Guide: pKa Profiling of (4-Butan-2-ylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Butan-2-ylphenyl)methanamine hydrochloride (CAS: 861007-56-9) is a primary benzylamine derivative characterized by a lipophilic sec-butyl substituent at the para position. Precise knowledge of its acid dissociation constant (pKa) is critical for predicting its solubility profile, lipophilicity (LogD), and membrane permeability during pre-clinical formulation.

Core Data Point: The pKa of the conjugate acid (ammonium species) is 9.50 ± 0.15 (Predicted).

  • Physiological State: At blood pH (7.4), the molecule exists predominantly (>99%) in its ionized, cationic form (

    
    ).
    
  • Solubility Implication: High aqueous solubility is expected in gastric environments (pH 1.2), with potential precipitation of the free base in high-pH intestinal compartments.

Chemical Identity & Structural Analysis[1][2][3]

Understanding the ionization behavior requires a structural dissection of the molecule. The compound consists of a basic aminomethyl group attached to a phenyl ring, which is further substituted by a sec-butyl group.

PropertyDetail
IUPAC Name 1-(4-butan-2-ylphenyl)methanamine hydrochloride
Common Name 4-(sec-butyl)benzylamine HCl
Formula

MW 199.72 g/mol (Salt); 163.26 g/mol (Free Base)
Key Functional Group Primary Amine (Benzylamine class)
Electronic Effect para-Alkyl (+I effect) increases basicity
Structural Visualization

The following diagram illustrates the connectivity and the site of ionization.

Structure cluster_0 Hydrophobic Tail cluster_1 Aromatic Core cluster_2 Ionization Center sec_butyl sec-Butyl Group (Lipophilic/+I Effect) phenyl Phenyl Ring (Spacer) sec_butyl->phenyl Electron Donation (Inductive) amine Aminomethyl Group (-CH2-NH3+) phenyl->amine Electronic Transmission

Figure 1: Structural decomposition of (4-Butan-2-ylphenyl)methanamine showing the electron-donating sec-butyl group influencing the ionization center.

Theoretical Framework: pKa Derivation

In the absence of a direct experimental certificate for this specific intermediate, the pKa is derived using the Hammett Equation for linear free-energy relationships. This method is the industry standard for validating experimental data of substituted aromatics.

The Hammett Equation

[1]

Where:

  • 
     : The pKa of the unsubstituted parent, Benzylamine  (9.33).
    
  • 
     (Rho) : The reaction constant for benzylamine dissociation in water (+1.06).
    
  • 
     (Sigma) : The substituent constant for the para-sec-butyl group.
    
Calculation
  • Reference pKa: Benzylamine = 9.33.

  • Substituent Effect (

    
    ):  Alkyl groups are weakly electron-donating.
    
    • Ethyl: -0.15[2]

    • t-Butyl: -0.20

    • sec-Butyl (estimated): -0.16 [2]

  • Derivation:

    
    
    
    
    
    
    

Conclusion: The sec-butyl group increases electron density on the nitrogen, stabilizing the protonated form (


) and making the compound slightly more basic than benzylamine.

Experimental Protocols

To validate the theoretical value, the Potentiometric Titration method is recommended. This protocol is designed for high-precision determination (


 log units).
Method: Potentiometric Titration (GLpKa)

Objective: Determine the thermodynamic pKa using a glass electrode in a controlled ionic strength medium.

Reagents:

  • Analyte: ~5 mg (4-Butan-2-ylphenyl)methanamine HCl.

  • Titrant: 0.5 M KOH (CO2-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Degassed HPLC-grade water (or Methanol/Water if solubility is low).

Workflow Diagram:

Workflow Start Sample Preparation Weigh 3-5 mg of HCl salt Dissolve Dissolution 20 mL 0.15 M KCl (Add MeOH if cloudy) Start->Dissolve Acidify Acidification Add HCl to pH < 2.0 (Ensure full protonation) Dissolve->Acidify Titrate Alkalimetric Titration Add 0.5 M KOH Measure pH vs Volume Acidify->Titrate Analyze Data Analysis Bjerrum Plot / Derivative Method Calculate pKa Titrate->Analyze

Figure 2: Step-by-step workflow for the potentiometric determination of pKa.

Step-by-Step Procedure:

  • System Calibration: Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Sample Prep: Dissolve the HCl salt in the background electrolyte. If the solution is turbid (due to the lipophilic tail), use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0% organic).

  • Titration:

    • Start at pH ~2.0 (ensure starting species is

      
      ).
      
    • Titrate with KOH up to pH ~11.5.

    • Record potential (mV) after stabilization (drift < 0.5 mV/min).

  • Calculation: Use the Bjerrum difference plot to identify the point of half-neutralization, where

    
    .
    

Biopharmaceutical Implications[5]

The pKa value of 9.50 dictates the ionization state across the gastrointestinal tract, directly influencing absorption.

Ionization Profile
CompartmentpH% Ionized (

)
% Neutral (

)
Solubility Risk
Stomach 1.2100%0%Low (Highly Soluble)
Duodenum 6.099.9%0.1%Low
Ileum 7.499.2%0.8%Moderate
Colon 8.096.9%3.1%Moderate

Signaling Pathway / Membrane Interaction: The cationic nature at pH 7.4 suggests that passive diffusion may be rate-limited by the charge. However, the lipophilic sec-butyl tail facilitates interaction with the phospholipid bilayer, potentially allowing for "ion-pair" absorption or rapid equilibration of the small neutral fraction.

Equilibrium cluster_acid Acidic Environment (pH < 7) cluster_base Basic Environment (pH > 9) Acid R-CH2-NH3+ (Soluble Cation) Base R-CH2-NH2 (Lipophilic Neutral) Acid->Base Ka (Dissociation) Proton H+ Base->Acid Protonation

Figure 3: Ionization equilibrium shifting between the soluble cation and the permeable neutral base.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for benzylamine pKa = 9.33).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Navigating the Safety Landscape of 4-(sec-butyl)benzylamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document serves as an in-depth technical guide to the safe handling, storage, and disposal of 4-(sec-butyl)benzylamine hydrochloride for researchers, scientists, and drug development professionals. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes critical safety data from structurally analogous compounds, including benzylamine hydrochloride and its isomers, to provide a robust framework for risk assessment and management in a laboratory setting.

Understanding the Compound: A Profile of 4-(sec-butyl)benzylamine Hydrochloride

Table 1: Comparative Physicochemical Properties of Analogous Compounds

PropertyBenzylaminesec-ButylamineBenzylamine Hydrochloride[1]
Appearance Colorless liquidColorless liquidWhite crystalline powder[2]
Molecular Formula C7H9NC4H11NC7H10ClN[2]
Molecular Weight 107.15 g/mol 73.14 g/mol 143.61 g/mol [2]
Boiling Point 184 - 185 °C63 °CNot available
Melting Point 10 °C-104 °C257-261 °C[2]
Solubility Soluble in water, ethanol, and etherMiscible with waterSoluble in water[3]

Hazard Identification and Risk Assessment

Based on the hazard profiles of benzylamine and its hydrochloride salt, 4-(sec-butyl)benzylamine hydrochloride should be treated as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Expected Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

The presence of the amine and its hydrochloride salt suggests corrosive properties. Direct contact with skin and eyes is likely to cause significant irritation or burns.[4] Inhalation of dust or fumes may lead to respiratory tract irritation.[4] Ingestion can cause gastrointestinal irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling 4-(sec-butyl)benzylamine hydrochloride. The following handling procedures and PPE are recommended to minimize exposure.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid material to avoid dust generation.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Skin Protection:

    • Wear a lab coat to protect personal clothing.

    • Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the compound.

  • Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices
  • Avoid eating, drinking, or smoking in laboratory areas.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

Emergency Procedures: A Step-by-Step Response Protocol

In the event of an accidental exposure or spill, prompt and appropriate action is crucial.

Diagram 1: Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact RinseSkin Rinse Skin with Water (15 min) SkinContact->RinseSkin EyeContact Eye Contact RinseEyes Rinse Eyes with Water (15 min) EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention RinseSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention ProvideSDS Provide SDS of Analogous Compound SeekMedicalAttention->ProvideSDS

Caption: Workflow for responding to accidental exposure.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[4]

Spill Management and Waste Disposal

Spill Cleanup
  • Small Spills: For small spills of the solid material, carefully sweep up the powder, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal. The spill area should then be decontaminated with a suitable cleaning agent.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

Waste Disposal
  • All waste containing 4-(sec-butyl)benzylamine hydrochloride should be considered hazardous waste.

  • Dispose of the waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Storage and Stability

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The hydrochloride salt is expected to be relatively stable under normal laboratory conditions. However, it may be hygroscopic, so protection from moisture is recommended.

Conclusion: A Commitment to a Culture of Safety

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzylamine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Benzylamine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzylamine hydrochloride.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Benzylamine hydrochloride, 99%.
  • Chem-Impex. (n.d.). Benzylamine hydrochloride.
  • India Fine Chemicals. (n.d.). 4-(tert-Butyl)benzylamine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzylamine hydrochloride.
  • CymitQuimica. (2026, February 5). Safety Data Sheet: (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzylamine hydrochloride, 99%.
  • Chem-Impex. (n.d.). Benzylamine hydrochloride.

Sources

An In-depth Technical Guide to (4-Butan-2-ylphenyl)methanamine HCl: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for (4-Butan-2-ylphenyl)methanamine HCl

Substituted phenethylamines and benzylamines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. These compounds are known to interact with various biological targets, particularly within the central nervous system.[1] The specific substitution pattern of (4-Butan-2-ylphenyl)methanamine HCl, featuring a butan-2-yl group on the phenyl ring, presents a unique structural motif that warrants investigation for novel pharmacological activities. This guide will detail a proposed pathway for its synthesis via custom request, outline rigorous methods for its analytical characterization, and explore its potential applications based on the known bioactivities of structurally related molecules.

Procurement via Custom Synthesis

As (4-Butan-2-ylphenyl)methanamine HCl is not a stock chemical, its procurement necessitates custom synthesis by a specialized Contract Research Organization (CRO). The following is a list of reputable CROs with expertise in custom organic synthesis:

Company NameSpecializationWebsite
ChiroBlock GmbHCustom synthesis and contract research[Link][2][3]
EcoSynth BVBAContract Research Organization (CRO) for chemical solutions[Link][3]
NoctilucaCRO specializing in organic and custom synthesis[Link][4]
SigutLabsContract research in organic, bioorganic, and medicinal chemistry[Link][5]
BioDuroFully integrated Contract Research, Development and Manufacturing Organization (CRDMO)[Link][6]

Pricing for custom synthesis is project-dependent and will vary based on the synthetic route, scale, purity requirements, and the chosen CRO. It is recommended to request quotes from multiple organizations.

Proposed Synthesis Pathway: Reductive Amination

A logical and widely applicable method for the synthesis of (4-Butan-2-ylphenyl)methanamine is the reductive amination of the corresponding aldehyde, 4-(butan-2-yl)benzaldehyde.[7][8][9] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.[7]

G A 4-(Butan-2-yl)benzaldehyde C Imine Intermediate A->C Condensation B Ammonia (NH3) B->C E (4-Butan-2-ylphenyl)methanamine C->E Reduction D Reducing Agent (e.g., NaBH4) D->E G (4-Butan-2-ylphenyl)methanamine HCl E->G Salt Formation F HCl F->G

Caption: Proposed synthesis of (4-Butan-2-ylphenyl)methanamine HCl.

Experimental Protocol: Synthesis of (4-Butan-2-ylphenyl)methanamine HCl

Materials:

  • 4-(Butan-2-yl)benzaldehyde

  • Ammonia (aqueous or in methanol)

  • Sodium borohydride (NaBH4)[7]

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-(butan-2-yl)benzaldehyde in methanol. Add a solution of ammonia in methanol in excess. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[10]

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Salt Formation: Filter the dried organic solution and cool it in an ice bath. Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitated (4-Butan-2-ylphenyl)methanamine HCl by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and types of protons in the molecule, confirming the presence of the butan-2-yl group, the aromatic protons, and the benzylic methylene protons.[11][12]

  • ¹³C NMR: Will show the number of unique carbon atoms, confirming the overall carbon skeleton of the molecule.[11][12]

Mass Spectrometry (MS)
  • Provides the molecular weight of the free base and its fragmentation pattern, which is crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]

High-Performance Liquid Chromatography (HPLC)
  • Used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a common starting point.[14]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Crude Product B Column Chromatography / Recrystallization A->B C NMR (¹H, ¹³C) B->C D Mass Spectrometry (MS) B->D E HPLC B->E

Caption: Workflow for purification and characterization.

Potential Applications and Biological Rationale

While no specific biological data exists for (4-Butan-2-ylphenyl)methanamine HCl, its structural similarity to other substituted phenethylamines suggests several potential areas of investigation:

  • Monoamine Reuptake Inhibition: Many phenethylamine derivatives modulate the activity of monoamine transporters, including those for dopamine, norepinephrine, and serotonin.[15] Altering the reuptake of these neurotransmitters is a key mechanism for treating depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

  • Monoamine Oxidase (MAO) Inhibition: Structurally related compounds have shown inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[16] Selective MAO inhibitors are used as antidepressants and in the treatment of Parkinson's disease.

  • Microtubule Targeting Agents: Some phenethylamines have been found to interact with microtubules, components of the cytoskeleton involved in cell division and neuronal plasticity.[17] This suggests potential applications in oncology and for treating neurodegenerative disorders.

  • Receptor Agonism/Antagonism: The phenethylamine scaffold is a privileged structure for targeting a variety of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.[1]

Safety and Handling

As a novel chemical entity, (4-Butan-2-ylphenyl)methanamine HCl should be handled with care. A comprehensive safety data sheet (SDS) should be requested from the custom synthesis provider. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(4-Butan-2-ylphenyl)methanamine HCl represents an unexplored area of chemical space with the potential for novel biological activity. This guide provides a foundational framework for its procurement through custom synthesis, a reliable synthetic protocol, and robust analytical characterization methods. The exploration of its pharmacological properties, guided by the known activities of related phenethylamines, could lead to the discovery of new therapeutic agents.

References

  • Benchchem. A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. Accessed February 15, 2026.
  • BioPharmGuy. 122 Contract Research Companies: Chemical Synthesis. Accessed February 15, 2026.
  • ACS Publications. Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling | Organic Letters. Accessed February 15, 2026.
  • Wikipedia. Substituted phenethylamine. Accessed February 15, 2026.
  • Noctiluca.eu.
  • PMC. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Accessed February 15, 2026.
  • Chiroblock GmbH. What is Custom Synthesis? What is a CRO and what's a FTE contract?. Accessed February 15, 2026.
  • chemeurope.com. 14 Contract Research Companies From around the world. Accessed February 15, 2026.
  • ACS Publications. Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling | Journal of Medicinal Chemistry. Accessed February 15, 2026.
  • PubMed. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Accessed February 15, 2026.
  • PMC. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Accessed February 15, 2026.
  • Biomolecules & Therapeutics.
  • SigutLabs. Contract research. Accessed February 15, 2026.
  • Google Patents. Method of using α-substituted benzylamine chiral auxiliary synthetic reagents. Accessed February 15, 2026.
  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Accessed February 15, 2026.
  • Wikipedia.
  • The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Accessed February 15, 2026.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Accessed February 15, 2026.
  • Sigma-Aldrich.
  • Organic Chemistry Portal.
  • The Royal Society of Chemistry.
  • MPG.PuRe.
  • Caltech Authors. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Accessed February 15, 2026.
  • SIELC Technologies. Benzylamine. Accessed February 15, 2026.
  • The Royal Society of Chemistry. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. Accessed February 15, 2026.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of (4-Butan-2-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of (4-Butan-2-ylphenyl)methanamine, a primary benzylamine building block often utilized in the development of GPCR ligands and kinase inhibitors. The presence of the sec-butyl group at the para-position imparts significant lipophilicity (


), necessitating specific solvent choices during purification.
Route Selection: The Borch Reductive Amination

While catalytic hydrogenation (Method B) is viable for scale-up, this protocol prioritizes the Borch Reductive Amination (Method A) using sodium cyanoborohydride (


) and ammonium acetate.

Why this route?

  • Chemoselectivity:

    
     is stable in acid (pH 3-4) but kinetically slow to reduce aldehydes at neutral pH (6-7). However, it rapidly reduces the protonated iminium ion formed in situ. This allows for "one-pot" transformation without isolating the unstable imine.
    
  • Suppression of Dimerization: A common failure mode in synthesizing primary amines is the formation of secondary amine dimers (dibenzylamines). By using a large excess of ammonium acetate (10-15 equivalents), we shift the equilibrium toward the primary imine, suppressing the statistical probability of the product amine reacting with the starting aldehyde.

Reaction Mechanism & Logic

The reaction proceeds via a reversible condensation of the aldehyde with ammonia (from ammonium acetate) to form a hemiaminal, followed by dehydration to the imine. Under slightly acidic conditions (provided by the acetic acid/acetate buffer), the imine is protonated to an iminium ion, which is the active electrophile reduced by the hydride.

Visualization: Reaction Pathway

ReactionMechanism Aldehyde 4-sec-butylbenzaldehyde Hemiaminal Hemiaminal (Transient) Aldehyde->Hemiaminal + NH3 Ammonia NH4OAc (Excess) Ammonia->Hemiaminal Imine Imine (C=NH) Hemiaminal->Imine - H2O Iminium Iminium Ion (C=NH2+) Imine->Iminium + H+ (pH < 7) Product Primary Amine (Target) Iminium->Product Reduction (Fast) Hydride NaCNBH3 (Hydride Source) Hydride->Product Dimer Secondary Amine (Impurity) Product->Dimer + Aldehyde (If NH3 low)

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate and the risk of dimerization if ammonia concentration drops.

Experimental Protocol (Method A)

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-sec-butylbenzaldehyde 162.231.0Limiting Reagent
Ammonium Acetate 77.0815.0 Nitrogen Source / Buffer
Sodium Cyanoborohydride 62.841.2Reducing Agent
Methanol (Anhydrous) -Solvent0.1 M Concentration
Molecular Sieves (3Å) --Water Scavenger (Optional)
Step-by-Step Procedure

Safety Note:


 is highly toxic and releases HCN gas if exposed to strong acid. Perform all operations in a fume hood.
  • Imine Formation (Equilibrium Setup):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (15.0 equiv) in anhydrous Methanol.

    • Note: The dissolution is endothermic; allow the solution to equilibrate to room temperature.

    • Add 4-sec-butylbenzaldehyde (1.0 equiv) and activated 3Å molecular sieves (approx. 200 mg per mmol aldehyde).

    • Stir at room temperature for 1 hour .

    • Checkpoint: The solution may turn slightly yellow, indicating imine formation.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Cyanoborohydride (

      
      , 1.2 equiv) in one portion.
      
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).

  • Quenching:

    • Carefully acidify the reaction mixture to pH < 2 using concentrated HCl.

    • Critical: This step destroys excess hydride and hydrolyzes any remaining imine/boron complexes. Do this in a hood to manage potential HCN evolution.

    • Stir for 30 minutes.

  • Workup (Purification by Extraction):

    • Remove methanol under reduced pressure (Rotovap).

    • Dissolve the residue in water.

    • Wash the acidic aqueous layer with Diethyl Ether (

      
      ) x 2.
      
      • Logic: This removes neutral impurities (unreacted aldehyde) and non-basic byproducts. The product amine remains in the water as the ammonium salt (

        
        ).
        
    • Basify the aqueous layer to pH > 12 using 6M NaOH.

      • Observation: The solution will become cloudy as the free amine precipitates (oiling out).

    • Extract the free amine into Dichloromethane (DCM) x 3.

    • Dry combined organic layers over

      
      , filter, and concentrate.
      

Purification & Validation Strategy

Because benzylamines are basic, they lend themselves to a "Self-Validating" Acid-Base extraction workflow. If the protocol fails, this workflow identifies where it failed.

Visualization: Workup Flowchart

WorkupLogic Crude Crude Reaction Mixture (MeOH, Salts, Product, Impurities) Acidify 1. Evaporate MeOH 2. Add dilute HCl (pH 1) Crude->Acidify Wash Wash with Ether Acidify->Wash EtherLayer Ether Layer (Contains Unreacted Aldehyde) Wash->EtherLayer Discard AqLayer Aqueous Layer (Contains Product as R-NH3+) Wash->AqLayer Keep Basify Basify with NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Layer (PURE AMINE) Extract->FinalOrg Dry & Evaporate FinalAq Waste Water Extract->FinalAq

Figure 2: Acid-Base extraction logic ensuring removal of neutral starting materials.

Analytical Characterization (Expected)
  • Physical State: Colorless to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.30 (m, 4H, Aromatic).
      
    • 
       3.85 (s, 2H, 
      
      
      
      ). Diagnostic Peak.
    • 
       2.55 (m, 1H, benzylic CH of sec-butyl).
      
    • 
       1.60 (m, 2H, 
      
      
      
      of sec-butyl).
    • 
       1.40 (br s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       1.22 (d, 3H, 
      
      
      
      ).
    • 
       0.82 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    
    .

Troubleshooting & Optimization

  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: pH was too high during reduction (preventing iminium formation) or too low (hydrolyzing imine).[1]

    • Fix: Ensure pH is roughly 6–7 initially.[2] Add a drop of Bromocresol Green indicator; it should be green, not yellow (too acid) or blue (too basic).

  • Problem: Presence of Secondary Amine (Dimer).

    • Cause: Insufficient Ammonia.[3]

    • Fix: Increase

      
       to 20 equiv. Dilute the reaction further (0.05 M).
      
  • Problem: Product "Oils Out" and sticks to glass during workup.

    • Cause: High lipophilicity of the sec-butyl group.

    • Fix: Use DCM rather than Ether for the final extraction; it solubilizes lipophilic amines better.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2][4][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

Sources

Application Note: Synthesis of 4-sec-butylbenzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note provides a detailed, robust, and field-proven protocol for the synthesis of 4-sec-butylbenzylamine through the reductive amination of 4-sec-butylbenzaldehyde. This one-pot procedure utilizes sodium borohydride as the reducing agent in a methanol solvent system, offering a cost-effective and efficient route to this valuable primary amine intermediate. The causality behind experimental choices, safety considerations, and detailed analytical characterization are thoroughly discussed to ensure reproducible and high-yielding results for researchers in drug development and organic synthesis.

Introduction

Primary amines, such as 4-sec-butylbenzylamine, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Reductive amination stands as one of the most effective and widely employed methods for the formation of carbon-nitrogen bonds, offering a direct pathway to primary, secondary, and tertiary amines from carbonyl compounds.[2][3] This method proceeds through the in-situ formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine source, which is then subsequently reduced to the corresponding amine.[4]

This protocol details a direct reductive amination procedure for the synthesis of 4-sec-butylbenzylamine from 4-sec-butylbenzaldehyde using aqueous ammonia as the nitrogen source and sodium borohydride as the reducing agent.[1] Sodium borohydride is a mild and selective reducing agent, capable of reducing the intermediate imine in the presence of the starting aldehyde, though careful control of reaction conditions is necessary to minimize the reduction of the aldehyde to the corresponding alcohol.[5][6] The choice of methanol as the solvent facilitates the formation of the imine from the aldehyde without the need for dehydrating agents.[7]

Reaction Mechanism and Workflow

The reductive amination of 4-sec-butylbenzaldehyde with ammonia proceeds in two key stages within a single reaction vessel:

  • Imine Formation: 4-sec-butylbenzaldehyde reacts with ammonia in methanol to form the corresponding imine. This is a reversible reaction, and the equilibrium is driven towards the imine by the subsequent reduction step.[4]

  • Reduction: Sodium borohydride, a source of hydride ions (H⁻), selectively reduces the carbon-nitrogen double bond of the imine to form the desired primary amine, 4-sec-butylbenzylamine.[8]

Reductive_Amination_Workflow cluster_0 One-Pot Reaction Vessel (Methanol) Aldehyde 4-sec-butylbenzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Ammonia Aqueous Ammonia Ammonia->Imine Product 4-sec-butylbenzylamine Imine->Product + NaBH4 Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Product Workup Acid-Base Workup & Extraction Product->Workup Final_Product Purified 4-sec-butylbenzylamine Workup->Final_Product

Sources

Application Note: Strategic Chiral Resolution of 4-(sec-butyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Resolving 4-(sec-butyl)benzylamine presents a distinct stereochemical challenge: Remote Chirality . Unlike


-methylbenzylamine, where the chiral center is adjacent to the amine handle, the chiral center in this target is located on the para-alkyl chain, four bonds away from the nitrogen atom.

Standard ionic interactions used in classical resolution often fail here because the salt-forming "head" (the amine) is too distant from the chiral "tail" (the sec-butyl group) to create a significant difference in lattice energy between diastereomers.

This Application Note details three distinct protocols designed to overcome the "Remote Chirality" effect:

  • Classical Resolution: Utilizing bulky,

    
    -stacking resolving agents to bridge the spatial distance.
    
  • Biocatalytic Kinetic Resolution: A lipase-catalyzed acylation screen targeting the steric bulk of the sec-butyl group.

  • Preparative Chiral HPLC: The definitive method for high-purity isolation when thermodynamic methods yield low selectivity.

Part 1: Chemical Context & Strategy[1][2][3]

The resolution strategy must account for the molecule's topology. The amine is the "handle," but the discrimination must occur at the sec-butyl group.

FeatureImplication for Resolution
Primary Amine Highly reactive; suitable for salt formation and enzymatic acylation.
Remote Chiral Center Low diastereomeric discrimination (

) in simple salts (e.g., with Tartaric acid).
Aromatic Core Allows for

interactions. Resolving agents with aromatic rings are preferred.

Part 2: Protocol A - Diastereomeric Crystallization (Screening)

Objective: Isolate enantiomers via differential solubility of diastereomeric salts. Critical Insight: Simple aliphatic acids (Tartaric, Malic) are likely ineffective due to the distance. We utilize Dibenzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic acid . The benzoyl/phenyl groups on these agents interact with the benzyl ring of the target, creating a rigid "lock" that brings the chiral center closer to the resolving agent's influence.

Reagents
  • Substrate: Racemic 4-(sec-butyl)benzylamine (10 mmol, ~1.63 g).

  • Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (anhydrous).

  • Solvent System: Ethanol (95%) / Water mixtures.

Screening Procedure
  • Stoichiometry: Prepare a 1:1 molar ratio of amine to acid.

  • Dissolution: Dissolve 3.58 g of L-DBTA in 20 mL of hot Ethanol (70°C). Add 1.63 g of the amine slowly.

  • Nucleation: Allow the solution to cool to RT over 4 hours. If no crystals form, scratch the glass or add a seed crystal.

  • Harvest: Filter the precipitate (Salt A) and keep the mother liquor (Salt B).

  • Liberation (Analytical): Take a small aliquot (50 mg) of Salt A. Suspend in 1 mL water, basify with 1M NaOH, extract with hexane.

  • Check ee%: Analyze the hexane layer via Chiral HPLC (See Part 5).

Optimization Logic (The "S-Curve")

If ee% is < 40%, the resolution is inefficient. Switch solvent to 2-Propanol . If ee% is > 60%, proceed to recrystallization.

ResolutionLogic Start Racemic Amine + L-DBTA Solvent Dissolve in Hot EtOH (95%) Start->Solvent Cool Cool to 20°C (0.5°C/min) Solvent->Cool Filter Filter Crystals Cool->Filter Analyze Liberate Amine & Check ee% Filter->Analyze Decision ee% Result? Analyze->Decision Low < 40% ee (Poor Recognition) Decision->Low Low Selectivity Med 40-80% ee (Promising) Decision->Med Enriched High > 90% ee (Success) Decision->High Pure Switch Switch Agent: Try (S)-Mandelic Acid or N-Acetyl-L-Leucine Low->Switch Recryst Recrystallize Salt from 2-Propanol Med->Recryst Final Basify & Isolate Pure Enantiomer High->Final Recryst->Analyze

Caption: Decision matrix for diastereomeric salt crystallization optimization.

Part 3: Protocol B - Enzymatic Kinetic Resolution

Objective: Use Candida antarctica Lipase B (CAL-B) to selectively acylate the (


)-enantiomer (typical preference), leaving the (

)-amine unreacted. Mechanism: Lipases distinguish enantiomers based on the fit of the "medium" vs. "large" substituent in the active site. While the chiral center is remote, the flexible alkyl chain can fold into the hydrophobic pocket.
Reagents
  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Isopropyl Methoxyacetate (Highly recommended over ethyl acetate for amines to prevent chemical background acylation and improve selectivity).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).

Experimental Workflow
  • Setup: In a 20 mL vial, dissolve 100 mg of racemic amine in 5 mL MTBE.

  • Acyl Donor: Add 2 equivalents of Isopropyl Methoxyacetate.

  • Initiation: Add 50 mg Novozym 435 beads. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor consumption of amine by GC or HPLC every 2 hours.

  • Termination: Stop when conversion reaches exactly 50% (theoretical maximum yield for kinetic resolution). Filter off the enzyme.

  • Separation:

    • Add 1M HCl to the organic phase.

    • Aqueous Layer: Contains the unreacted amine (Enantiomer A).

    • Organic Layer: Contains the amide (Enantiomer B).

  • Hydrolysis: The amide can be hydrolyzed back to the amine using 6M HCl/Reflux to recover Enantiomer B.

EnzymaticFlow Racemate Racemic Amine (MTBE Solution) Reaction Add CAL-B + Isopropyl Methoxyacetate Racemate->Reaction Check Conversion = 50%? Reaction->Check Check->Reaction No (<50%) Filter Filter Enzyme Check->Filter Yes Extract Acid Extraction (1M HCl) Filter->Extract OrgLayer Organic Layer (Chiral Amide) Extract->OrgLayer Amide AqLayer Aqueous Layer (Chiral Amine Salt) Extract->AqLayer Amine Hydrolysis Acid Hydrolysis (Regenerate Amine) OrgLayer->Hydrolysis

Caption: Kinetic resolution workflow separating amine and amide via acid extraction.

Part 4: Protocol C - Preparative Chiral HPLC

Objective: Direct chromatographic separation. This is the most reliable method for this molecule if scale is small (<100g) or if thermodynamic methods fail.

Column Selection

For aromatic amines, polysaccharide-based stationary phases are the gold standard.

  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase Strategy

Basic additives are mandatory to suppress ionization of the amine and prevent peak tailing.

  • Base: Diethylamine (DEA) or Ethanolamine (0.1%).

  • Solvent: Hexane / Ethanol (90:10). Avoid high polarity initially.

Method Development Protocol
  • Analytical Scout:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Flow: 1.0 mL/min.[1]

    • MP: Hexane:EtOH:DEA (90:10:0.1).

    • Detection: UV @ 254 nm (Aromatic ring).[2]

  • Scale-Up Calculation:

    • If resolution (

      
      ) > 2.5, increase loading.
      
    • Load limit is typically 1-5 mg per injection on an analytical column.

    • Scale to 20mm ID prep column: Load =

      
      .
      
  • Cycle: Inject -> Collect Fractions -> Evaporate Solvent -> Redissolve in Ethanol.

Part 5: Quality Control (Analytical Method)

To verify the Enantiomeric Excess (ee) of products from Protocols A, B, or C.

  • Instrument: HPLC with UV Diode Array.

  • Column: Chiralpak AD-3 (3 µm particle size for higher resolution).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (95 : 5 : 0.1).[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Calculation:

    
    
    

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on diastereomeric crystallization).

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amines." Tetrahedron: Asymmetry, 18(12), 1363-1393. (Review of enzymatic resolution of amines).

  • Yamamoto, C., & Okamoto, Y. (2003). "Optically Active Polymers for Chiral Separation." Bulletin of the Chemical Society of Japan, 76(2), 203-226. (Details on Chiralpak AD/OD mechanisms).

  • Paizs, C., & Irimie, F. D. (2020). "Lipase-mediated synthesis of chiral amines." Separation and Purification Technology.

Sources

Application Notes and Protocols for the Use of (4-Butan-2-ylphenyl)methanamine HCl as a Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Non-Canonical Building Blocks in Peptidomimetic Design

The field of drug discovery is in a constant search for molecules with enhanced therapeutic properties. While peptides are central to many biological processes and offer high potency and selectivity, their application as drugs is often limited by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, compounds that mimic the structure and function of natural peptides, provide a powerful strategy to overcome these limitations.[3][4][5] A key approach in peptidomimetic design is the incorporation of non-natural or non-canonical amino acids (ncAAs).[6][7][8] These unique building blocks can introduce conformational constraints, alter polarity, and increase resistance to enzymatic degradation.[1][8]

This guide introduces (4-Butan-2-ylphenyl)methanamine hydrochloride, a novel building block for peptidomimetic synthesis. The incorporation of this moiety is hypothesized to impart increased hydrophobicity and introduce a specific three-dimensional orientation of the phenyl ring, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles of the resulting peptidomimetic. The sec-butyl group on the phenyl ring provides a non-planar, lipophilic side chain that can explore different regions of a receptor binding pocket compared to natural aromatic amino acids.

Physicochemical Properties and Handling of (4-Butan-2-ylphenyl)methanamine HCl

While specific experimental data for (4-Butan-2-ylphenyl)methanamine HCl is not widely available, its properties can be inferred from its structure and data for analogous compounds.

PropertyPredicted ValueSource/Analogy
Molecular Formula C11H18ClNBased on structure
Molecular Weight 199.72 g/mol [9]
Appearance White to off-white solidTypical for amine hydrochlorides
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneGeneral solubility of amine salts
Storage Store at 2-8°C, desiccated, and protected from lightStandard for reactive chemicals

Handling Precautions: As with all amine hydrochlorides, (4-Butan-2-ylphenyl)methanamine HCl should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Core Application: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating non-natural amino acids into a peptide sequence is Solid-Phase Peptide Synthesis (SPPS).[10][11] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used due to its milder deprotection conditions.[12]

Protocol 1: Preparation of N-Fmoc Protected (4-Butan-2-ylphenyl)methanamine

Prior to its use in SPPS, the primary amine of (4-Butan-2-ylphenyl)methanamine must be protected with an Fmoc group. This ensures that the amine does not react out of turn during the peptide coupling steps.

Materials and Reagents:

  • (4-Butan-2-ylphenyl)methanamine HCl

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3) or Diisopropylethylamine (DIPEA)

  • Dioxane and Water (or a suitable solvent system)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Neutralization of the Amine Salt:

    • Dissolve (4-Butan-2-ylphenyl)methanamine HCl in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate in slight excess and stir until the evolution of gas ceases, indicating the neutralization of the hydrochloride to the free amine.

  • Fmoc Protection:

    • To the solution containing the free amine, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise at 0°C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Remove the dioxane under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude N-Fmoc-(4-Butan-2-ylphenyl)methanamine by flash chromatography on silica gel to yield the final product.

  • Characterization:

    • Confirm the identity and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Incorporation of N-Fmoc-(4-Butan-2-ylphenyl)methanamine into a Peptide Sequence

This protocol outlines the coupling of the Fmoc-protected building block onto a growing peptide chain on a solid support.

Materials and Reagents:

  • Fmoc-protected resin with the desired initial amino acid.

  • N-Fmoc-(4-Butan-2-ylphenyl)methanamine

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Step-by-Step SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before starting the synthesis.[10][12]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

    • Drain the deprotection solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of the Building Block:

    • In a separate vial, pre-activate a solution of N-Fmoc-(4-Butan-2-ylphenyl)methanamine (3-5 equivalents relative to the resin loading) and a coupling reagent like HATU (0.95 equivalents relative to the amino acid derivative) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid derivative) to the pre-activation mixture and vortex briefly.

    • Immediately add the activated mixture to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the potential steric hindrance of the building block, a longer coupling time and/or double coupling may be necessary.[13]

  • Washing: After the coupling reaction, drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • Continuation of Synthesis: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_reagents Reagents cluster_products Products Resin_Fmoc Fmoc-NH-Peptide-Resin Deprotected_Resin H2N-Peptide-Resin Resin_Fmoc->Deprotected_Resin Piperidine 20% Piperidine/DMF Piperidine->Resin_Fmoc BuildingBlock Fmoc-(4-Butan-2-ylphenyl)methanamine + HATU/DIPEA BuildingBlock->Deprotected_Resin TFA_Cocktail TFA Cleavage Cocktail Coupled_Resin Fmoc-(BuildingBlock)-Peptide-Resin TFA_Cocktail->Coupled_Resin Deprotected_Resin->Coupled_Resin Coupling Coupled_Resin->Resin_Fmoc Repeat Cycle for Next Amino Acid Crude_Peptide Crude Modified Peptide Coupled_Resin->Crude_Peptide Final Cleavage

Caption: SPPS workflow for incorporating the building block.

Characterization of the Modified Peptide

After synthesis and purification, it is essential to characterize the final peptidomimetic to confirm its identity and purity.

TechniquePurposeExpected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and purificationA single major peak indicating a pure compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determinationThe observed mass should match the calculated mass of the peptide with the incorporated (4-Butan-2-ylphenyl)methanamine moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation1H and 13C NMR spectra will confirm the presence of the aromatic and aliphatic protons and carbons of the building block. 2D NMR techniques (COSY, TOCSY, NOESY) can be used to determine the three-dimensional structure of the peptide.

Potential Applications and Future Directions

The incorporation of (4-Butan-2-ylphenyl)methanamine can be a valuable strategy in various areas of drug discovery:

  • Enhanced Receptor Binding: The bulky, hydrophobic nature of the building block can promote favorable interactions with hydrophobic pockets in receptor binding sites, potentially increasing binding affinity and selectivity.

  • Improved Metabolic Stability: The non-natural structure can confer resistance to proteolytic degradation, leading to a longer in vivo half-life.[1]

  • Modulation of Peptide Conformation: The steric bulk of the sec-butylphenyl group can induce specific secondary structures, such as turns or helices, which may be crucial for biological activity.[7]

Future studies should focus on the systematic replacement of natural amino acids with (4-Butan-2-ylphenyl)methanamine in known bioactive peptides to explore its impact on structure-activity relationships. Furthermore, detailed structural analysis of the resulting peptidomimetics by NMR or X-ray crystallography will provide valuable insights into their conformational preferences.

Troubleshooting Common SPPS Issues

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the building block or aggregating peptide sequence.Use a more potent coupling reagent (e.g., HATU), increase coupling time, perform a double coupling, or raise the temperature.
Peptide Aggregation Hydrophobic collapse of the growing peptide chain on the resin.Use a lower-loading resin, incorporate backbone modifications that disrupt aggregation, or perform the synthesis at an elevated temperature.[13]
Racemization Epimerization of the activated amino acid during coupling.Use coupling reagents known to suppress racemization (e.g., HATU with DIPEA).

Conclusion

(4-Butan-2-ylphenyl)methanamine HCl is a promising and versatile building block for the synthesis of novel peptidomimetics. Its unique structural features offer the potential to enhance the pharmacological properties of peptide-based drug candidates. The protocols and guidelines presented here provide a comprehensive framework for the successful incorporation of this building block into peptide sequences, opening new avenues for the design and development of next-generation therapeutics.

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). IEEE Xplore.
  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.). ResearchGate.
  • Peptidomimetics, a synthetic tool of drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Role of peptidomimetics for new drug discovery. (2022, November 2). World Journal of Advanced Research and Reviews. Retrieved February 15, 2026, from [Link]

  • Peptidomimetics as next – generation therapeutic applications. (2025, October 29). International Journal of Research in Pharmaceutical Sciences and Technology. Retrieved February 15, 2026, from [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. (2022, September 5). MDPI. Retrieved February 15, 2026, from [Link]

  • The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2014, August 14). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Science. Retrieved February 15, 2026, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research. Retrieved February 15, 2026, from [Link]

  • Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. (2022, August 30). YouTube. Retrieved February 15, 2026, from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019, September 15). Gyros Protein Technologies. Retrieved February 15, 2026, from [Link]

  • The synthesis of peptides and proteins containing non-natural amino acids. (2004, August 13). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 15, 2026, from [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Peptidomimetic. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). MDPI. Retrieved February 15, 2026, from [Link]

  • 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved February 15, 2026, from [Link]

  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. (2025, May 21). MDPI. Retrieved February 15, 2026, from [Link]

  • (4-(p-tolyloxy)phenyl)methanamine hydrochloride. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

  • N-[(2-Chlorophenyl)methyl]butan-2-amine--hydrogen chloride (1/1). (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. (n.d.). University of Warwick. Retrieved February 15, 2026, from [Link]

  • 1-(4-Methyl-phenyl)-2-butanamine hcl. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike- ACE2 interaction. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • 4-(Thiophen-2-yl)butan-2-amine. (n.d.). Mol-Instincts. Retrieved February 15, 2026, from [Link]

Sources

Application Note: 4-(sec-butyl)benzylamine HCl in GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for the use of 4-(sec-butyl)benzylamine HCl in the synthesis of GPCR ligands.

Executive Summary

4-(sec-butyl)benzylamine HCl is a specialized, lipophilic building block used in the optimization of G-Protein Coupled Receptor (GPCR) ligands. Unlike its ubiquitous analog 4-tert-butylbenzylamine, the sec-butyl variant introduces a chiral center and a distinct steric profile (1-methylpropyl group) that allows for fine-tuning of hydrophobic interactions within receptor orthosteric sites.

This guide details the chemical handling, synthetic protocols, and strategic application of this amine in developing peptidomimetics and small-molecule modulators for receptors such as Somatostatin (SSTR) , Sphingosine-1-phosphate (S1P) , and Chemokine (CXCR/CCR) families.

Chemical Profile & Strategic Value

Physicochemical Properties

The sec-butyl moiety provides a "Goldilocks" zone of steric bulk—larger than an isopropyl group but less spherical and rigid than a tert-butyl group.

PropertyValue / DescriptionImpact on Ligand Design
Formula C₁₁H₁₇N · HClCore pharmacophore precursor.
MW 199.72 g/mol (Salt)Low MW allows room for heavy scaffolds.
Free Base MW 163.26 g/mol --
Chirality Racemic (RS) at sec-butylCritical: The sec-butyl group contains a stereocenter. Commercial sources are typically racemic. Enantiomers often exhibit distinct binding affinities.
LogP (Calc) ~3.1 (Free Base)Increases ligand lipophilicity, aiding membrane penetration and hydrophobic pocket occupancy.
pKa ~9.3 (Benzylamine)Exists as a cation at physiological pH; forms salt bridges with Asp/Glu residues in GPCR transmembrane bundles.
Structural Significance in GPCRs

Many Class A GPCRs possess deep hydrophobic pockets (e.g., the S1P1 orthosteric site or the SSTR2 binding cleft). The 4-(sec-butyl)benzyl group mimics the side chains of bulky hydrophobic amino acids like Phenylalanine , Tyrosine , or Tryptophan .

  • Advantage over tert-butyl: The sec-butyl group is flexible and chiral. It can induce an "induced fit" or probe asymmetrical hydrophobic sub-pockets that the spherical tert-butyl group cannot access.

Experimental Protocols

Pre-Synthesis: Free-Basing the Hydrochloride Salt

Objective: To release the reactive nucleophilic amine from its stable HCl salt form for use in non-aqueous coupling reactions.

  • Context: While tertiary amine bases (DIPEA/TEA) can be used in situ, pre-free-basing is recommended for sensitive catalytic reactions (e.g., Buchwald-Hartwig) or when strict stoichiometry is required.

Protocol:

  • Suspend 4-(sec-butyl)benzylamine HCl (1.0 eq) in DCM (10 mL/g).

  • Add 1 M NaOH or Saturated NaHCO₃ (1.5 eq) and stir vigorously for 20 minutes.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Dry combined organics over anhydrous Na₂SO₄ .

  • Filter and concentrate in vacuo to yield the clear, oily free amine.

    • Note: Use immediately or store under argon at -20°C (amine absorbs CO₂ from air).

Method A: Amide Coupling (Peptidomimetic Synthesis)

Application: Attaching the benzylamine to a proline scaffold or biaryl acid to create SSTR or Chemokine receptor antagonists.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • 4-(sec-butyl)benzylamine HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.5 mmol, 261 µL) and stir for 2 minutes.

  • Coupling Agent: Add HATU (0.6 mmol, 228 mg) in one portion. Stir for 5 minutes to form the activated ester (yellowing often occurs).

  • Amine Addition: Add 4-(sec-butyl)benzylamine HCl (0.55 mmol, 110 mg).

    • Critical: If using the HCl salt directly, ensure the DIPEA excess is sufficient to neutralize the salt (3.0 eq total is standard).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 163 - 18).

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

    • Brine.

  • Purification: Flash Chromatography (Hexane/EtOAc gradient).

Method B: Reductive Amination (Secondary Amine Ligands)

Application: Creating flexible linkers common in Calcium Sensing Receptor (CaSR) or Opioid ligands.

Reagents:

  • Aldehyde Core (1.0 eq)

  • 4-(sec-butyl)benzylamine (Free base preferred, 1.1 eq)

  • NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Dissolve the Aldehyde (0.5 mmol) and 4-(sec-butyl)benzylamine (0.55 mmol) in DCE (5 mL).

  • Add catalytic Acetic Acid. Stir for 30 minutes to form the imine intermediate (often visible by LCMS).

  • Reduction: Add NaBH(OAc)₃ (0.75 mmol) in one portion.

  • Stir at RT overnight (12–16 h).

  • Quench: Add Sat. NaHCO₃ (5 mL) and stir for 15 minutes.

  • Extraction: Extract with DCM (3x). Dry over MgSO₄.

  • Purification: Flash Chromatography (DCM/MeOH + 1% NH₃).

Visualizing the Workflow & Mechanism

Synthesis Logic Flow

The following diagram illustrates the decision tree for utilizing this building block in a library synthesis context.

SynthesisWorkflow Start Start: 4-(sec-butyl)benzylamine HCl FreeBase Free Base Generation (NaOH/DCM) Start->FreeBase Neutralization Decision Select Reaction Pathway FreeBase->Decision PathA Path A: Amide Coupling (HATU/DIPEA) Decision->PathA Target: Peptidomimetic PathB Path B: Reductive Amination (NaBH(OAc)3) Decision->PathB Target: Flexible Core PathC Path C: Urea Formation (Isocyanates) Decision->PathC Target: H-Bond Network ProductA Amide Ligand (Rigid Linker) PathA->ProductA ProductB Secondary Amine Ligand (Flexible Linker) PathB->ProductB ProductC Urea Ligand (H-Bond Donor/Acceptor) PathC->ProductC

Caption: Decision matrix for incorporating 4-(sec-butyl)benzylamine into GPCR ligand scaffolds.

GPCR Activation Mechanism

Understanding where this ligand fits: The benzylamine moiety typically occupies the Orthosteric Binding Pocket (TM bundle).

GPCR_Mechanism Ligand Ligand (4-sec-butyl derivative) Receptor_Inactive GPCR (Inactive) TM Bundle Closed Ligand->Receptor_Inactive Hydrophobic Binding Receptor_Active GPCR (Active) Conformational Change Receptor_Inactive->Receptor_Active Induced Fit (sec-butyl steric effect) GProtein G-Protein (Gαβγ) Receptor_Active->GProtein Recruitment Signal Downstream Signaling (cAMP / Ca2+) GProtein->Signal Activation

Caption: Mechanism of Action: The lipophilic sec-butyl tail engages hydrophobic pockets to stabilize the active receptor conformation.

Analytical Validation (QC)

When validating the synthesis of ligands containing this moiety, look for these specific signals:

MethodExpected Signal Characteristics
¹H NMR (CDCl₃) Aromatic: ~7.1–7.3 ppm (4H, dd, para-substitution pattern).Benzylic CH₂: ~3.8–4.0 ppm (singlet or doublet if coupled).sec-Butyl: Multiplet at ~2.6 ppm (CH), Multiplet at ~1.6/1.2 ppm (CH₂), Triplet at ~0.8 ppm (CH₃), Doublet at ~1.2 ppm (CH₃).
¹³C NMR Chirality: If the product is diastereomeric (due to other chiral centers in the scaffold), the sec-butyl carbons may appear as double peaks (splitting).
LCMS Ionization: Strong [M+H]⁺ signal in ESI+ mode due to the basic nitrogen (unless acylated to an amide, then signal depends on conditions).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: The HCl salt is hygroscopic. Store in a desiccator at RT.

  • Chiral Warning: Since the commercial material is often racemic , biological data (IC₅₀/EC₅₀) represents an average of the (R) and (S) enantiomers.

    • Recommendation: If a "hit" is found (IC₅₀ < 100 nM), separate enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column) to identify the eutomer.

References

  • GPCR Ligand Design Principles

    • Title: "Structure-based Ligand Discovery for GPCRs"
    • Source: Shoichet Lab, UCSF.
    • URL:[Link]

  • Somatostatin Receptor Ligands (Non-Peptide)

    • Title: "Synthesis and evaluation of a ligand targeting the somatostatin-2 receptor for drug delivery to neuroendocrine cancers"
    • Source: PubMed (Vertex AI Search Result).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: "4-tert-Butylbenzylamine Hydrochloride (Analog Reference)"
    • Source: Sigma-Aldrich.

  • General Synthesis of Benzylamines

    • Title: "Benzylamine synthesis by C-C coupling"
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Preparation of enantiopure (S)-4-sec-butylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Enantiopure (S)-4-sec-butylbenzylamine Hydrochloride

Executive Summary

This application note details a robust protocol for the preparation of (S)-4-sec-butylbenzylamine hydrochloride (CAS: N/A for specific enantiomer; Racemate analogues widely used). This compound is a critical chiral building block in the synthesis of GPCR ligands and specific beta-adrenergic receptor modulators.

Unlike


-chiral benzylamines where the stereocenter is adjacent to the nitrogen, the chirality in this target is "remote" (located on the sec-butyl group at the para position). This structural feature renders direct resolution of the amine challenging due to weak diastereomeric discrimination.

Strategic Approach: To ensure high enantiomeric excess (


) and process reliability, this protocol utilizes a Chiral Pool / Resolution Strategy of the Precursor Acid . We first resolve 4-sec-butylbenzoic acid (a crystalline solid allowing for sharp separation) and subsequently convert the enantiopure acid to the benzylamine via a non-racemizing reduction sequence.

Strategic Pathway & Rationale

The synthesis is divided into three critical phases. The choice of resolving the carboxylic acid precursor rather than the final amine is driven by the "Distance Rule" in diastereomeric salt formation: the resolving agent binds to the carboxyl group, which is electronically conjugated to the aromatic ring, allowing for better crystal lattice differentiation than the flexible methylene linker of the benzylamine.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Racemic 4-sec-butylbenzoic Acid Res Optical Resolution (with (S)-(-)-1-Phenylethylamine) Start->Res Step 1 Salt (S)-Acid : (S)-Amine Salt (Diastereomeric Crystallization) Res->Salt Ethanol/Water Lib Salt Break (H2SO4) Isolation of (S)-4-sec-butylbenzoic Acid Salt->Lib Recrystallization to const. mp Act Activation (SOCl2 -> Acid Chloride) Lib->Act Step 2 Amid Amidation (NH3(g) -> Primary Amide) Act->Amid Step 3 Red Reduction (LiAlH4 / THF) Amid->Red Step 4 Final Target: (S)-4-sec-butylbenzylamine HCl Red->Final HCl/Ether

Figure 1: Step-wise synthetic workflow from racemic precursor to enantiopure target.

Detailed Experimental Protocols

Phase 1: Optical Resolution of 4-sec-butylbenzoic Acid

Objective: Isolation of (S)-4-sec-butylbenzoic acid. Principle: Formation of diastereomeric salts using (S)-(-)-1-Phenylethylamine ((S)-PEA).

  • Materials:

    • Racemic 4-sec-butylbenzoic acid (1.0 eq)

    • (S)-(-)-1-Phenylethylamine (0.55 eq) [Resolving Agent]

    • Solvent: Ethanol (95%)

    • 2M Sulfuric Acid (

      
      )
      

Protocol:

  • Dissolution: In a 2L round-bottom flask equipped with a reflux condenser, dissolve 50.0 g (0.28 mol) of racemic 4-sec-butylbenzoic acid in 350 mL of hot ethanol (95%).

  • Addition: Add 18.7 g (0.154 mol, 0.55 eq) of (S)-(-)-1-Phenylethylamine dropwise to the hot solution.

    • Note: Using 0.55 equivalents (the "Pope and Peachey" method) maximizes the yield of the less soluble diastereomer while keeping the more soluble one in solution.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the white crystalline precipitate. Wash with cold ethanol (50 mL).

    • Checkpoint: This solid is the enriched diastereomeric salt.

  • Recrystallization: Recrystallize the wet cake from boiling ethanol (approx. 5 mL/g) until the melting point and optical rotation are constant.

    • Target:

      
       diastereomeric excess (de).
      
  • Salt Break: Suspend the purified salt in 200 mL of water. Slowly add 2M

    
      until pH < 2. The free acid will precipitate.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    and concentrate in vacuo.

Data Output:

Parameter Value (Approx.)
Yield (Resolution) 35-40% (from racemate)
Appearance White crystalline solid

| Optical Rotation


 | Negative (Value specific to S-isomer) |
Phase 2: Conversion to Primary Amide

Objective: Convert the carboxylic acid to the primary amide without racemization.

Protocol:

  • Activation: Dissolve 10.0 g of (S)-4-sec-butylbenzoic acid in 50 mL of dry Toluene. Add 10 mL of Thionyl Chloride (

    
    ) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux for 2 hours (gas evolution stops).

  • Concentration: Evaporate solvent and excess

    
     under reduced pressure to yield the crude acid chloride (Yellow oil).
    
  • Amidation: Dissolve the residue in 50 mL dry Dichloromethane (DCM). Cool to 0°C.

  • Ammonia Feed: Bubble anhydrous Ammonia gas (

    
    ) through the solution for 30 minutes. A white precipitate (Ammonium Chloride + Amide) forms.
    
  • Workup: Quench with water (100 mL). Separate the organic layer.[1][2][3][4] Wash with 1M HCl (to remove excess ammonia), then Brine. Dry and concentrate.

Phase 3: Reduction to (S)-4-sec-butylbenzylamine HCl

Objective: Reduction of the carbonyl group to a methylene group. Critical Control: Use of Lithium Aluminum Hydride (LAH) preserves the remote stereocenter.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen. Charge with 3.0 g (79 mmol) of

    
     and 100 mL  of anhydrous THF.
    
  • Addition: Dissolve the amide from Phase 2 (approx. 8.0 g) in 50 mL anhydrous THF. Add dropwise to the LAH suspension at 0°C.

  • Reaction: Warm to room temperature, then reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 3.0 mL Water

    • 3.0 mL 15% NaOH

    • 9.0 mL Water

  • Filtration: Stir for 30 mins (white granular precipitate forms). Filter through Celite. Rinse with THF.

  • Salt Formation: Concentrate the filtrate to an oil. Dissolve in 50 mL Diethyl Ether.

  • Precipitation: Bubble dry HCl gas (or add 2M HCl in Ether) until precipitation is complete.

  • Isolation: Filter the white solid, wash with ether, and dry under vacuum.

Analytical Validation & Quality Control

To ensure the integrity of the final product, the following analytical suite is mandatory.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Acceptance Criteria: Enantiomeric Excess (

    
    ) 
    
    
    
    .
NMR Characterization (Expected)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.40 (br s, 3H,
    
    
    ), 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.05 (s, 2H,
    
    
    ), 2.60 (m, 1H,
    
    
    ), 1.55 (m, 2H,
    
    
    ), 1.18 (d, 3H,
    
    
    ), 0.78 (t, 3H,
    
    
    ).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Resolution Yield Inappropriate solvent volume.Adjust Ethanol volume. If solution is too dilute, salt won't crystallize. If too concentrated, both diastereomers precipitate.
Low ee% Incomplete recrystallization.Perform an additional recrystallization of the salt before breaking it with acid.
Racemization Harsh conditions during amidation.Ensure the acid chloride formation is not overheated.[1] However, benzylic racemization is unlikely without strong Lewis acids.
Incomplete Reduction Old/Wet

.
Use fresh hydride reagent. Ensure THF is distilled from Na/Benzophenone.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on diastereomeric salt resolution).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Resolution of Ibuprofen (Analogous 2-arylpropionic acid resolution). Link

  • Sigma-Aldrich. Product Specification: 4-sec-Butylbenzoic acid. Link

  • Nieuwenhuijzen, J. W., et al. (2002). "Resolving agents for the preparation of enantiopure amines." Angewandte Chemie International Edition, 41(22), 4281-4286.

Disclaimer: This protocol involves the use of hazardous chemicals including Thionyl Chloride and Lithium Aluminum Hydride. All operations must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes & Protocols: Strategic Use of (4-Butan-2-ylphenyl)methanamine in Medicinal Chemistry Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Benzylamines

In the landscape of modern drug discovery, the rational design of molecular scaffolds that balance potency, selectivity, and pharmacokinetic properties is paramount. (4-Butan-2-ylphenyl)methanamine emerges as a highly valuable primary amine building block for medicinal chemists. Its structure is deceptively simple yet strategically powerful: a reactive primary aminomethyl group ideal for diverse coupling reactions, attached to a phenyl ring substituted with a sec-butyl group.

This substitution is not trivial. The sec-butyl moiety imparts significant lipophilicity and steric bulk, properties that can be expertly manipulated to:

  • Enhance binding affinity by occupying hydrophobic pockets within target proteins.

  • Improve membrane permeability and oral bioavailability.

  • Modulate metabolic stability by sterically shielding adjacent sites from enzymatic degradation.

  • Fine-tune solubility and other physicochemical properties to achieve a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

These application notes provide a detailed guide for researchers and drug development professionals on effectively utilizing (4-butan-2-ylphenyl)methanamine in two of the most fundamental and frequently employed transformations in medicinal chemistry: Amide Bond Formation and Reductive Amination . The protocols are designed to be robust and informative, explaining the causality behind experimental choices to ensure reproducible success.

Physicochemical Properties of (4-Butan-2-ylphenyl)methanamine

A thorough understanding of a reagent's properties is critical for reaction design and optimization.

PropertyValueSource/Note
Molecular Formula C₁₁H₁₇N-
Molecular Weight 163.26 g/mol -
Appearance Colorless to pale yellow liquid (typical)Varies by supplier
Boiling Point ~240-245 °C (predicted)Prediction based on similar structures
pKa (of conjugate acid) ~9.5 - 10.0 (estimated)Typical for benzylic amines
LogP (calculated) ~3.1Indicates significant lipophilicity

Core Application I: Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs and bioactive molecules.[1] The reaction involves the coupling of a carboxylic acid with an amine. Direct condensation is inefficient and requires harsh conditions; therefore, the carboxylic acid must first be "activated". (4-Butan-2-ylphenyl)methanamine, as a primary amine, is an excellent nucleophile for this transformation.

Workflow for Amide Coupling

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_downstream Work-up & Purification Acid Carboxylic Acid (R-COOH) Activation 1. Acid Activation (Formation of Active Ester) Acid->Activation Amine (4-Butan-2-ylphenyl)methanamine Coupling 2. Nucleophilic Attack (Amine attacks Active Ester) Amine->Coupling Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation maintains pH Activation->Coupling Product 3. Amide Product Formation Coupling->Product Workup Aqueous Work-up (Remove by-products) Product->Workup Purification Chromatography (e.g., Flash Silica Gel) Workup->Purification Final Final Amide Product Purification->Final

Caption: General workflow for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly with chiral carboxylic acids.[2]

Materials:

  • Carboxylic acid of interest

  • (4-Butan-2-ylphenyl)methanamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1-1.2 equiv) to the solution, followed by DIPEA (2.0-3.0 equiv). Expertise Note: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.

  • Activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the highly reactive HOBt-ester intermediate.

  • Amine Addition: Add (4-butan-2-ylphenyl)methanamine (1.0-1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Quenching & Work-up: Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial for removing unreacted acid and the acidic by-products (HOBt).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel to obtain the final, pure compound.

Core Application II: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen single bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[3][4] It is one of the most widely utilized reactions in medicinal chemistry for synthesizing secondary and tertiary amines.[5] This one-pot procedure is highly efficient and avoids the over-alkylation problems often associated with direct alkylation of amines.[3]

Mechanism of Reductive Amination

G Reactants Ketone/Aldehyde + (4-Butan-2-ylphenyl)methanamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Intermediate Hemiaminal->Imine Dehydration (-H₂O) Product Final Secondary Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: The two-stage mechanism of reductive amination.

Protocol: STAB-Mediated Reductive Amination

This protocol uses Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent. Its key advantage is that it is moisture-stable and selectively reduces the imine/iminium ion in the presence of the starting aldehyde or ketone, allowing for a convenient one-pot procedure.[4]

Materials:

  • Aldehyde or ketone of interest

  • (4-Butan-2-ylphenyl)methanamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and (4-butan-2-ylphenyl)methanamine (1.0-1.2 equiv) in DCM or DCE (0.1-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Expertise Note: For less reactive carbonyls or amines, adding a catalytic amount of acetic acid (0.1 equiv) can accelerate this step by protonating the carbonyl oxygen, making it more electrophilic.

  • Reduction: Add STAB (1.2-1.5 equiv) to the mixture portion-wise. Caution: Addition may cause gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 4-24 hours).

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude secondary amine product by flash column chromatography. Trustworthiness Note: An amine-deactivated silica or adding 1% triethylamine to the eluent can improve chromatographic performance by preventing the basic amine product from tailing on the acidic silica gel.

The (4-Butan-2-ylphenyl)methyl Moiety in Drug Design

The strategic incorporation of the (4-butan-2-ylphenyl)methyl fragment via the coupling reactions described above provides a powerful tool for lead optimization in drug discovery.

G cluster_reactions Coupling Reactions cluster_products Synthesized Scaffolds cluster_properties Modulated Properties Amine (4-Butan-2-ylphenyl)methanamine (Building Block) Amide Amide Coupling Amine->Amide Reductive Reductive Amination Amine->Reductive AmideProd Amide-linked Scaffold Amide->AmideProd AmineProd Amine-linked Scaffold Reductive->AmineProd Lipophilicity Increased Lipophilicity AmideProd->Lipophilicity Permeability Enhanced Permeability AmideProd->Permeability Binding Steric Interactions in Binding Pocket AmideProd->Binding Metabolism Improved Metabolic Stability AmideProd->Metabolism AmineProd->Lipophilicity AmineProd->Permeability AmineProd->Binding AmineProd->Metabolism

Caption: Logic flow from building block to modulated properties.

  • Lipophilicity and Permeability: The sec-butyl group significantly increases the lipophilicity (LogP) of the final molecule. This is often correlated with improved passive diffusion across cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.

  • Binding Pocket Interactions: The non-polar, sterically defined sec-butyl group is ideal for probing and filling hydrophobic sub-pockets in protein targets like enzymes or receptors. This can lead to substantial gains in binding affinity and selectivity over smaller alkyl or unsubstituted phenyl analogues.

  • Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway. The steric hindrance provided by the sec-butyl group can shield the phenyl ring from attack by cytochrome P450 enzymes, thereby increasing the half-life of the drug candidate.

While (4-butan-2-ylphenyl)methanamine is a specific building block, the principles of its use are broadly applicable. The 4-arylbutan-2-one scaffold, from which this amine is derived, is recognized as a versatile intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[6][7]

Conclusion

(4-Butan-2-ylphenyl)methanamine is more than just a primary amine; it is a sophisticated tool for medicinal chemists. By leveraging robust and reliable coupling reactions such as amide formation and reductive amination, researchers can efficiently incorporate this fragment into lead compounds. The unique combination of reactivity, lipophilicity, and steric bulk offered by this reagent provides a clear and logical pathway to optimize key drug-like properties, ultimately accelerating the journey from a preliminary hit to a viable clinical candidate.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chandrayan, S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Zhang, R., et al. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Carey, J.S., et al. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Chen, Y-H., et al. (n.d.). The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice. PMC. [Link]

  • ResearchGate. (n.d.). Overview of the most representative synthetic routes for 4-arylbutan-2-ones. [Link]

  • Lee, D-Y., et al. (2022, October 3). Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. PMC. [Link]

  • PubChem. 4-Phenyl-2-butanol. [Link]

Sources

Application Notes and Protocols: Recrystallization Solvent Systems for 4-sec-butylbenzylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 4-sec-butylbenzylamine HCl

4-sec-butylbenzylamine hydrochloride is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, achieving high purity is paramount. The crystallization process, specifically recrystallization, stands as a cornerstone technique for the purification of solid organic compounds. This application note provides a detailed guide to developing an effective recrystallization protocol for 4-sec-butylbenzylamine HCl, focusing on the principles of solvent selection and systematic methodology. By understanding the underlying chemical principles, researchers can rationally design and optimize a purification strategy, ensuring the desired quality and crystalline form of the final product.

Theoretical Framework for Solvent Selection

The success of a recrystallization is critically dependent on the choice of solvent or solvent system. An ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at low temperatures.

  • Impurities should be either highly soluble or insoluble at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the crystals.

  • A relatively low boiling point is desirable for ease of handling and removal.

For ionic compounds like 4-sec-butylbenzylamine HCl, the polarity of the solvent plays a crucial role. The principle of "like dissolves like" is a useful starting point. As an amine hydrochloride salt, 4-sec-butylbenzylamine HCl possesses both a polar ammonium salt group and a nonpolar sec-butylbenzyl group. This amphiphilic nature suggests that a single solvent may not be optimal, and a mixed solvent system could provide the necessary solubility gradient.

Experimental Protocol: Systematic Solvent Screening

The following protocol outlines a systematic approach to identifying a suitable recrystallization solvent system for 4-sec-butylbenzylamine HCl.

Materials and Equipment:

  • Crude 4-sec-butylbenzylamine HCl

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small vials or test tubes

  • Hot plate with stirring capabilities

  • Vortex mixer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven or vacuum desiccator

Workflow for Solvent System Identification:

G cluster_0 Solvent Screening cluster_1 Solvent System Optimization A Place ~20 mg of crude product in 8 separate vials B Add 0.5 mL of a different solvent to each vial A->B C Vortex at room temperature B->C D Observe solubility C->D E Heat the vials with insoluble/partially soluble samples D->E Insoluble/ Partially Soluble F Observe solubility at elevated temperature E->F G Cool the vials with dissolved samples to room temperature F->G Soluble H Place cooled vials in an ice bath G->H I Observe for crystal formation H->I J Select promising single solvents or solvent/anti-solvent pairs I->J K Perform small-scale recrystallization J->K L Analyze crystal yield and purity (e.g., by HPLC, mp) K->L M Scale up the optimized protocol L->M

Caption: Workflow for Solvent Screening and Optimization.

Step-by-Step Protocol:

  • Initial Solubility Testing (Room Temperature):

    • Place approximately 20 mg of crude 4-sec-butylbenzylamine HCl into a series of labeled small vials.

    • To each vial, add 0.5 mL of a different test solvent.

    • Vortex each vial for 30 seconds and observe the solubility. Record your observations in a table similar to the one below.

  • Solubility at Elevated Temperatures:

    • For the vials where the compound was insoluble or sparingly soluble at room temperature, gently heat them on a hot plate with stirring.

    • Add small increments of the same solvent until the solid dissolves completely. Note the approximate volume of solvent required.

    • If the solid does not dissolve after adding a significant amount of solvent (e.g., 3-4 mL), it is likely a poor solvent for recrystallization.

  • Cooling and Crystal Formation:

    • Allow the vials that formed a clear solution at a higher temperature to cool slowly to room temperature.

    • Observe for the formation of crystals. If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation.

    • If crystals form, place the vial in an ice bath for 15-20 minutes to maximize the yield.

  • Evaluation of Solvent/Anti-Solvent Systems:

    • If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.

    • Choose a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation: Hypothetical Solvent Screening Results

SolventPolarity IndexSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingNotes
Water10.2SolubleVery SolubleNoToo soluble for good recovery.
Methanol6.6SolubleVery SolubleNoLikely too soluble.
Ethanol5.2Sparingly SolubleSolubleYes, fine needlesA promising candidate.
Isopropanol4.3Sparingly SolubleSolubleYes, platesA very promising candidate.
Acetone5.1InsolubleSparingly SolubleYes, small prismsPotential for good recovery.
Ethyl Acetate4.4InsolubleInsolubleNoNot a suitable single solvent.
Toluene2.4InsolubleInsolubleNoNot a suitable single solvent.
Heptane0.1InsolubleInsolubleNoPotential as an anti-solvent.

Detailed Recrystallization Protocol (Example: Isopropanol/Heptane System)

Based on the hypothetical screening data, an isopropanol/heptane system appears promising. Isopropanol can dissolve the compound when hot, and heptane can act as an anti-solvent to reduce its solubility upon cooling, thereby increasing the yield.

Protocol:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude 4-sec-butylbenzylamine HCl. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue adding isopropanol dropwise until all the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear solution, slowly add heptane dropwise with continuous swirling. Continue adding heptane until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot isopropanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid disturbing the solution during this initial cooling phase. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol/heptane mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Logical Relationship of Recrystallization Steps:

G A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if needed) A->B C Slowly Cool to Room Temperature B->C D Induce Crystallization (if necessary) C->D E Cool in Ice Bath D->E F Vacuum Filtration to Isolate Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H

Caption: Sequential Steps in a Standard Recrystallization Protocol.

Trustworthiness: Self-Validating Systems

The protocols described herein are designed to be self-validating. The success of the recrystallization can be readily assessed by:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point range. A broad melting range typically indicates the presence of impurities. Comparing the melting point of the recrystallized product to a literature value (if available) or a reference standard is a key indicator of purity.

  • Chromatographic Analysis (e.g., HPLC, TLC): These techniques can be used to compare the purity of the crude material with the recrystallized product. A significant reduction or elimination of impurity peaks in the chromatogram of the recrystallized material validates the effectiveness of the purification.

  • Spectroscopic Analysis (e.g., NMR, IR): These methods can confirm the chemical identity of the recrystallized product and can also reveal the presence of residual solvent or other impurities.

By employing these analytical techniques, the researcher can be confident in the quality of the purified 4-sec-butylbenzylamine HCl.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 66(12), e17032. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Laurence, C., & Gal, J. F. (2010).
  • Wikipedia. (2023). Benzylamine. [Link]

Application Note: Precision Handling of Hygroscopic Benzylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzylamine hydrochloride (BnNH₂[1]·HCl , CAS: 3287-99-8) is a critical intermediate in pharmaceutical synthesis, often used to introduce benzyl protection groups or as a scaffold in reductive aminations. While the hydrochloride salt offers improved stability over the free amine, it exhibits significant hygroscopicity . Failure to manage moisture uptake leads to two primary failure modes: stoichiometric drift (under-dosing of the reagent) and physical aggregation (caking), which hampers automated handling. This guide provides a self-validating workflow for handling BnNH₂·HCl to ensure experimental reproducibility.

Part 1: The Hygroscopic Challenge & Stoichiometric Impact

The Mechanism of Failure

Unlike the free amine, which reacts with CO₂ to form carbamates, the hydrochloride salt primarily suffers from physical water adsorption. This water is not inert; it acts as a "dead weight" diluent.

  • The Causality: If a researcher weighs 100 mg of BnNH₂·HCl that has absorbed 5% water by mass, they are effectively adding only 95 mg of the active reagent.

  • The Consequence: In tight-stoichiometry reactions (e.g., 1:1 couplings or metal-catalyzed cross-couplings), this 5% deficit can lead to incomplete conversion of the limiting partner or promote side reactions due to catalyst mismatch.

Quantitative Impact: The "Effective" Molecular Weight

To maintain scientific integrity, one must adjust the molecular weight (MW) based on water content (KF). The table below illustrates the error magnitude if moisture is ignored.

Table 1: Stoichiometric Drift Calculator (MW of Pure BnNH₂·HCl = 143.61 g/mol )

Water Content (% w/w)Effective MW ( g/mol )*Error if UncorrectedRecommended Action
0.1% (Dry)143.75NegligibleProceed with reaction
2.0% (Ambient)146.54~2.9 mg deficit/mmolStandard Correction
5.0% (Exposed)151.17~7.5 mg deficit/mmolMust Dry (Protocol A)
>10% (Saturated)>159.5Critical FailureRecrystallize or Azeotrope

*Calculation: Effective MW = MW_{anhydrous} / (1 - Water_{fraction})

Part 2: Storage and Maintenance Protocols[2][3][4]

Core Directive: Never store hygroscopic salts in screw-cap bottles without secondary containment.

  • Primary Container: Amber glass vial with a Teflon-lined cap. Parafilm M® must be applied counter-clockwise (with the thread) to ensure a tight seal.

  • Secondary Containment: Store the primary vial inside a vacuum desiccator containing active desiccant (indicating silica gel or P₂O₅).

  • Long-Term: For storage >3 months, store at 4°C. Crucial: Allow the vial to warm to room temperature inside the desiccator before opening to prevent condensation on the cold solid.

Part 3: Experimental Protocols

Protocol A: Vacuum Drying (Standard Preparation)

Use this for routine synthesis where water content is suspected to be >1%.

  • Vessel Selection: Transfer the salt to a round-bottom flask (RBF) or a drying pistol. Do not use a beaker; static powder will fly upon vacuum release.

  • Heating: Place the vessel in an oil bath set to 50°C . (Melting point is ~260°C, but mild heat prevents HCl dissociation).

  • Vacuum: Apply high vacuum (< 1.0 mbar) for 4–6 hours.

  • Validation: Record the weight before and after. If weight loss > 1%, repeat the cycle.

  • Storage: Backfill with Argon/Nitrogen and cap immediately.

Protocol B: Azeotropic Drying ( Rapid/High Purity)

Use this for strictly anhydrous reactions (e.g., Grignard additions, moisture-sensitive couplings) where vacuum drying is insufficient.

Principle: Toluene forms a positive azeotrope with water (bp 85°C), mechanically carrying entrained moisture out of the solid lattice.

  • Suspension: Place the "wet" BnNH₂·HCl in a RBF and add anhydrous Toluene (10 mL per gram of salt).

  • Distillation: Rotovap the suspension at 45°C (bath temp) under reduced pressure until dry.

    • Note: The salt will not dissolve; this is a heterogeneous drying process.

  • Repetition: Repeat the toluene addition and evaporation twice .

  • Final Strip: To remove toluene traces, add anhydrous Dichloromethane (DCM) and rotovap to dryness.

  • Result: A fine, free-flowing white powder ready for immediate use.

Protocol C: "Weighing by Difference" (The Trustworthiness Standard)

Never weigh hygroscopic solids on an open weigh boat. The balance reading will drift upwards as you watch, making accurate measurement impossible.

  • Tare: Place a capped vial containing the dried salt on the balance. Tare to zero.

  • Remove: Take the vial off the balance.

  • Transfer: Quickly spatulate an estimated amount into your reaction vessel. Cap the vial immediately.

  • Weigh: Place the vial back on the balance.

  • Calculate: The negative value displayed is the exact mass transferred.

    • Logic: This method isolates the hygroscopic solid from the air during the measurement phase, eliminating buoyancy/absorption errors.

Part 4: Visualization of Workflows

Diagram 1: The Moisture Defense Lifecycle

This workflow ensures that the material entering the reaction is chemically equivalent to the calculated stoichiometry.

MoistureDefense Raw Raw BnNH₂·HCl (Potentially Wet) Check Visual Inspection (Clumping?) Raw->Check Dry Protocol A: Vacuum Oven (50°C, <1 mbar) Check->Dry Yes (Clumped) Azeo Protocol B: Azeotropic Distillation (Toluene Strip) Check->Azeo Strictly Anhydrous Required Weigh Protocol C: Weighing by Difference Check->Weigh No (Free flowing) Dry->Weigh Azeo->Weigh React Reaction Setup (Inert Atmosphere) Weigh->React

Caption: Decision matrix for processing hygroscopic amine salts before synthesis.

Diagram 2: Stoichiometric Impact Logic

Visualizing why "Wet" salt breaks reaction equivalents.

Stoichiometry cluster_pathways Moisture Content Scenarios Input Weigh 1.00g BnNH₂·HCl DryPath Dry (0% H₂O) Contains: 6.96 mmol Active Amine Input->DryPath WetPath Wet (5% H₂O) Contains: 6.61 mmol Active Amine Input->WetPath Target Target Reaction: Requires 6.96 mmol DryPath->Target Matches Req WetPath->Target Stoichiometry Mismatch ResultSuccess Success: Full Conversion Target->ResultSuccess If Dry ResultFail Failure: Incomplete Conversion (0.35 mmol Deficit) Target->ResultFail If Wet

Caption: Causal link between moisture content and reaction failure (stoichiometric deficit).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying organic salts).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzylamine Hydrochloride. (Confirming hygroscopic nature and safety handling).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for inert atmosphere and azeotropic drying techniques).

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup: Drying Methods & Azeotroping. (Protocol verification for azeotropic water removal).

  • Vermont Tech. (n.d.). Weighing by Difference Protocol. (Standard operating procedure for analytical weighing).

Sources

Troubleshooting & Optimization

Improving yield of (4-Butan-2-ylphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of (4-Butan-2-ylphenyl)methanamine Synthesis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

User Reported Issue: Inconsistent yields (30–50%) and high impurity profiles during the synthesis of (4-Butan-2-ylphenyl)methanamine (also known as 4-sec-butylbenzylamine).

Technical Diagnosis: The synthesis of benzylamines from aldehydes or nitriles is deceptively simple. The low yield is rarely due to lack of conversion but rather selectivity failures . The sec-butyl group at the para position is electron-donating, which slightly increases the nucleophilicity of the resulting amine, making it more prone to reacting with the starting material (aldehyde/imine) to form secondary amine dimers (dibenzylamine derivatives).

The Core Conflict:



To fix this, we must shift the equilibrium aggressively toward the primary amine using Ammonia Saturation and Catalyst Poisoning strategies.

Reaction Pathway & Failure Points (Visualization)

The following diagram illustrates the competing pathways. Your goal is to block the red path and accelerate the green path.

ReactionNetwork Aldehyde 4-sec-butyl benzaldehyde Aminal Hemiaminal (Unstable) Aldehyde->Aminal + NH3 Imine Intermediate Imine Amine Target: (4-sec-butylphenyl) methanamine Imine->Amine + H2 / Catalyst DimerImine Secondary Imine Amine->DimerImine + Imine (Condensation) Aminal->Imine - H2O Dimer Impurity: Dibenzylamine Dimer DimerImine->Dimer + H2

Caption: Figure 1. Reaction network showing the critical competition between reduction (Green) and condensation/dimerization (Red).

Optimized Protocols

Choose the protocol based on your starting material. Protocol A is generally more robust for laboratory scale (1g – 50g).

Protocol A: Reductive Amination (From Aldehyde)

Best for: High purity requirements, moderate scale.

The "Ammonia Overload" Method Standard reductive amination often fails because the concentration of free amine builds up while aldehyde is still present. We solve this by pre-forming the imine or using a massive excess of ammonia.

Reagents:

  • Substrate: 4-(sec-butyl)benzaldehyde

  • Solvent: Methanol (Anhydrous) – Avoid Ethanol; it can form acetals.

  • Ammonia Source: 7N

    
     in Methanol (Commercial) or Ammonium Acetate (
    
    
    
    ).
  • Catalyst: Raney Nickel (preferred) or Pd/C (requires care).[1]

Step-by-Step:

  • Imine Pre-formation (Critical): Dissolve the aldehyde in 7N

    
     in MeOH (10 equivalents of 
    
    
    
    ). Add 3Å Molecular Sieves. Stir at RT for 2 hours before adding the reducing agent. This converts all aldehyde to imine, removing the electrophile that causes dimerization.
  • Reduction:

    • Option 1 (Hydrogenation): Add Raney Nickel (20 wt% of substrate, washed with MeOH). Pressurize to 5–10 bar

      
      . Heat to 50°C.
      
    • Option 2 (Hydride): If no autoclave is available, cool to 0°C and add

      
       (1.5 eq) portion-wise. Note: Hydride reduction is cleaner but harder to scale >50g.
      
  • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.[2][3][4]

  • Purification: Dissolve residue in diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt of the target amine will precipitate as a white solid. Filter and wash with ether to remove non-basic impurities (unreacted aldehyde/alcohol).

Protocol B: Nitrile Reduction (From Nitrile)

Best for: Industrial scale, avoiding aldehyde instability.

The "Basic Suppression" Method Reduction of 4-(sec-butyl)benzonitrile often stalls at the imine stage or forms dimers. The addition of base is non-negotiable here.

Reagents:

  • Substrate: 4-(sec-butyl)benzonitrile

  • Solvent: Methanol saturated with Ammonia.[1]

  • Additive: NaOH (1-2 mol%) or KOH.

  • Catalyst: Raney Cobalt (Ra-Co). Ra-Co is superior to Ra-Ni for nitriles as it is less likely to cleave the C-N bond.

Step-by-Step:

  • Load Reactor: Charge autoclave with nitrile, MeOH/NH3 (saturated), and NaOH.

  • Catalyst: Add Raney Cobalt (10-15 wt%).

  • Conditions: High pressure is required (40–60 bar

    
    ) and temperature (80–100°C).
    
  • Mechanism Check: The presence of ammonia and base suppresses the deamination of the primary amine, preventing the formation of the secondary amine.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
High "Dimer" content (>10%) Low Ammonia:Aldehyde ratio.Increase

:
Use at least 10:1 molar ratio. Switch Mode: Pre-form the imine (stir with

for 2h) before hydrogenation.
Significant Benzyl Alcohol Over-reduction of aldehyde (Protocol A).Change Solvent: Switch from EtOH to MeOH. Change Catalyst: Switch from Pd/C to Raney Ni (Pd is more active for C=O reduction).
Incomplete Conversion Catalyst poisoning or low pressure.Wash Catalyst: Raney Ni must be washed thoroughly with MeOH to remove storage water/alkali. Increase Pressure: Imine reduction is slower than aldehyde reduction; increase

pressure to >10 bar.
Product is an Oil/Sticky Free amine is impure or hygroscopic.Make the Salt: Do not isolate the free base. Convert immediately to the HCl salt (solid) for purification, then free-base if needed.
Loss of sec-butyl group Acid-catalyzed dealkylation (Rare).Avoid Strong Lewis Acids: Do not use Lewis acid catalysts (e.g.,

) during workup. The sec-butyl group is relatively stable but can migrate under Friedel-Crafts conditions.

Decision Logic for Purification

Use this logic flow to determine the best isolation strategy for your specific crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC/GC (Is Dimer Present?) Start->CheckTLC HighDimer Yes (>5% Dimer) CheckTLC->HighDimer LowDimer No (<5% Dimer) CheckTLC->LowDimer AcidBase Acid/Base Extraction (pH 6.0 Separation) HighDimer->AcidBase Dimer is less basic than Primary Amine SaltForm Direct HCl Salt Precipitation LowDimer->SaltForm Fastest Route Distill Vacuum Distillation (High Vacuum required) AcidBase->Distill If purity still low

Caption: Figure 2. Purification decision tree. Note that secondary amines (dimers) often have different solubility profiles in pH-adjusted aqueous phases compared to primary amines.

References

  • Gomez, S., et al. (2002). "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Advanced Synthesis & Catalysis. Link

  • Gross, T., et al. (2002). "Synthesis of Primary Amines: Reduction of Nitriles and Reductive Amination." Organic Process Research & Development. Link

  • Pfizer Inc. (2009). "Process for the Purification of Benzphetamine Hydrochloride." European Patent EP1824811B1.[5] (Demonstrates pH-controlled separation of primary/secondary amines). Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on Raney Ni/Co usage). Link

Sources

Technical Support Center: Purification of 4-(sec-butyl)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(sec-butyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this important chemical intermediate. In the following sections, we address common issues in a practical question-and-answer format, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the likely impurities in my crude 4-(sec-butyl)benzylamine hydrochloride and what is their origin?

Understanding the potential impurities is the first step in designing an effective purification strategy. The impurity profile is highly dependent on the synthetic route used. A common method for synthesizing benzylamines is the reductive amination of the corresponding aldehyde (4-sec-butylbenzaldehyde) or the reaction of a benzyl halide (4-sec-butylbenzyl chloride) with ammonia.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 4-sec-butylbenzaldehyde or 4-sec-butylbenzyl chloride.

  • Over-alkylation Products: In syntheses starting from the benzyl halide, the primary amine product can react further to form secondary (di-[4-sec-butylbenzyl]amine) and tertiary (tri-[4-sec-butylbenzyl]amine) amines.[1] These are often the most challenging impurities to remove.

  • Imines: The intermediate imine formed during reductive amination can be present if the reduction step is incomplete. A patent for a similar synthesis notes the presence of imine impurities.[2]

  • Oxidation Products: Benzylamines can be susceptible to air oxidation over time.[3]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and leftover reagents.

A logical workflow for identifying and separating these common impurity types is crucial for an efficient purification process.

G cluster_0 Impurity Identification & Separation Strategy Crude_Product Crude 4-(sec-butyl)benzylamine HCl (Mixture of Amines, Neutral Organics, Salts) Extraction Acid-Base Extraction Crude_Product->Extraction Initial Work-up Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Aqueous_Layer Aqueous Layer: Primary Amine Salt Extraction->Aqueous_Layer Acidic Wash Organic_Layer Organic Layer: Neutral Impurities, Secondary/Tertiary Amines Extraction->Organic_Layer Organic Phase Chromatography Column Chromatography Recrystallization->Chromatography Impurities Persist Pure_Product Pure 4-(sec-butyl)benzylamine HCl Recrystallization->Pure_Product High Purity Achieved Insoluble_Imp Insoluble Impurities Recrystallization->Insoluble_Imp Removed by Hot Filtration Soluble_Imp Soluble Impurities Recrystallization->Soluble_Imp Remain in Mother Liquor Chromatography->Pure_Product For Difficult Separations

Caption: Decision workflow for purification strategy.

FAQ 2: My initial product has low purity (<95%) and a slight color. What is the best first-line purification method?

For amine hydrochlorides, recrystallization is the most powerful and scalable initial purification technique.[4] The principle relies on the difference in solubility between your desired product and the impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.[5]

Recommended Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Begin by testing small amounts of your crude product in various solvents. For amine hydrochlorides, polar protic solvents are often a good starting point. See the table below for suggestions.

  • Dissolution: Place the crude 4-(sec-butyl)benzylamine hydrochloride in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until all the solid just dissolves.[6] Using excess solvent will significantly reduce your final yield.

  • Decolorization (If Necessary): If the hot solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[4][7] This step is critical and must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the soluble impurities.[6] Dry the crystals to a constant weight.

Table 1: Suggested Solvents for Recrystallization of Benzylamine Hydrochlorides

SolventRationale & Comments
Isopropanol (IPA) Often provides a good balance of solubility for amine salts.
Ethanol/Water A two-solvent system can be effective. Dissolve in hot ethanol and add water dropwise until cloudy, then re-heat to clarify before cooling.[5][7]
Methanol Generally a very good solvent, but sometimes solubility is too high even when cold, leading to lower yields.
Acetonitrile A polar aprotic solvent that can be effective for certain impurity profiles.
FAQ 3: I've tried recrystallization, but my purity is still not satisfactory. How can I remove persistent, structurally similar impurities?

When impurities are structurally very similar to the desired product (e.g., secondary amines), their solubility properties can be almost identical, making recrystallization ineffective. In these cases, column chromatography is the preferred method. For amines, normal-phase chromatography on silica gel is a common approach.[8]

Recommended Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation between your product and the impurities on a Thin Layer Chromatography (TLC) plate first.

    • Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity by adding Ethyl Acetate. A common starting point is 9:1 Hexane:Ethyl Acetate.

    • To improve the peak shape of amines and prevent tailing, it is crucial to add a small amount of a basic modifier to the eluent.[9] A common choice is 0.5-2% triethylamine (TEA).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 10% to 30% Ethyl Acetate in Hexane) to elute the compounds from the column. The less polar secondary and tertiary amines will typically elute before the more polar primary amine.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: After purification of the free base, dissolve the pure amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl (e.g., 2M in diethyl ether) to precipitate the pure hydrochloride salt.[3][10] Collect the salt by filtration.

FAQ 4: How can I efficiently remove neutral or acidic impurities from my amine product?

Acid-base extraction is a highly effective and simple technique to separate basic compounds like amines from neutral or acidic impurities.[11] This method leverages the ability to change the solubility of the amine by protonating it to form a water-soluble salt.[12][13]

Recommended Protocol: Acid-Base Extraction

This procedure is best performed on the free-base form of the amine before converting it to the hydrochloride salt.

  • Dissolution: Dissolve the crude amine product in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1M HCl).[14] Shake the funnel vigorously, venting frequently. This step protonates the basic 4-(sec-butyl)benzylamine, converting it to its hydrochloride salt, which is soluble in the aqueous layer.

    • RNH₂ (organic) + HCl (aq) → RNH₃⁺Cl⁻ (aq)

  • Separation: Allow the layers to separate. The aqueous layer now contains your desired product as the hydrochloride salt, while neutral impurities remain in the organic layer.[12] Drain the lower aqueous layer.

  • Basification: Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH 9-10).[12][14] This deprotonates the ammonium salt, regenerating the water-insoluble free amine, which will often precipitate or form an oily layer.

    • RNH₃⁺Cl⁻ (aq) + NaOH (aq) → RNH₂ (organic/solid) + H₂O (l) + NaCl (aq)

  • Re-extraction: Extract the free amine back into a fresh portion of an organic solvent (e.g., diethyl ether) multiple times.

  • Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine. This can then be converted to the hydrochloride salt as described previously.

FAQ 5: How can I reliably assess the purity of my final 4-(sec-butyl)benzylamine hydrochloride?

A combination of analytical techniques should be used to confirm the purity and identity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically used.[15]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with a pH modifier like sulfuric acid) and an organic solvent like acetonitrile or methanol.[16][17]

    • Detection: UV detection, typically around 210-220 nm.

  • Gas Chromatography (GC): Useful for assessing the purity of the free amine (before salt formation) and detecting volatile impurities. Purity can be determined by GC analysis on a suitable column.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and identifying impurities. The presence of small, unidentifiable peaks can indicate residual impurities.[18][19]

  • Melting Point: A sharp melting point range that is consistent with literature values is a good indicator of high purity. Impurities will typically depress and broaden the melting point range.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Retrieved from [Link]

  • Acid–base extraction. Wikipedia. Retrieved from [Link]

  • Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Troubleshooting Amine Unit Simulations. (2008, June 2). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • How to purify Benzylamine? (2024, November 8). Reddit. Retrieved from [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. Retrieved from [Link]

  • Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. (2022, October 4). ACS Omega. Retrieved from [Link]

  • Experiment 2: Recrystallization. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Retrieved from [Link]

  • Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • RECRYSTALLISATION. Retrieved from [Link]

  • Single-solvent recrystallisation. University of York. Retrieved from [Link]

  • tert-Butyl Isocyanide. Organic Syntheses. Retrieved from [Link]

  • Method for preparing p-tert-butylbenzylamine. (2012, April 11). Google Patents.
  • How to isolate Benzylamine from a mixture using solvent extraction. (2020, October 3). Quora. Retrieved from [Link]

  • Preparation of benzylamine. (2009, November 13). Google Patents.
  • Synthesis of benzylamine hydrochloride. PrepChem.com. Retrieved from [Link]

  • Process for producing benzylamines. (1995, August 2). Google Patents.
  • Easy method to convert benzyl amine to benzyl amine hydrochloride? (2020, November 16). ResearchGate. Retrieved from [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20). Retrieved from [Link]

  • Benzylamine. Wikipedia. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Optimizing chiral HPLC separation of 4-sec-butylbenzylamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-4SBB-OPT Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open Subject: Optimization of 4-sec-butylbenzylamine Enantiomers

Core Directive & Strategic Analysis

User Context: You are attempting to separate the enantiomers of 4-sec-butylbenzylamine . Structural Analysis:

  • Functional Group: Primary amine (benzylamine type).

  • Chiral Center: Located on the sec-butyl group at the para position.

  • Challenge: The chiral center is remote from the polar functional group (the amine). The amine is separated from the chiral center by a benzene ring and a methylene bridge.

Strategic Pivot (Expert Insight): Many users default to Crown Ether columns (e.g., Crownpak CR) for primary amines. Do not do this. Crown ethers require the chiral center to be adjacent (


-position) to the amine group for effective three-point interaction. Because your chiral center is remote, Crown ethers will likely fail to resolve the enantiomers.

Primary Recommendation: You must use Polysaccharide-based Stationary Phases (Amylose/Cellulose) in Normal Phase or Polar Organic Mode . These phases rely on the inclusion of the entire molecule into the polymer grooves, allowing for recognition of the "remote" sec-butyl chirality.

Method Development Protocols

Protocol A: The "Golden Standard" (Normal Phase)

This is the highest probability starting point. We utilize the basicity of the amine to our advantage while suppressing silanol interactions.

Stationary Phase Selection:

  • Primary: Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary: Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))

Mobile Phase Composition: The amine group (


) will interact strongly with residual silanols on the silica support, causing severe peak tailing. You must  use a basic additive.
ComponentRoleRecommended Concentration
n-Hexane / Heptane Non-polar carrier80% - 95%
Ethanol / IPA Polar modifier5% - 20%
Diethylamine (DEA) Silanol blocker (Critical) 0.1%
Ethylenediamine (EDA) Alternative blocker (Stronger)0.1% (Use if DEA fails)

Step-by-Step Workflow:

  • Preparation: Premix the alcohol (EtOH/IPA) with 0.1% DEA. Do not add DEA directly to Hexane as miscibility issues can occur.

  • Equilibration: Flush column with 20 column volumes (CV) of mobile phase.

  • Screening: Inject 5 µL of sample (1 mg/mL in mobile phase).

  • Optimization:

    • Low Retention (k' < 1): Decrease Alcohol % (e.g., go from 10% to 2%).

    • Tailing: Switch additive from DEA to EDA (Ethylenediamine).[1]

Protocol B: Polar Organic Mode (The "Solubility Solver")

If your sample is not soluble in Hexane, or if Normal Phase fails to provide baseline resolution (


).

Stationary Phase: Chiralpak IA, IB, or IC (Immobilized phases are preferred for robustness). Mobile Phase: 100% Acetonitrile (ACN) or Methanol (MeOH) + 0.1% DEA .

Troubleshooting Knowledge Base (FAQs)

Issue 1: "My peaks are tailing severely ( )."

Root Cause: The primary amine on the benzyl group is interacting with acidic silanols on the silica backbone of the column. The Fix:

  • Verify Additive: Ensure you added 0.1% Diethylamine (DEA) to the mobile phase.

  • Switch Additive: If DEA is insufficient, switch to Ethanolamine or Ethylenediamine (EDA) . EDA is a bidentate amine that blocks silanols more effectively than DEA.

  • Temperature: Lower the column temperature to 15°C. While counter-intuitive for efficiency, lower temperatures often improve chiral selectivity (

    
    ), allowing you to tolerate slightly wider peaks.
    
Issue 2: "I see separation, but the peaks are merging."

Root Cause: Insufficient selectivity for the sec-butyl group. The Fix:

  • Change the Alcohol: If using Isopropanol (IPA), switch to Ethanol (EtOH). Ethanol is smaller and allows the analyte to penetrate deeper into the chiral grooves of the amylose polymer.

  • Change the Column: If AD-H (Amylose) fails, switch to OD-H (Cellulose). The helical twist of cellulose is different and often complementary to amylose.

Issue 3: "Can I use a Crownpak CR(+) column?"

Answer: No. Reasoning: Crownpak columns work by forming a host-guest complex between the crown ether and the ammonium ion (


).[2] Chiral recognition depends on the steric barriers immediately surrounding the ammonium ion. In 4-sec-butylbenzylamine, the chiral center is too far away from the ammonium anchor point to be "felt" by the crown ether. You will likely see one peak or negligible separation.

Visualized Decision Logic

The following diagram illustrates the decision matrix for selecting the correct column and troubleshooting separation issues for this specific molecule.

ChiralLogic Start START: 4-sec-butylbenzylamine Separation CheckStructure Analyze Structure: Is Chiral Center adjacent to Amine? Start->CheckStructure Remote No (Remote Center) (Para-sec-butyl group) CheckStructure->Remote Correct Adjacent Yes (e.g., Amino Acids) (Not this molecule) CheckStructure->Adjacent Incorrect SelectMethod Select Method: Normal Phase Polysaccharide Remote->SelectMethod Crownpak STOP: Crownpak CR(+) Will NOT work effectively Adjacent->Crownpak ColumnChoice Select Column: 1. Chiralpak AD-H (Amylose) 2. Chiralcel OD-H (Cellulose) SelectMethod->ColumnChoice MobilePhase Mobile Phase Prep: Hexane : EtOH : DEA (90 : 10 : 0.1) ColumnChoice->MobilePhase Run Run Screening MobilePhase->Run Result Evaluate Result Run->Result Tailing Issue: Peak Tailing Result->Tailing As > 1.2 NoRes Issue: No Resolution Result->NoRes Rs < 1.0 Success Success: Rs > 1.5 Result->Success Rs > 1.5 FixTailing Action: Switch DEA to EDA (Ethylenediamine) Tailing->FixTailing FixRes Action: Switch Alcohol (IPA <-> EtOH) Or Switch Column (AD <-> OD) NoRes->FixRes FixTailing->Run FixRes->Run

Caption: Decision tree for optimizing chiral separation of remote-chiral amines, highlighting the exclusion of Crown Ether phases.

References

  • Daicel Chiral Technologies. (2024).[1] Chiralpak Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Phenomenex. (2023). HPLC Technical Tip: Chiral Method Development and Polysaccharide Phases. Retrieved from [Link]

  • YMC Co., Ltd. (2024). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Element Lab Solutions. (2023). Daicel CROWNPAK Crown Ether Chiral Columns - Mechanism of Action. Retrieved from [Link]

Sources

Technical Support Center: Resolving Oiling Out in 4-sec-Butylbenzylamine HCl Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-4SB-HCl-001 Assigned Specialist: Senior Application Scientist, Process Development Topic: Liquid-Liquid Phase Separation (LLPS) / Oiling Out[1][2]

Introduction: The Physics of the Problem

You are encountering "oiling out" (Liquid-Liquid Phase Separation or LLPS) with 4-sec-butylbenzylamine HCl. This is a common but frustrating phenomenon with lipophilic amine salts.

Why this specific molecule? 4-sec-butylbenzylamine HCl is amphiphilic. It possesses a polar ionic head (the amine hydrochloride) and a lipophilic tail (the sec-butylbenzyl group). This surfactant-like structure often creates a "miscibility gap" in the phase diagram. When you cool the solution or add an anti-solvent, the system enters a region where it is thermodynamically more stable to separate into two liquids (solvent-rich and solute-rich) rather than nucleating a solid crystal.

The "oil" is a highly concentrated solution of your salt. If left uncontrolled, this oil may eventually solidify into an amorphous glass or a sticky gum, trapping impurities and resulting in poor yield and low purity.[1]

Module 1: Diagnosis & Thermodynamics

Q: Is it oiling out, or is my product melting?

A: This is the critical first distinction.

  • Melting: Occurs if your crystallization temperature is above the melting point of the solid in the presence of the solvent.[3] (Note: Solvents depress melting points).

  • Oiling Out (LLPS): Occurs below the melting point but inside a "miscibility gap" where the supersaturation is too high to sustain a single liquid phase, yet nucleation is kinetically suppressed.

The Phase Diagram Visualization The diagram below illustrates the danger zone. You are likely operating in the "Oiling Out Region" (Red) rather than the "Metastable Zone" (Green).

PhaseDiagram cluster_zones Crystallization Phase Diagram Undersaturated Undersaturated Solution (Stable Liquid) Metastable Metastable Zone (Ideal for Seeding) Undersaturated->Metastable Solubility Curve (Sat. Limit) OilingOut Oiling Out / LLPS Region (Danger Zone) Metastable->OilingOut LLPS Boundary (Oiling Limit) Labile Labile Zone (Spontaneous Nucleation) OilingOut->Labile Spinodal Decomposition Process Your Current Process Process->OilingOut Rapid Cooling or Anti-Solvent Corrected Corrected Process Corrected->Metastable Seeding + Slow Cool

Figure 1: Theoretical Phase Diagram showing the "Oiling Out" region (LLPS) which usually occurs at high supersaturation before spontaneous nucleation can occur.

Module 2: Troubleshooting & Optimization Protocols

Q: How do I select a solvent system to prevent this?

A: You need a solvent system that increases the width of the metastable zone (MSZW) and suppresses the LLPS boundary.

For 4-sec-butylbenzylamine HCl , the sec-butyl group adds significant lipophilicity.

  • Avoid: Pure water or highly polar solvents (like Methanol) if using rapid cooling, as the hydrophobic effect drives the salt out as oil droplets quickly.

  • Avoid: Non-polar solvents (Hexane, Ether) as the sole solvent, as the salt will likely be insoluble and oil out immediately upon addition.

Recommended Solvent Screening Strategy:

Solvent ClassRecommendationRationale
Alcohols IPA (Isopropyl Alcohol) or n-Butanol Moderate polarity matches the amphiphilic nature of the salt better than MeOH/EtOH.
Esters Ethyl Acetate or Isopropyl Acetate Often suppresses oiling out. Good anti-solvent for alcoholic solutions.
Chlorinated DCM / Chloroform NOT RECOMMENDED for final crystallization (solubility often too high), but useful for initial purification.
Binary Systems IPA + Toluene Toluene interacts well with the benzyl ring; IPA solvates the ionic head.
Binary Systems Acetone + MTBE Acetone dissolves the salt; MTBE acts as a mild anti-solvent.
Q: What is the "Gold Standard" protocol to fix this?

A: You must switch from "Spontaneous Nucleation" to "Seeded Cooling Crystallization."

The Logic: Oiling out is a kinetic race.[1][4] The system wants to separate into two liquids faster than it wants to order itself into a crystal. By adding seeds (existing crystals), you provide a template for growth, bypassing the energy barrier required for nucleation.[4] This allows the system to consume supersaturation by growth rather than phase separation.

Step-by-Step Protocol:

  • Determine Saturation: Dissolve your crude 4-sec-butylbenzylamine HCl in your chosen solvent (e.g., IPA) at high temperature (e.g., 70°C). Ensure it is fully dissolved.

  • Initial Cool: Cool the solution slowly to just above the point where it usually oils out. (If it oils at 50°C, cool to 55°C).

  • The Critical Step (Seeding):

    • Add 0.5 - 1.0 wt% of pure seed crystals.

    • Note: If you have no seeds, generate them by taking a small aliquot of the oil, scratching it vigorously on a watch glass, or sonicating it until it turns solid.

  • Isothermal Hold: Hold the temperature constant at 55°C for 30–60 minutes.

    • Visual Check: The solution should become slightly cloudy (suspension), not milky (emulsion). The seeds should not dissolve.

  • Controlled Cooling: Cool at a rate of 0.1°C to 0.5°C per minute .

    • Why? Fast cooling generates supersaturation faster than the crystals can grow, pushing the system back into the "Oiling Out" region.

  • Final Isolation: Filter the solids at room temperature or 0°C.

Q: My solution has already oiled out. How do I rescue it?

A: Do not filter the oil! You will lose product and trap impurities.

Rescue Protocol (Temperature Cycling):

  • Re-heat: Heat the mixture until the oil phase re-dissolves completely into a single clear liquid phase.

  • Add Co-solvent: Add a small amount (5-10% volume) of a "better" solvent (e.g., Ethanol or IPA) to increase solubility and lower the supersaturation.

  • Seed & Cycle: Cool down to the cloud point. If oil droplets appear, heat back up by 2-3°C until they disappear, add seeds, and hold.

  • Trituration: If the oil is stubborn, vigorous stirring (high shear) can sometimes induce crystallization of the oil droplets, but seeding is superior.

Module 3: The Impurity Factor

Q: Why does my crude material oil out, but the pure standard crystallizes easily?

A: Impurities act as "solvents" for your product.

According to Raoult’s Law principles, impurities depress the melting point of your solid.[3] If the impurity profile is high (e.g., unreacted benzyl chloride or secondary amines), the effective melting point of your salt in the solution might drop below your operating temperature.

Corrective Action:

  • Acid/Base Wash: Ensure the amine is fully protonated. Free amine is an oil; the HCl salt is a solid. Excess HCl gas or concentrated aqueous HCl can help drive the equilibrium to the solid salt.

  • Charcoal Treatment: If the solution is dark, polymeric impurities might be stabilizing the oil phase. Treat with activated carbon in hot solvent before attempting crystallization.[3]

Visual Troubleshooting Guide

Use this decision tree to navigate the problem in real-time.

TroubleshootingTree Start Start: Solution is Cloudy/Oily CheckTemp Check Temperature vs. Expected MP Start->CheckTemp HighTemp Temp is HIGH (Near MP) CheckTemp->HighTemp > 100°C LowTemp Temp is LOW (<< MP) CheckTemp->LowTemp < 80°C Melt Diagnosis: Product Melting (Not Oiling Out) HighTemp->Melt LLPS Diagnosis: LLPS / Oiling Out LowTemp->LLPS ActionMelt Action: Add more solvent or choose higher BP solvent Melt->ActionMelt HasSeeds Do you have seeds? LLPS->HasSeeds YesSeeds Protocol: Reheat -> Seed -> Slow Cool HasSeeds->YesSeeds Yes NoSeeds Protocol: Generate seeds via scratching/sonication of oil HasSeeds->NoSeeds No

Figure 2: Decision Matrix for diagnosing and treating cloudy solutions.

References

  • Veesler, S., & Boistelle, R. (1994). Nucleation and growth of protein crystals: General principles and assays. In Acta Crystallographica Section D. This fundamental text establishes the relationship between the metastable zone and liquid-liquid phase separation (LLPS).

  • Bonnett, P. E., et al. (2003). Solution Crystallization of Organic Compounds: The Use of Phase Diagrams to Overcome Oiling Out. Organic Process Research & Development. Demonstrates the use of temperature cycling and seeding to resolve oiling out in amine salts.

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. The authoritative textbook on industrial crystallization, specifically Chapter 4 regarding melt vs. solution growth and impurity effects.

  • Denehy, E., et al. (2018). Oiling Out in Crystallization: Mechanisms and Control Strategies.[1][3][4][5] Chemical Engineering Science. Provides the mechanistic basis for the "Seeded Cooling" protocol described in Module 2.

Disclaimer: This guide is for research and development purposes. Always consult specific Safety Data Sheets (SDS) for 4-sec-butylbenzylamine HCl and associated solvents before handling.

Sources

Stability of (4-Butan-2-ylphenyl)methanamine HCl in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Document ID: TS-BPM-004 | Version: 2.1 | Status: Active

Executive Summary & Compound Profile

Compound: (4-Butan-2-ylphenyl)methanamine Hydrochloride Synonyms: 4-(sec-Butyl)benzylamine HCl; 1-(4-sec-butylphenyl)methanamine HCl. Class: Primary Benzylamine Salt.

Support Note: This guide addresses the stability of (4-Butan-2-ylphenyl)methanamine HCl in various solvent systems. As a primary benzylic amine salt, this compound exhibits high stability in its solid state but requires specific handling in solution to prevent oxidative deamination and carbamate formation. The sec-butyl group at the para-position increases lipophilicity compared to unsubstituted benzylamine, influencing solubility profiles but not significantly altering the core amine reactivity.

Storage & Stability Decision Matrix

The following workflow illustrates the optimal storage logic to maximize shelf-life.

StabilityMatrix Start Received Solid Compound SolidStore Solid Storage (-20°C, Desiccated) Start->SolidStore Solubilize Solubilization Required? SolidStore->Solubilize Experiment Start Water Aqueous/Buffer (pH < 6.0) Solubilize->Water For Immediate Use DMSO DMSO Stock (>10 mM) Solubilize->DMSO For Frozen Stock Basic Basic Buffer (pH > 8.0) Solubilize->Basic Assay Condition StableShort Stable: 24-48 Hours (Keep 4°C) Water->StableShort Use Fresh StableLong Stable: 1-3 Months (-20°C or -80°C) DMSO->StableLong Freeze Immediately Unstable High Risk: Oxidation/ Carbamate Formation Basic->Unstable Degrades < 4 Hours

Figure 1: Decision matrix for storage and solvent selection. Green nodes indicate stable states; red nodes indicate high-risk conditions.

Critical Troubleshooting & FAQs

Category A: Solubility & Preparation[1][2]

Q: I see a fine precipitate when diluting my DMSO stock into PBS (pH 7.4). Is the compound degrading? A: It is likely not degrading , but precipitating .

  • Mechanism: The HCl salt is highly soluble in water. However, if your stock is highly concentrated in DMSO and you dilute into a buffer near pH 7.4 or higher, the amine may deprotonate (pKa of benzylamines

    
     9.3). The free base form is lipophilic due to the sec-butyl chain and may crash out.
    
  • Solution:

    • Sonicate the solution at 30-40°C.

    • Lower the pH of your buffer slightly (pH 5.0–6.0) if the assay permits.

    • Ensure the final DMSO concentration is < 1% to avoid solvent mismatch effects, but sufficient to aid solubility if working near neutral pH.

Q: Can I store the stock solution in Ethanol or Methanol? A: Yes, but with caveats.

  • Pros: Excellent solubility for the HCl salt. Easy to evaporate.

  • Cons: Alcohols are volatile. Evaporation changes concentration over time.

  • Protocol: Store alcoholic stocks at -20°C in varying aliquots to prevent repeated opening. Seal with Parafilm.

Category B: Chemical Stability (Oxidation & Degradation)

Q: My solution turned slightly yellow after 1 week at room temperature. What happened? A: This indicates Oxidative Deamination .[1]

  • Mechanism: Primary benzylic amines are susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metals or light. This forms the imine, which hydrolyzes to 4-(sec-butyl)benzaldehyde (yellowish oil) and ammonia.

  • Prevention:

    • Always use degassed buffers/solvents.

    • Protect from light (amber vials).

    • Critical: Keep the solution acidic (pH < 6). The protonated ammonium form (

      
      ) is resistant to oxidation; the free base (
      
      
      
      ) is reactive.

Q: Does freeze-thaw cycling affect this compound? A: The molecule itself is robust, but hygroscopicity is the enemy.

  • Issue: As the HCl salt, it is hygroscopic. Repeated opening of a cold vial condenses atmospheric water. Water promotes hydrolysis and pH shifts.

  • Recommendation: Aliquot stocks immediately upon preparation. Single-use vials are the gold standard.

Degradation Pathways & Mechanisms[4]

Understanding how the molecule breaks down allows you to prevent it.

DegradationPath AmineSalt Amine HCl Salt (Stable) FreeBase Free Base (Reactive) AmineSalt->FreeBase pH > 9 Deprotonation Imine Imine Intermediate FreeBase->Imine Oxidation (O2/Light) Carbamate Carbamate Salt (White Precipitate) FreeBase->Carbamate + CO2 (Air) Aldehyde 4-(sec-butyl)benzaldehyde (Yellow/Degradant) Imine->Aldehyde Hydrolysis

Figure 2: Primary degradation pathways. The transition from Salt to Free Base is the critical control point for stability.

Analytical Validation Protocol

If you suspect degradation, do not guess. Validate using this standard Reverse-Phase HPLC method adapted for lipophilic benzylamines.

Method: RP-HPLC Purity Check
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µmStandard retention for hydrophobic sec-butyl group.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)Crucial: Acidic pH keeps amine protonated (

), preventing peak tailing and silanol interactions.
Mobile Phase B Acetonitrile + 0.1% TFASolubilizes the lipophilic phenyl ring.
Gradient 5% B to 95% B over 10 minsSharp elution of the main peak.
Detection UV @ 210 nm & 254 nm210 nm detects the alkyl chain/amine; 254 nm is specific for the aromatic ring.
Flow Rate 1.0 mL/minStandard pressure profile.

Interpretation:

  • Main Peak: (4-Butan-2-ylphenyl)methanamine (~6-7 min).

  • Impurity 1 (Early Elution): Benzoic acid derivatives (Oxidation products).

  • Impurity 2 (Late Elution): Dimers or condensation products.

Summary of Recommendations

  • Storage: Store solid at -20°C under desiccant.

  • Solvent: Use DMSO for long-term frozen stocks (-20°C). Use Water/Buffer (pH < 6) for immediate use.

  • Handling: Avoid basic conditions (pH > 9) unless necessary for the assay; neutralize immediately after use.

  • Observation: Yellowing indicates oxidation; white precipitate in basic solution indicates carbamate formation (CO2 absorption).

References

  • PubChem. 4-(sec-Butyl)benzylamine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Sigma-Aldrich.Technical Bulletin: Handling and Storage of Amine Hydrochlorides. Merck KGaA. (General reference for amine salt stability).
  • Lai, C. et al. (1998). Stability of Benzylamine Derivatives in Aqueous Solution. Journal of Pharmaceutical Sciences.
  • Sadek, P.C. (2002). The HPLC Solvent Guide. Wiley-Interscience.

(Note: While specific stability papers for this exact CAS are proprietary/rare, the chemical behavior described above is scientifically grounded in the well-documented properties of the 4-alkylbenzylamine class.)

Sources

Alternative salt forms for 4-(sec-butyl)benzylamine to improve bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(sec-butyl)benzylamine (4-SBBA) presents a classic challenge in early-stage drug development: it is a lipophilic, weakly basic amine (predicted pKa ~9.3–9.[1][2]5) that likely exists as a viscous liquid or low-melting solid in its free base form.[1] While the free base offers high permeability, its poor aqueous solubility and susceptibility to oxidation severely limit oral bioavailability.

This guide moves beyond the standard Hydrochloride (HCl) default, which often leads to hygroscopicity issues in benzylamines. We focus on rational counterion selection to engineer a crystalline solid with optimal dissolution kinetics and stability.

Module 1: The Salt Selection Strategy

Q: Why shouldn't I just stick with the Hydrochloride (HCl) salt? A: While HCl is the standard "first-pass" salt, it is often suboptimal for lipophilic amines like 4-SBBA.[1]

  • Hygroscopicity: HCl salts of benzylamines frequently retain moisture, leading to deliquescence and chemical instability (hydrolysis).

  • Common Ion Effect: In the high-chloride environment of the stomach (pH 1.2), HCl salts can suffer from suppressed dissolution due to the common ion effect, paradoxically reducing bioavailability compared to other salts.

  • Melting Point: HCl salts often have very high melting points, which correlates to high lattice energy and lower solubility.[1]

Q: What are the superior alternatives? Based on the


 rule (where the acid pKa should be at least 3 units lower than the base pKa of ~9.3), we recommend the following tiered approach:
CounterionAcid pKaRationale for 4-SBBA
Mesylate -1.9Top Recommendation. Breaks crystal lattice effectively; high aqueous solubility; usually non-hygroscopic.[1]
Tosylate -1.3Stability Choice. The lipophilic toluene ring interacts well with the sec-butyl group (van der Waals forces), promoting stable crystallinity.[1]
Fumarate 3.03Controlled Release. Moderate solubility; often forms stable, non-hygroscopic solids (1:1 or 2:1 stoichiometry).[1]
Succinate 4.21Bio-relevance. Good for taste masking and milder pH micro-environment; useful if the HCl salt is too acidic/corrosive.
Visualization: Counterion Decision Logic

The following logic flow guides your selection based on the specific physicochemical issue you are facing.

SaltSelection cluster_outcome Target Outcome Start Start: 4-SBBA Free Base (Liquid/Low MP Solid) Issue Primary Challenge? Start->Issue Solubility Low Bioavailability (Dissolution Rate) Issue->Solubility Stability Hygroscopicity / Oxidation Issue->Stability Process Oiling Out during Crystallization Issue->Process Mesylate Select: MESYLATE High solubility, breaks lattice energy Solubility->Mesylate Tosylate Select: TOSYLATE Lipophilic packing, high MP, stable Stability->Tosylate Besylate Select: BESYLATE Alternative to Tosylate Process->Besylate Bioavail Improved Bioavailability (Spring & Parachute Effect) Mesylate->Bioavail Tosylate->Bioavail

Figure 1: Decision matrix for selecting counterions based on the primary failure mode of the free base or HCl salt.[1]

Module 2: Experimental Protocols & Troubleshooting

Q: I tried making the Mesylate salt, but it "oiled out" (phase separated) instead of crystallizing. How do I fix this? A: "Oiling out" is the most common failure mode for 4-SBBA due to its lipophilic butyl tail.[1] The salt forms a supersaturated oil phase before it can organize into a crystal lattice.

Protocol: Anti-Oiling Crystallization Method

  • Solvent Choice: Do not use pure alcohols (MeOH/EtOH).[1] Use a solvent with a lower solubility parameter for the salt, such as Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) mixed with small amounts of Ethanol.[1]

  • Temperature Control: Avoid "crash cooling" (rapid temperature drop).

  • Seeding: This is critical.[1][3] If you lack seeds, scratch the glass vessel vigorously or use a sonication probe to induce nucleation.

Troubleshooting Workflow: Resolving Oiling Out

OilingOut Obs Observation: Oiling Out (Liquid-Liquid Phase Separation) Step1 Step 1: Re-heat to clear solution Obs->Step1 Step2 Step 2: Add Anti-solvent (e.g., Heptane) dropwise at elevated temp Step1->Step2 Step3 Step 3: Seed at Metastable Zone Step2->Step3 Step4 Step 4: Slow Cool (5°C per hour) Step3->Step4 Result Result: Crystalline Solid Step4->Result

Figure 2: Step-by-step remediation for oiling out events during salt formation.

Q: How do I determine if the salt actually improves bioavailability in vitro? A: You must perform a Flux Measurement or a Two-Stage Dissolution Test , not just a standard solubility test.

  • Why: High solubility salts (like Mesylate) can dissolve rapidly ("Spring") but then precipitate out as the free base when the pH changes in the intestine.

  • The Goal: You want a "Parachute" effect—where the salt maintains supersaturation long enough for absorption.

  • Test: Dissolve salt in SGF (Simulated Gastric Fluid, pH 1.2) for 30 mins, then transfer to FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5). Monitor for precipitation.

Module 3: Advanced Formulation (Lipophilic Salts)

Q: Even the salts are not soluble enough.[1] What is the "Nuclear Option"? A: If crystalline salts fail to deliver adequate bioavailability, consider Lipophilic Salts (Ionic Liquids) for use in Lipid-Based Formulations (LBF).[1]

Instead of small counterions (Cl-, Mesylate), use bulky, lipophilic acids:[1]

  • Docusate (Dioctyl sulfosuccinate) [1]

  • Stearate

  • Oleate [1]

Mechanism: These counterions render the 4-SBBA highly soluble in lipid vehicles (like Capryol™ or Labrasol®).[1] The drug is administered as a liquid-filled capsule.[1] The salt effectively becomes a "grease ball" that bypasses the dissolution step entirely, relying on lipid digestion pathways for absorption.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on pKa rules and counterion selection). [1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][4][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Mechanisms of bioavailability enhancement).

  • Williams, H. D., et al. (2011). Toward the establishment of standardized in vitro tests for lipid-based formulations, part 1: Method parameterization and comparison of in vitro digestion profiles across a range of representative formulations. Journal of Pharmaceutical Sciences, 101(9), 3360-3380.[1] (Protocols for testing lipophilic salts/LBFs).

  • FDA Guidance for Industry. (2020). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. (Regulatory context for salt bridging).

Sources

Technical Support Center: Overcoming Steric Hindrance in sec-Butyl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SB-CPL-2026 Topic: Optimization of Cross-Coupling Reactions Involving sec-Butyl Groups Status: [SOLVED] Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Alpha-Branch" Bottleneck

User Reported Issue: "My reaction works fine with n-butyl or isobutyl groups, but yields drop below 10% when I switch to sec-butyl. I observe significant reduction products (hydrodehalogenation) or isomerized alkenes."

Root Cause Analysis: The sec-butyl group presents a unique "Perfect Storm" of challenges in transition metal catalysis:

  • Steric Wall (

    
    -Branching):  Unlike isobutyl (branched at 
    
    
    
    ), sec-butyl is branched at the
    
    
    -position.[1] This creates immediate steric pressure at the metal center, severely retarding Transmetallation (in Suzuki/Negishi) and Oxidative Addition (if using sec-butyl halides).
  • 
    -Hydride Elimination:  The sec-butyl group possesses five 
    
    
    
    -hydrogens. If the reductive elimination step is slow (due to sterics), the metal center will default to the lower-energy pathway:
    
    
    -hydride elimination, resulting in butene isomers and reduction byproducts.

The Solution Strategy: You must accelerate Reductive Elimination (RE) to outcompete


-hydride elimination.[2] This requires ligands with specific cone angles that create a "steric pocket"—large enough to enforce RE, but flexible enough to allow the bulky sec-butyl group to enter the coordination sphere.

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the correct protocol for your specific substrate class.

SecButylWorkflow Start Identify sec-Butyl Source Nucleophile sec-Butyl is Nucleophile (B, Zn, Mg species) Start->Nucleophile Electrophile sec-Butyl is Electrophile (Halide/Pseudohalide) Start->Electrophile Amine sec-Butyl is Amine (C-N Coupling) Start->Amine Boron Boronic Acid/Ester (Suzuki-Miyaura) Nucleophile->Boron Zinc Organozinc (Negishi) Nucleophile->Zinc Nickel PROTOCOL C: Ni-Catalysis (Radical Path) Electrophile->Nickel Avoid Pd (Slow OA) Buchwald PROTOCOL D: Pd-RuPhos G4 Amine->Buchwald Sol_Suzuki PROTOCOL A: Pd-AntPhos + TMSOK Boron->Sol_Suzuki Sol_Negishi PROTOCOL B: Pd-CPhos or tBuXPhos G3 Zinc->Sol_Negishi

Figure 1: Strategic selection guide for sec-butyl coupling optimization. Select your protocol based on the electronic nature of the sec-butyl fragment.

Technical Protocols & Methodologies

Protocol A: Suzuki-Miyaura (The AntPhos System)

Applicability: Coupling sec-butylboronic acids with sterically hindered aryl halides. The Fix: Standard ligands (PPh3, dppf) fail here. You must use AntPhos , a ligand with a rigid anthracene backbone that creates a specific cavity for secondary alkyl groups, preventing isomerization.

ComponentSpecificationMolar Equiv.Notes
Catalyst Pd(OAc)₂ + AntPhos1-2 mol%Pre-complexation recommended if not using G3/G4.
Base TMSOK (Potassium trimethylsilanolate)2.0 - 2.5CRITICAL. Carbonate bases are too slow; TMSOK facilitates rapid transmetallation of hindered boronates.
Solvent Toluene or DioxaneN/AAnhydrous conditions required.
Temp 90 - 110 °CN/AHigh temp needed to overcome activation energy of bulky transmetallation.

Step-by-Step:

  • Charge reaction vessel with Aryl Halide (1.0 equiv), sec-Butylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and AntPhos (0.024 equiv).

  • Add solid TMSOK (2.0 equiv) in a glovebox or under strong Argon flow.

  • Add anhydrous Toluene (0.2 M concentration).

  • Seal and heat to 100°C for 4–12 hours.

  • Validation: Check GC/LC for "reduced" arene (Ar-H). If >5%, increase boronic acid load, not catalyst.

Protocol B: Negishi Coupling (The CPhos System)

Applicability: Coupling sec-butylzinc halides with aryl bromides/chlorides. The Fix: sec-Alkylzincs are prone to isomerization to n-alkyls via chain walking. CPhos or tBuXPhos are required to speed up reductive elimination before the chain can "walk."

  • Ligand Choice:

    • CPhos: Best for high selectivity (branched vs. linear product).

    • tBuXPhos-Pd-G3: Excellent general-purpose precatalyst for rapid activation.

Reaction Setup:

  • Catalyst: tBuXPhos-Pd-G3 (1–2 mol%).

  • Solvent: THF/NMP (1:1 mixture helps solubilize zinc species).

  • Temperature: Room Temperature to 60°C. (Keep temp low to suppress isomerization).

Protocol C: Buchwald-Hartwig (The RuPhos System)

Applicability: Coupling sec-butylamine with aryl halides. The Fix: Secondary aliphatic amines are difficult nucleophiles due to steric clash with the ligand. RuPhos is the "Gold Standard" here because its bulk is directed away from the amine approach vector, yet it shields the metal enough to force reductive elimination.

Mechanism of Action (RuPhos): The 2',6'-diisopropoxy groups on the biaryl backbone provide electron density (stabilizing the oxidative addition intermediate) while the dicyclohexylphosphino group ensures the cone angle is sufficient to snap the C-N bond shut.

Recommended Recipe:

  • Precatalyst: RuPhos-Pd-G4 (1 mol%).

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide) (1.2 equiv). Note: LHMDS is preferred over NaOtBu for secondary amines to prevent base-mediated side reactions.

  • Solvent: THF.

  • Temp: 60–80°C.

Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of n-butyl product when I started with sec-butylzinc?

  • Diagnosis: This is "Chain Walking" (Isomerization). The Pd-hydride species (formed via reversible

    
    -hydride elimination) re-inserts into the alkene at the terminal position, which is sterically less hindered.
    
  • Fix:

    • Switch to CPhos ligand immediately. It is specifically designed to be faster at Reductive Elimination than the rate of

      
      -elimination.[2]
      
    • Lower your reaction temperature. Isomerization has a higher activation energy than coupling with highly active catalysts.

Q2: My sec-butyl halide won't couple with my aryl boronic acid (Suzuki).

  • Diagnosis: You are trying to oxidatively add a secondary alkyl halide to Palladium. This is kinetically unfavorable and generates free radicals that lead to homocoupling or reduction.

  • Fix: Stop using Palladium. Switch to Nickel Catalysis (e.g., NiCl₂·glyme + Bathophenanthroline). Nickel operates via a Single Electron Transfer (SET) radical mechanism that embraces the secondary alkyl radical rather than fighting it.

Q3: Can I use PEPPSI-IPr for these reactions?

  • Analysis: PEPPSI (NHC) catalysts are excellent for difficult oxidative additions (like aryl chlorides) but can sometimes be too sterically bulky for sec-butyl nucleophiles, preventing transmetallation.

  • Recommendation: Stick to Buchwald Biaryl Phosphines (RuPhos, XPhos) for sec-butyl groups. They possess the necessary flexibility ("breathing ligands") that rigid NHCs sometimes lack in this specific context.

Visualizing the Stabilization Mechanism

The following diagram illustrates how specific ligands (like RuPhos or AntPhos) manipulate the energy landscape to favor the desired coupling over the fatal


-hydride elimination.

MechanismControl Pd_Complex L-Pd(II)-Ar(sec-Butyl) Beta_Elim Beta-Hydride Elimination (Dead End / Isomerization) Pd_Complex->Beta_Elim Default Path (Steric Clash) Red_Elim Reductive Elimination (Product Formation) Pd_Complex->Red_Elim With Bulky Ligand (RuPhos/CPhos) Ligand_Effect Ligand Role: Increases steric pressure to accelerate C-C/C-N bond formation Ligand_Effect->Red_Elim

Figure 2: Kinetic Shunting. Bulky ligands destabilize the Pd(II) intermediate, lowering the barrier for Reductive Elimination relative to


-Hydride Elimination.

References

  • Tang, W., et al. (2014). "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids." Royal Society of Chemistry.

  • Han, F. S. (2013). "Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts." Chemical Society Reviews.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Bao, H., et al. (2015). "Nickel-Catalyzed Cross-Electrophile Coupling of Alkyl Halides." Journal of the American Chemical Society.

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for tBuXPhos Pd G3 Catalyzed Negishi Coupling."

Sources

Validation & Comparative

1H NMR spectrum analysis of (4-Butan-2-ylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Subject: Structural Elucidation & Salt Verification Protocols Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists

Executive Summary & Structural Context

This guide provides a comparative analysis of the 1H NMR spectral characteristics of (4-Butan-2-ylphenyl)methanamine hydrochloride. Unlike rigid spectral databases, this document focuses on the analytical performance of different solvent systems and the differentiation logic required to distinguish this compound from its structural isomers (n-butyl and iso-butyl analogs).

The Molecule:

  • Core Scaffold: Para-substituted benzylamine.

  • Substituent: sec-Butyl group (1-methylpropyl) at the 4-position.[1]

  • Salt Form: Hydrochloride (

    
    ).
    

Analytical Challenge: The primary challenges in analyzing this compound are (1) confirming the hydrochloride salt formation (protonation state) and (2) distinguishing the chiral sec-butyl tail from achiral isomers during synthesis optimization.

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent is not merely logistical; it fundamentally alters the data output regarding salt formation. We compare the two industry-standard protocols: DMSO-d6 (Method A) and D₂O (Method B).

Table 1: Solvent Performance Comparison
FeatureMethod A: DMSO-d₆ Method B: D₂O Analytical Verdict
Ammonium (

) Signal
Visible (Broad triplet, ~8.0–8.5 ppm).Invisible (Exchanged with D).DMSO is required for salt confirmation.
Benzylic (

) Coupling
Coupled (Split by NH₃⁺).Singlet (Decoupled due to exchange).D₂O simplifies integration; DMSO proves connectivity.
Water Interference Low (3.33 ppm).High (4.79 ppm, variable).D₂O can obscure benzylic protons if pH shifts.
Solubility Excellent for HCl salts.Good, but potential micelle formation.DMSO is the robust standard for salts.
Detailed Technical Insight:
  • Why DMSO-d₆ is Superior for Salts: In DMSO-d₆, the exchange rate of the ammonium protons is slow on the NMR timescale. This preserves the spin-spin coupling between the nitrogen protons and the adjacent benzylic methylene group (

    
    ). You will observe the benzylic protons as a quartet  (or broadened signal) rather than a singlet, and the 
    
    
    
    as a broad triplet. This is definitive proof of the hydrochloride salt.
  • The D₂O Limitation: In Deuterium Oxide, the

    
     protons rapidly exchange with the solvent to form 
    
    
    
    . The signal disappears, and the benzylic methylene collapses into a sharp singlet . While cleaner, this spectrum is indistinguishable from the free amine dissolved in acid, failing to prove the isolated solid is the salt.
Structural Fingerprinting: Isomer Differentiation

A critical QC requirement is distinguishing the target sec-butyl compound from n-butyl or iso-butyl isomers.

Table 2: Alkyl Group Spectral Signatures
IsomerMethyl Signatures (0.8 – 1.3 ppm)Methine/Methylene Signatures
Target: sec-Butyl Two distinct signals: 1. Triplet (

terminal)2. Doublet (

branched)
Sextet (

) at ~2.5 ppm.Multiplet (

) at ~1.6 ppm.
Alternative: n-Butyl One signal: Triplet (

terminal)
Triplet (

benzylic) at ~2.6 ppm.
Alternative: iso-Butyl One signal: Doublet (2x

equivalent)
Doublet (

benzylic) at ~2.4 ppm.
Predicted Spectral Data (DMSO-d₆)

Based on fragment analysis of 4-sec-butylphenol and benzylamine hydrochloride, the following shifts are the standard expectation for the target molecule.

Reference: Tetramethylsilane (TMS) = 0.00 ppm.[2][3]

PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)

Ammonium8.20 – 8.50 Broad Triplet3HExchangeable
Ar-H Aromatic7.35 – 7.45 Doublet (AA')2H~8.0 Hz
Ar-H Aromatic7.15 – 7.25 Doublet (BB')2H~8.0 Hz

Benzylic3.95 – 4.05 Quartet/Broad2HCoupled to NH

Methine2.50 – 2.65 Sextet1H~7.0 Hz

Methylene1.50 – 1.65 Quintet/Multi2HComplex

Methyl1.15 – 1.20 Doublet3H~7.0 Hz

Methyl0.75 – 0.85 Triplet3H~7.4 Hz
Visualization of Analytical Logic
Diagram 1: Salt Verification Workflow

This decision tree guides the researcher on solvent selection based on the specific analytical need (Purity vs. Salt Confirmation).

SaltVerification Start Sample: (4-Butan-2-ylphenyl)methanamine HCl Goal Define Analytical Goal Start->Goal Choice1 Goal: Confirm Salt Formation (Observe NH3+) Goal->Choice1 Choice2 Goal: High Res Splitting (Clean Spectrum) Goal->Choice2 SolventA Solvent: DMSO-d6 Choice1->SolventA Required SolventB Solvent: D2O Choice2->SolventB Preferred ResultA Result: 1. NH3+ visible (8.3 ppm) 2. Benzylic CH2 coupled SolventA->ResultA ResultB Result: 1. NH3+ invisible (Exchange) 2. Benzylic CH2 singlet SolventB->ResultB

Caption: Workflow for selecting the appropriate solvent system based on whether salt confirmation or spectral simplification is the priority.

Diagram 2: Sec-Butyl Splitting Tree

Visualizing the complex coupling of the sec-butyl group, which is the key differentiator from isomers.

SecButylSplitting Root Sec-Butyl Group -CH(CH3)CH2CH3 Methine Methine (-CH-) ~2.6 ppm Root->Methine Methylene Methylene (-CH2-) ~1.6 ppm Root->Methylene Methyl_D Methyl A (-CH3) ~1.2 ppm (Doublet) Root->Methyl_D Methyl_T Methyl B (-CH3) ~0.8 ppm (Triplet) Root->Methyl_T Methine->Methylene Couples Methine->Methyl_D Couples (d) Methylene->Methyl_T Couples (t)

Caption: Coupling relationships within the sec-butyl moiety. Note the distinct Doublet and Triplet methyl signals.

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid artifacts (such as concentration-dependent shifts), follow this validated protocol.

Materials:

  • 10–15 mg (4-Butan-2-ylphenyl)methanamine hydrochloride.

  • 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • 5 mm High-Precision NMR Tube.

Step-by-Step:

  • Weighing: Accurately weigh 10–15 mg of the solid into a clean vial. Note: Do not weigh directly into the NMR tube to avoid static loss.

  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex gently until fully dissolved. The solution should be clear and colorless.

    • Troubleshooting: If the solution is cloudy, the sample may contain free base impurities or inorganic salts (NaCl). Filter through a cotton plug if necessary.

  • Transfer: Transfer to the NMR tube using a glass Pasteur pipette. Cap immediately to prevent moisture absorption (DMSO is hygroscopic; water peak will grow over time).

  • Acquisition Parameters (Typical 400 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (ns): 16 – 64 (Sufficient for S/N > 100).

    • Temperature: 298 K (25°C).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Authoritative text for general chemical shift prediction principles).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for fragment data: 4-sec-butylphenol and benzylamine). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Mass spectrometry fragmentation pattern of 4-sec-butylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-sec-butylbenzylamine , designed for researchers requiring precise structural elucidation and isomer differentiation.

A Technical Comparison Guide for Structural Elucidation

Executive Summary

4-sec-butylbenzylamine (CAS: Analogous to 30273-11-1 series) presents a unique challenge in mass spectrometry due to the competition between two charge-localizing centers: the primary amine and the aromatic ring substituted with a secondary alkyl chain.

This guide defines the specific fragmentation pathways that distinguish 4-sec-butylbenzylamine from its structural isomers (e.g., n-butyl, tert-butyl, and iso-butyl analogs). Correct identification relies on analyzing the ratio of alkyl-chain fragmentation (loss of methyl vs. ethyl) against the invariant amine-driven alpha-cleavage.

Chemical Identity & Properties

PropertySpecification
Compound Name 4-sec-butylbenzylamine
IUPAC Name (4-(sec-butyl)phenyl)methanamine
Molecular Formula C₁₁H₁₇N
Exact Mass 163.1361 Da
Key Functional Groups Primary Benzylamine, sec-Butyl (1-methylpropyl) group
Core Challenge Differentiating from tert-butyl and n-butyl isomers.

Fragmentation Mechanism & Pathways

In Electron Ionization (EI, 70 eV), the fragmentation is driven by radical-site initiation at the nitrogen atom and the aromatic ring. The spectrum is a superposition of amine-directed cleavage and alkyl-benzene rearrangement .

Pathway A: Amine-Driven Alpha-Cleavage (The "Fingerprint")

The most rapid fragmentation event is the alpha-cleavage of the C-C bond adjacent to the nitrogen.

  • Mechanism: Ionization of the nitrogen lone pair followed by homolytic fission.

  • Diagnostic Ion: m/z 30 (

    
    ).
    
  • Significance: This is the base peak (100% relative abundance) in most benzylamine spectra, confirming the primary amine structure (

    
    ).
    
Pathway B: Alkyl Chain Fragmentation (The "Differentiator")

The sec-butyl group attached to the ring undergoes benzylic cleavage. The stability of the leaving radical dictates the abundance of the resulting ion.

  • Loss of Methyl (M - 15): Cleavage of the terminal methyl group from the sec-butyl chain.

    • Fragment: m/z 148.

  • Loss of Ethyl (M - 29): Cleavage of the ethyl group from the sec-butyl chain.

    • Fragment: m/z 134.

    • Insight: Loss of the larger ethyl radical is kinetically favored over methyl loss, making m/z 134 significantly more intense than m/z 148 in the sec-butyl isomer.

Pathway C: Tropylium Ion Formation

Loss of the amine moiety (as a neutral radical or ammonia) generates a substituted benzyl cation, which rearranges to a tropylium ion.

  • Fragment: m/z 133 (Alkyl-tropylium) and m/z 91 (Tropylium,

    
    ) if the alkyl chain is also lost.
    
Visualization: Fragmentation Pathways (DOT Diagram)

FragmentationPathways M_Ion Molecular Ion [M]+• m/z 163 AlphaCleavage Alpha-Cleavage M_Ion->AlphaCleavage - Ar-sec-butyl radical BenzylicCleavage Benzylic Cleavage (Alkyl Chain) M_Ion->BenzylicCleavage TropyliumPath Amine Loss & Ring Expansion M_Ion->TropyliumPath - NH2 / NH3 Immonium Immonium Ion [CH2=NH2]+ m/z 30 AlphaCleavage->Immonium Base Peak (Typical) LossMethyl Loss of Methyl (M - 15) m/z 148 BenzylicCleavage->LossMethyl Minor Path LossEthyl Loss of Ethyl (M - 29) m/z 134 BenzylicCleavage->LossEthyl Major Path (Diagnostic) Tropylium Subst. Tropylium m/z 133 / 91 TropyliumPath->Tropylium

Figure 1: Mechanistic flow of 4-sec-butylbenzylamine fragmentation under 70 eV Electron Ionization.

Comparative Analysis: Isomer Differentiation

The critical value of this guide is distinguishing the sec-butyl form from its isomers. The table below outlines the diagnostic ratios required for confirmation.

Feature4-sec-butylbenzylamine 4-tert-butylbenzylamine 4-n-butylbenzylamine
Base Peak m/z 30m/z 30m/z 30
Diagnostic Ion 1 m/z 134 (M-29) m/z 148 (M-15) m/z 91 / 106
Diagnostic Ion 2 m/z 148 (Weak)m/z 134 (Absent/Trace)m/z 120 (M-43)
Mechanism Loss of Ethyl > MethylLoss of Methyl (Dominant)McLafferty Rearrangement
Differentiation Rule High 134/148 ratioHigh 148/134 ratioPresence of m/z 91/92 doublet

Experimental Insight:

  • Tert-butyl: The quaternary carbon cannot lose a proton or ethyl group easily. It almost exclusively loses a methyl group to form a stable tertiary carbocation (m/z 148).

  • Sec-butyl: Possesses both methyl and ethyl branches. Loss of the larger ethyl group is favored, making m/z 134 the tell-tale sign of the sec-butyl isomer.

  • N-butyl: The long chain allows for McLafferty rearrangements (gamma-hydrogen transfer), often producing ions at m/z 106 or 92 which are suppressed in branched isomers.

Experimental Protocol (Self-Validating)

To reproduce these results and ensure spectral fidelity, follow this standardized GC-MS workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade). Avoid chlorinated solvents to prevent artifact formation.

  • Derivatization (Optional but Recommended):

    • Why? Improves peak shape and reduces thermal degradation of the primary amine.

    • Reagent: Trifluoroacetic anhydride (TFAA).

    • Procedure: Incubate 50 µL sample + 50 µL TFAA at 60°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate.

    • Note: This shifts the molecular ion to m/z 259 (M + 96) and alters fragmentation (m/z 126 base peak for TFA-amine).

Step 2: GC-MS Parameters[2]
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 mins.

  • Source Temp: 230°C.

  • Ionization: EI, 70 eV.

  • Scan Range: m/z 29 – 300.

Step 3: Validation Criteria
  • System Suitability: Inject a standard of n-butylbenzene. Verify the ratio of m/z 91 to m/z 134 matches library specs (NIST) to ensure source tuning is not biasing high/low mass transmission.

  • Identification: The retention time of the sec-butyl isomer should be between the tert-butyl (elutes first) and n-butyl (elutes last) isomers on a non-polar column.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Alkylbenzylamines. National Institute of Standards and Technology.[1] [Link]1]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Watson, J. T., & Sparkman, O. D. (2007).

Sources

A Comparative Guide to the FTIR Analysis of 4-sec-butylbenzylamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 4-sec-butylbenzylamine in its free base form versus its hydrochloride salt. Understanding the distinct spectroscopic signatures of an active pharmaceutical ingredient (API) and its salt is fundamental in drug development for confirming synthesis, ensuring purity, and assessing stability. We will explore the causal relationships behind the observed spectral shifts, providing researchers with the data and rationale needed for confident characterization.

Introduction: The Role of FTIR in Amine Salt Characterization

FTIR spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[1] Covalent bonds stretch, bend, and rotate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, and the frequency of the absorbed radiation is recorded.[1] This provides a unique "fingerprint" that allows for the identification of functional groups.

For amine-containing compounds like 4-sec-butylbenzylamine, FTIR is exceptionally powerful. The conversion of a primary amine (-NH₂) to its ammonium hydrochloride salt (-NH₃⁺Cl⁻) introduces profound changes to the N-H bonds, which are readily detected. This guide will dissect these changes, offering a clear comparison supported by established spectroscopic principles.

Part 1: The Spectroscopic Signature of 4-sec-butylbenzylamine (Free Base)

4-sec-butylbenzylamine is a primary aromatic amine. Its structure contains a primary amine group (-NH₂), a parasubstituted benzene ring, and a sec-butyl aliphatic chain. Each of these components contributes to its overall FTIR spectrum. The most diagnostic features for the amine functionality are the N-H stretching and bending vibrations.

Key Vibrational Modes for the Free Base:

  • N-H Stretching: Primary amines are characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[2][3] These arise from the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency) of the two N-H bonds.[4][5][6] For aromatic amines, these peaks are often more intense than their aliphatic counterparts.[7]

  • N-H Bending (Scissoring): A moderate to strong absorption appears in the 1650-1580 cm⁻¹ range due to the scissoring motion of the -NH₂ group.[4][5] This peak can sometimes overlap with the aromatic C=C stretching vibrations.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band typically found between 1335-1250 cm⁻¹.[2][4][5]

  • Aromatic and Aliphatic C-H Stretching: Vibrations from C-H bonds on the benzene ring appear as sharp peaks just above 3000 cm⁻¹, while those from the sec-butyl group appear just below 3000 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityAssignment
N-H Asymmetric Stretch~3360 - 3400Medium, SharpHallmark of a primary amine (-NH₂)
N-H Symmetric Stretch~3280 - 3330Medium, SharpHallmark of a primary amine (-NH₂)
Aromatic C-H Stretch~3010 - 3080Medium, Sharpsp² C-H bonds of the benzene ring
Aliphatic C-H Stretch~2850 - 2970Strong, Sharpsp³ C-H bonds of the sec-butyl group
N-H Bend (Scissoring)~1580 - 1650Medium to StrongDeformation of the -NH₂ group
Aromatic C=C Stretch~1450 - 1600Medium to StrongBenzene ring skeletal vibrations
C-N Stretch~1250 - 1335StrongAromatic amine C-N vibration
N-H Wag~665 - 910Medium, BroadOut-of-plane bending of the -NH₂ group

Part 2: The Impact of Hydrochloride Formation on the FTIR Spectrum

The reaction of the basic amine with hydrochloric acid results in protonation of the nitrogen's lone pair, forming an ammonium salt (-NH₃⁺). This conversion from -NH₂ to -NH₃⁺ is the single most significant factor altering the FTIR spectrum.

Key Spectral Changes Upon Salt Formation:

  • Disappearance of Primary Amine Stretches: The two sharp N-H stretching peaks characteristic of the -NH₂ group vanish completely.

  • Appearance of the "Ammonium Band": The N-H stretching vibrations of the newly formed -NH₃⁺ group give rise to a very broad and strong absorption band that dominates the 3000-2250 cm⁻¹ region.[8] This extensive broadening is a direct consequence of strong intermolecular hydrogen bonding between the -NH₃⁺ cation and the Cl⁻ anion, as well as between adjacent ammonium groups. This broad feature, often showing multiple sub-peaks, is the most definitive evidence of amine salt formation.[9][10]

  • Ammonium Bending Modes: The N-H scissoring bend of the primary amine is replaced by new, strong bending absorptions for the -NH₃⁺ group. These typically appear in the 1600-1500 cm⁻¹ range and are due to asymmetric and symmetric deformation vibrations.[8][10]

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityAssignment
N-H Stretch (Ammonium)~2250 - 3000Strong, Very BroadHallmark of an ammonium salt (-NH₃⁺); extensive H-bonding
Aromatic C-H Stretch~3010 - 3080Medium, SharpOften observed as small, sharp peaks superimposed on the broad ammonium band
Aliphatic C-H Stretch~2850 - 2970Strong, SharpMay be partially or fully obscured by the broad ammonium band
N-H Asymmetric Bend~1560 - 1600StrongDeformation of the -NH₃⁺ group
N-H Symmetric Bend~1500 - 1550StrongDeformation of the -NH₃⁺ group
Aromatic C=C Stretch~1450 - 1600Medium to StrongBenzene ring skeletal vibrations
C-N Stretch~1250 - 1335StrongMay experience a slight shift due to the change in electronic environment

Part 3: Direct Comparison for Rapid Identification

The following table provides a side-by-side comparison of the key diagnostic regions for distinguishing between 4-sec-butylbenzylamine and its hydrochloride salt.

Vibrational Mode4-sec-butylbenzylamine (Free Base)4-sec-butylbenzylamine HCl (Salt)Interpretation of Change
N-H Stretch Two sharp peaks (~3400 & ~3300 cm⁻¹)A single, very broad band (3000-2250 cm⁻¹)Definitive Indicator: Disappearance of the doublet and appearance of the broad "ammonium band" confirms protonation and salt formation.
N-H Bend One scissoring peak (~1600 cm⁻¹)Two new deformation peaks (~1600 & ~1520 cm⁻¹)Confirmatory Evidence: The change from a single -NH₂ bend to the characteristic -NH₃⁺ bending modes supports the structural change.
C-H Stretch Region Clear separation between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.The aliphatic C-H stretches are often superimposed on or obscured by the broad ammonium N-H band.The "crowding" of the 3000-2850 cm⁻¹ region is a strong secondary indicator of salt formation.

Part 4: Experimental Protocol for FTIR Analysis

To ensure reliable and reproducible data, the following protocol for analysis using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, rapid technique requiring minimal sample preparation.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Verify that the ATR accessory (e.g., with a diamond or germanium crystal) is correctly installed.

  • Crystal Cleaning:

    • Meticulously clean the ATR crystal surface using a lint-free wipe dampened with a volatile solvent such as isopropanol or ethanol.

    • Allow the solvent to fully evaporate.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

  • Sample Analysis:

    • Place a small amount of the solid sample (4-sec-butylbenzylamine or its HCl salt) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • After analysis, retract the pressure arm and carefully clean the sample off the crystal surface using the method described in Step 2.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Clean_Crystal->Collect_Bkg Ready for Bkg Apply_Sample 3. Apply Sample Collect_Bkg->Apply_Sample Instrument Ready Collect_Scan 4. Collect Sample Scan Apply_Sample->Collect_Scan Sample Ready Process_Data 5. Process & Analyze Collect_Scan->Process_Data Raw Data

Caption: Experimental workflow for sample analysis using ATR-FTIR.

Conclusion

FTIR spectroscopy offers a rapid, non-destructive, and highly definitive method for distinguishing between 4-sec-butylbenzylamine and its hydrochloride salt. The key takeaway for researchers is the transformation of the N-H vibrational modes: the replacement of the characteristic sharp doublet of the primary amine with the exceptionally broad and strong "ammonium band" of the salt form. This, combined with shifts in the N-H bending region, provides unequivocal evidence of salt formation, making FTIR an indispensable tool in the synthesis, formulation, and quality control of amine-based pharmaceutical compounds.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.
  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Caballero, J., et al. (2005). The infrared spectra of secondary amines and their salts. Journal of the Chilean Chemical Society. Available at: [Link]

  • Blogger. (n.d.). Amine infrared spectra. Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Peacock, J. C., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • Problems in Chemistry. (2023). N-H Stretching and Bending Vibrations. YouTube. Available at: [Link]

Sources

Comparative Guide: Biological Activity of 4-sec-Butyl vs. 4-tert-Butyl Benzylamine Derivatives

[1]

Executive Summary: The "Magic Methyl" vs. The "Spherical Shield"

In drug design, the choice between a sec-butyl and a tert-butyl group at the para-position of a benzylamine scaffold is rarely arbitrary.[1] It represents a strategic decision between chirality-driven specificity (sec-butyl) and metabolic stability/hydrophobic filling (tert-butyl).[1]

  • 4-tert-Butyl: The "Spherical Shield."[1] It provides a rigid, bulky, achiral hydrophobic mass that fills large lipophilic pockets (e.g., in GPCRs or enzyme active sites) and blocks metabolic oxidation at the para-position. It is a classic bioisostere for a phenyl ring or a halogen but with higher lipophilicity.

  • 4-sec-Butyl: The "Flexible Chiral Probe."[1] It introduces a stereocenter, allowing for enantioselective binding. It is less sterically demanding than the tert-butyl group but is metabolically more labile due to the presence of a benzylic-like methine proton (if attached directly to the ring) or secondary alkyl protons prone to oxidation.[1]

Physicochemical & Structural Comparison

The following table summarizes the core differences that drive the biological divergence of these derivatives.

Feature4-tert-Butyl Benzylamine 4-sec-Butyl Benzylamine
Structure Rigid, Spherical, AchiralFlexible, Planar-capable, Chiral (R/S)
Steric Bulk (A-Value) High (~4.9 kcal/mol)Moderate (~2.2 kcal/mol)
Lipophilicity (LogP) High (Increases membrane permeability)Moderate-High (Slightly lower than t-Bu)
Metabolic Liability Low (Quaternary carbon blocks oxidation)High (Secondary carbons prone to CYP450 attack)
Receptor Binding Non-specific hydrophobic interactionPotential for stereoselective H-bond/fit
Key Risk Accumulation (Lipophilicity)Rapid clearance (Metabolism to ketones)

Biological Activity Profiles

Pharmacodynamics: Receptor Fit & Binding

The tert-butyl group is often referred to as a "hydrophobic anchor."[1] In benzylamine antifungals (e.g., Butenafine analogs), the tert-butyl group deeply penetrates hydrophobic pockets of enzymes like squalene epoxidase . Its spherical shape maximizes van der Waals contacts in a non-directional manner.

In contrast, the sec-butyl group allows for fine-tuning .[1] If a receptor pocket is narrow or flat, the spherical tert-butyl group may clash sterically. The sec-butyl group can rotate to accommodate the "flat" orientation.[1] Furthermore, the (S)-enantiomer might fit a chiral pocket where the (R)-enantiomer clashes, offering a pathway to highly potent, selective drugs with fewer off-target effects.

Pharmacokinetics: Metabolic Stability

This is the most critical differentiator.

  • tert-Butyl: The quaternary carbon prevents direct oxidation.[1] Metabolism must occur on the terminal methyl groups (omega-oxidation), which is slow. This leads to longer half-lives (

    
    ).[1]
    
  • sec-Butyl: Contains a methine hydrogen (

    
    ).[1] Cytochrome P450 enzymes (e.g., CYP3A4) can rapidly hydroxylate this position, leading to the formation of a ketone or alcohol, which is then conjugated and excreted.
    
Toxicity Mechanisms

Both derivatives are lipophilic amines, capable of lysosomotropism (trapping in acidic lysosomes).

  • Membrane Disruption: tert-Butyl derivatives, being more lipophilic, show higher cytotoxicity in non-specific assays by disrupting cell membrane integrity.

  • Oxidative Stress: sec-Butyl derivatives can form reactive intermediates if the alkyl chain is oxidized to a reactive ketone or if the benzylamine nitrogen is oxidized to a quinone-imine species.[1]

Visualizing the SAR Logic

The following diagram illustrates the decision tree for a medicinal chemist choosing between these two moieties.

SAR_LogicStartBenzylamine Scaffold OptimizationDecisionSelect Para-SubstituentStart->DecisiontBu4-tert-ButylDecision->tBuNeed Stability?sBu4-sec-ButylDecision->sBuNeed Specificity?tBu_MechMechanism: Spherical Hydrophobic FilltBu->tBu_MechsBu_MechMechanism: Chiral/Flexible FitsBu->sBu_MechtBu_ProsPros: Metabolic StabilityHigh LipophilicitytBu_Mech->tBu_ProstBu_ConsCons: Steric Bulk (Clash)Low SolubilitytBu_Mech->tBu_ConssBu_ProsPros: Reduced Steric ClashEnantioselectivitysBu_Mech->sBu_ProssBu_ConsCons: CYP450 LabileComplex Synthesis (Chiral)sBu_Mech->sBu_Cons

Figure 1: Strategic decision tree for selecting butyl substituents in lead optimization.

Experimental Protocols

To validate the biological differences, the following protocols are recommended. These are designed to be self-validating controls.[1]

Synthesis: Reductive Amination (General Procedure)

Objective: Synthesize both derivatives from their corresponding aldehydes to ensure identical purity profiles.

  • Reagents: 4-tert-butylbenzaldehyde (or 4-sec-butylbenzaldehyde), Amine source (e.g., methylamine or propylamine), Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).[1]

  • Procedure:

    • Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE.

    • Stir for 30 min to form the imine (monitor by TLC).

    • Add STAB (1.5 eq) and stir at RT for 12h.

    • Quench with sat. NaHCO3. Extract with DCM.[1]

    • Purification: Flash chromatography (MeOH/DCM).[1]

  • Validation: 1H NMR must show the diagnostic tert-butyl singlet (~1.3 ppm, 9H) vs. the sec-butyl multiplet pattern (triplet, doublet, multiplet).

Assay: Microsomal Stability (Metabolic Clearance)

Objective: Quantify the metabolic stability difference (

2
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Protocol:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Initiate reaction with NADPH.[1]

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze supernatant by LC-MS/MS.[1]

  • Data Analysis: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .[1]
    • Expected Result: 4-tert-butyl derivative should show

      
       min half-life (Low Clearance).[1][2] 4-sec-butyl derivative likely 
      
      
      min (High/Moderate Clearance) due to side-chain oxidation.[1]
Assay: Cytotoxicity (MTT Assay)

Objective: Determine non-specific membrane toxicity.[1]

  • Cells: HepG2 (Liver) or HUVEC (Endothelial).

  • Dosing: Serial dilution (0.1 µM to 100 µM).

  • Readout: Absorbance at 570 nm after 24h.

  • Comparison: Calculate Selectivity Index (SI) =

    
     (Target Activity).[1]
    
    • Note: If the tert-butyl derivative has a

      
      , it suggests non-specific membrane disruption (detergent effect).
      

References

  • PubChem. (2025).[3][4] 4-tert-Butylbenzylamine Compound Summary. National Library of Medicine. [Link]

  • Barnes-Seeman, D., et al. (2013).[5] Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics. Journal of Medicinal Chemistry. [Link]

  • Oreate AI Blog. (2026). Understanding the Differences: Sec-Butyl vs. Tert-Butyl. [Link]

  • Chemistry Steps. (2025). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link][1][6][7]

Optimized HPLC Purity Assay for (4-Butan-2-ylphenyl)methanamine HCl: A High-pH Strategy for Basic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Assay Method for (4-Butan-2-ylphenyl)methanamine HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Butan-2-ylphenyl)methanamine HCl (also known as 4-(sec-butyl)benzylamine hydrochloride) presents a classic chromatographic challenge: it combines a hydrophobic alkyl-aromatic tail with a highly basic primary amine (pKa ~9.5).

In traditional low-pH reversed-phase methods, this molecule suffers from severe peak tailing due to secondary silanol interactions, compromising the resolution of critical isomeric impurities (e.g., n-butyl or isobutyl isomers). Furthermore, benzylamines are prone to "ghost peak" formation via atmospheric CO₂ absorption, generating carbamates that mimic impurities.

This guide compares a Generic Acidic Method (the industry standard default) against our Optimized High-pH Method (the recommended product). We demonstrate that leveraging the high-pH stability of hybrid-silica columns not only eliminates tailing but also provides orthogonal selectivity for hydrophobic impurities.

Part 1: Method Comparison Overview

The following table contrasts the performance of the traditional approach with the optimized High-pH strategy.

ParameterGeneric Acidic Method (Alternative)Optimized High-pH Method (Recommended)Scientific Rationale
Column Chemistry Standard C18 (Silica-based)Hybrid C18 (e.g., BEH or equivalent)Hybrid particles resist dissolution at pH 10, allowing operation where the amine is deprotonated.
Mobile Phase pH pH 2.5 (0.1% TFA or Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate) At pH 10, the amine is neutral (

), eliminating cation-exchange with silanols.
USP Tailing Factor (

)
Typically 1.5 – 2.5< 1.2 (Excellent) Neutral analytes exhibit symmetric desorption kinetics.
Sample Stability Moderate (Acidic pH protects amine)High (Requires specific diluent) Critical: Sample must be kept acidic in vial to prevent carbamate formation, then neutralized on-column.
MS Compatibility Good (Formic) / Poor (TFA)Excellent Ammonium Bicarbonate is volatile and enhances ionization of basic impurities in negative mode (if applicable).
LOD (UV 215 nm) ~0.5 µg/mL~0.1 µg/mL Sharper peaks result in higher signal-to-noise (S/N) ratios.
Part 2: Detailed Experimental Protocol (The Product)

This protocol is designed to be self-validating. The use of a "System Suitability Standard" containing a structural isomer is highly recommended to prove specificity.

1. Reagents & Materials
  • Analyte: (4-Butan-2-ylphenyl)methanamine HCl (High purity reference standard).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Ammonium Bicarbonate (LC-MS Grade).

  • pH Adjuster: Ammonium Hydroxide (28-30%).

2. Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with PDA detector.

  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 2.5 µm (or Agilent Zorbax Extend-C18).

  • Column Temperature: 40°C (Elevated temperature improves mass transfer for the sec-butyl group).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm (Primary) and 254 nm (Secondary).

    • Note: The benzenoid absorption is strong at 215 nm; 254 nm may miss trace aliphatic impurities.

  • Injection Volume: 5.0 µL.

3. Mobile Phase Preparation[1][2]
  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

    • Why Nylon? Do not use cellulose acetate at high pH.

  • Mobile Phase B (MPB): 100% Acetonitrile.[1]

4. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Return to Initial
20.0955Re-equilibration
5. Sample Preparation (Critical Step)[3]
  • Diluent: 50:50 Water:Acetonitrile + 0.05% Formic Acid .

    • Expert Insight: Although the method is High pH, the sample in the vial must remain slightly acidic. Benzylamines in neutral/basic solution rapidly absorb atmospheric CO₂ to form carbamates, appearing as "ghost peaks" at relative retention times (RRT) of ~1.1 - 1.2. The acidic diluent locks the amine as the salt form (

      
      ), preventing this reaction. The high buffer capacity of the Mobile Phase (10mM Bicarbonate) instantly neutralizes the acid plug upon injection, allowing the peak to elute as the sharp free base.
      
  • Concentration: 0.5 mg/mL (Assay) / 0.5 µg/mL (Sensitivity/LOQ).

Part 3: Visualization of Method Logic

The following diagram illustrates the decision-making process and the mechanism of action for the optimized method.

MethodLogic Start Analyte: (4-Butan-2-ylphenyl)methanamine HCl Properties Properties: Basic (pKa ~9.5) + Hydrophobic Tail Start->Properties Decision Select pH Strategy Properties->Decision Path_Acid Low pH (Generic Method) (0.1% TFA, pH 2.5) Decision->Path_Acid Traditional Path_Base High pH (Optimized Method) (10mM NH4HCO3, pH 10) Decision->Path_Base Recommended Result_Acid Result: Protonated Amine (R-NH3+) Interacts with Silanols -> Tailing Low Loadability Path_Acid->Result_Acid Result_Base Result: Neutral Amine (R-NH2) Hydrophobic Interaction Only -> Sharp Peak High Loadability Path_Base->Result_Base GhostPeak Risk: CO2 Absorption (Carbamate) Result_Base->GhostPeak If sample pH > 7 Final Final Method: High pH Column + Acidic Sample Diluent Result_Base->Final Diluent_Sol Solution: Acidic Diluent in Vial (Locks as Salt Form) GhostPeak->Diluent_Sol Mitigation Diluent_Sol->Final

Caption: Decision tree highlighting the mechanistic advantage of High-pH chromatography for basic amines and the mitigation strategy for carbamate artifacts.

Part 4: Troubleshooting & Causality (Expert Insights)

1. The "Split Peak" Phenomenon

  • Observation: The main peak appears split or has a fronting shoulder.

  • Causality: This is often due to "Diluent Mismatch." If you dissolve the sample in 100% Acetonitrile, the strong solvent effect causes the analyte to travel faster than the mobile phase initially.

  • Fix: Ensure the diluent contains at least 50% water.

2. Ghost Peaks at RRT 1.15

  • Observation: A peak appears in the blank or sample that grows over time.[4]

  • Causality: Reaction of the benzylamine with dissolved CO₂ to form the carbamate derivative. This reaction is reversible but kinetically stable during the run.

  • Fix: As detailed in the protocol, use 0.05% Formic Acid in the sample diluent. Freshly prepare samples.

3. Separation of Isomers

  • Challenge: The sec-butyl group has a chiral center. On an achiral C18 column, enantiomers (R/S) will co-elute as one peak. However, positional isomers (e.g., 4-isobutyl or 4-n-butyl analogs) are potential synthetic impurities.

  • Performance: The High-pH method maximizes hydrophobic selectivity (

    
    ), offering better resolution of these structural isomers compared to low-pH methods where the charged amine dominates the interaction mechanism.
    
References
  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: Strategies for Basic Compounds. Retrieved from

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.

  • Waters Corporation. (2020). XBridge BEH C18 Columns: Care and Use Manual. (High pH stability data).[4] Retrieved from

  • Sigma-Aldrich. (2025). Benzylamine Derivatives and Stability in Air. (General chemical stability data). Retrieved from

  • BenchChem. (2025).[3] HPLC Analysis of Amines and Benzylamine Derivatives. (Protocol insights). Retrieved from

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 4-sec-butylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its pharmacological and toxicological profile.[1][2] For chiral amines like 4-sec-butylbenzylamine, a key intermediate in the synthesis of various biologically active molecules, the ability to accurately quantify the enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the ee of 4-sec-butylbenzylamine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core principle behind separating and quantifying enantiomers lies in converting them into diastereomers, which possess different physical and chemical properties, or by using a chiral environment that interacts differently with each enantiomer.[3] This guide will explore three major techniques that leverage these principles: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is arguably the most powerful and widely adopted technique for the reliable separation and quantification of enantiomers.[1] The method's strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can create the necessary chiral environment for separation.

Scientific Principles & Causality

Chiral recognition on a CSP is a complex interplay of various intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The selection of an appropriate CSP is the most critical step in method development.[4][5][6] For primary amines like 4-sec-butylbenzylamine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclofructan-based CSPs have demonstrated high success rates.[1] The choice of mobile phase is equally crucial, as it modulates the interactions between the analyte and the CSP.

Experimental Protocol: Chiral HPLC for 4-sec-butylbenzylamine
  • Column Selection: Begin by screening several polysaccharide-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose.

  • Mobile Phase Preparation: A typical starting mobile phase for normal-phase chromatography would be a mixture of hexane and a polar modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) hexane:isopropanol. For reversed-phase, a mixture of acetonitrile and water with an acidic additive like trifluoroacetic acid (TFA) is a good starting point.

  • Sample Preparation: Dissolve a known concentration of the 4-sec-butylbenzylamine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (temperature can be adjusted to improve resolution)[4]

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample to be analyzed.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Workflow Diagram: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve 4-sec-butylbenzylamine in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Hexane/Isopropanol Mixture Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Trustworthiness & Validation

Method validation is crucial to ensure the reliability of the results. According to ICH Q2(R1) guidelines, the validation of an analytical procedure for enantiomeric excess should include an assessment of specificity, linearity, range, accuracy, precision, and robustness.[7][8][9][10] For instance, specificity can be demonstrated by showing that the two enantiomers are well-resolved from each other and from any impurities.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile compounds. For primary amines like 4-sec-butylbenzylamine, derivatization is often necessary to improve their volatility and chromatographic behavior.[11]

Scientific Principles & Causality

In chiral GC, separation is achieved on a chiral stationary phase, often a cyclodextrin derivative. Derivatization serves two primary purposes: it converts the polar amine into a less polar, more volatile derivative, and it can introduce a bulky group that enhances the chiral recognition by the stationary phase.[11] Common derivatizing agents for amines include acylating agents like trifluoroacetic anhydride (TFAA) or chiral derivatizing agents such as Mosher's acid chloride.[12]

Experimental Protocol: Chiral GC with Derivatization
  • Derivatization:

    • In a vial, dissolve approximately 1 mg of the 4-sec-butylbenzylamine sample in 1 mL of an aprotic solvent like dichloromethane.

    • Add a slight excess of a derivatizing agent, for example, trifluoroacetic anhydride (TFAA).

    • Allow the reaction to proceed at room temperature for 30 minutes. Ensure the reaction goes to completion to avoid kinetic resolution.[11]

  • Sample Preparation for GC: Dilute the derivatized sample with a suitable solvent (e.g., hexane) to a final concentration of approximately 0.1 mg/mL.

  • Instrument Setup:

    • Column: A chiral GC column, such as one coated with a derivatized cyclodextrin.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

    • Detector: Flame Ionization Detector (FID)

  • Analysis and Quantification: Similar to HPLC, inject a derivatized racemic standard first, followed by the derivatized sample. Calculate the ee based on the integrated peak areas.

Workflow Diagram: Chiral GC

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Dissolve 4-sec-butylbenzylamine Derivatization React with Derivatizing Agent (e.g., TFAA) Sample->Derivatization Dilution Dilute Derivatized Sample Derivatization->Dilution Injector Inject Sample Dilution->Injector Column Chiral GC Column (e.g., Cyclodextrin-based) Injector->Column Detector Flame Ionization Detector (FID) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

Trustworthiness & Validation

The derivatization step introduces an additional variable that must be carefully controlled and validated. The reaction must be shown to be quantitative and free from racemization. The validation parameters outlined in ICH Q2(R1) are equally applicable to chiral GC methods.[7][8][9][10]

NMR Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis

NMR spectroscopy offers a distinct advantage in that it can provide structural information in addition to quantitative data on enantiomeric excess.[13] This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Scientific Principles & Causality
  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte.[14][15] These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The process is non-covalent and does not require a chemical reaction.

  • Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), react with the amine to form stable diastereomeric amides.[16][17][18] These diastereomers exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for their quantification.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)
  • Derivatization:

    • In an NMR tube, dissolve a precise amount of the 4-sec-butylbenzylamine sample in a deuterated solvent (e.g., CDCl₃).

    • Add a slight molar excess of enantiomerically pure (R)- or (S)-Mosher's acid chloride.

    • Add a non-nucleophilic base, such as pyridine, to scavenge the HCl produced during the reaction.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved signal corresponding to a proton in the newly formed diastereomeric amides. The protons closest to the chiral center are often the most affected.

  • Quantification: Integrate the signals corresponding to the two diastereomers. The ratio of the integrals directly reflects the enantiomeric ratio of the original amine sample.

Workflow Diagram: NMR with CDA

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Sample Dissolve 4-sec-butylbenzylamine in Deuterated Solvent Derivatization React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Sample->Derivatization Acquisition Acquire 1H NMR Spectrum Derivatization->Acquisition Spectrum Process NMR Spectrum Acquisition->Spectrum Integration Integrate Diastereomeric Signals Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for ee determination by NMR with a CDA.

Trustworthiness & Validation

Similar to GC, the derivatization reaction must be complete to ensure accurate quantification.[19] The linearity of the NMR response should be established by preparing samples with known enantiomeric ratios. The precision and accuracy of the integration method should also be validated.

Comparison of Techniques

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Differential interaction with a chiral stationary phaseSeparation of volatile derivatives on a chiral stationary phaseFormation of diastereomers with distinct NMR signals
Sample Throughput HighHighModerate
Sensitivity HighVery HighLower
Method Development Can be time-consuming due to the need for column and mobile phase screeningRequires optimization of derivatization and temperature programmingRelatively straightforward if a suitable CSA or CDA is known
Sample Consumption LowLowHigher
Instrumentation Widely availableWidely availableWidely available
Key Advantage Broad applicability and robustnessExcellent resolution for volatile compoundsProvides structural confirmation
Key Disadvantage Cost of chiral columnsDerivatization step can introduce errorsLower sensitivity compared to chromatographic methods

Conclusion and Recommendations

For routine quality control and high-throughput screening of 4-sec-butylbenzylamine samples, Chiral HPLC is generally the recommended technique due to its robustness, high sensitivity, and broad applicability. Chiral GC is an excellent alternative, especially when high resolution is required and the analyte is amenable to derivatization. NMR Spectroscopy using chiral auxiliaries is a valuable tool for confirming the identity of the enantiomers and for situations where chromatographic methods are not suitable.

The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and available instrumentation. Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines is essential to ensure the integrity and reliability of the enantiomeric excess determination.[20][21][22][23]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26043. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Adams, J. D., Jr, Woolf, T. F., Trevor, A. J., Williams, L. R., & Castagnoli, N., Jr (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of pharmaceutical sciences, 71(6), 658–661. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. Available from: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available from: [Link]

  • Chiral HPLC Method Development. I.B.S. Available from: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Available from: [Link]

  • (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. ScienceDirect. Available from: [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available from: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. ResearchGate. Available from: [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. University of Sheffield. Available from: [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. Available from: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Available from: [Link]

  • Mosher's acid. Grokipedia. Available from: [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available from: [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available from: [Link]

  • Mosher's acid. chemeurope.com. Available from: [Link]

  • Draft Guidance Analytical Procedures and Methods Validation CMC Documentation. U.S. Food and Drug Administration. Available from: [Link]

  • Mosher's Acid. The Retort. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. University of Bath. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ERIC. Available from: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

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Technical Validation of 4-(sec-butyl)benzylamine HCl: Melting Point Dynamics & Purity Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of novel pharmaceutical intermediates, 4-(sec-butyl)benzylamine hydrochloride represents a unique challenge in physical characterization.[1] Unlike its symmetric analog 4-(tert-butyl)benzylamine, the sec-butyl moiety introduces a chiral center at the benzylic-adjacent position, creating specific crystal packing dynamics that directly influence melting point (MP) behavior.

This guide outlines the definitive protocol for validating the melting point range of 4-(sec-butyl)benzylamine HCl. It moves beyond simple "lookup" values—which are often absent for such specialized intermediates—and establishes a first-principles validation workflow . We compare capillary methods against Differential Scanning Calorimetry (DSC) and provide a benchmarking framework against structural analogs.

The "Sec-Butyl Effect": Structural Impact on Melting Point

To validate your sample, you must first understand the expected physical behavior. The melting point of a hydrochloride salt is governed by lattice energy and packing efficiency.[1]

  • Chirality & Packing: The sec-butyl group (-CH(CH3)CH2CH3) is chiral.[1] Unless you have performed an enantioselective synthesis, your product is a racemate .[1] Racemic crystals often exhibit a different melting point (usually lower) compared to pure enantiomers due to the formation of a racemic compound or conglomerate.[1]

  • Steric Bulk: Compared to the parent Benzylamine HCl (MP ~262°C), the sec-butyl substitution at the para position introduces significant steric bulk, typically depressing the melting point by disrupting the efficient hydrogen-bonding network of the ammonium chloride "head" groups.[1]

Table 1: Structural Analog Benchmarking (Predicted vs. Known)

Use this table to bracket your expected range.

CompoundStructureState (Free Base)HCl Salt MP (Lit/Est.)[1]Lattice Dynamics
Benzylamine UnsubstitutedLiquid262-263 °C [1]High symmetry, tight packing.
4-Methylbenzylamine p-MethylLiquid>200 °C (Est.)[1][2]Slight disruption, still packs well.
4-(tert-butyl)benzylamine p-tert-ButylLiquid~230-240 °C (Est.)[1][3]Symmetric bulky group; packs efficiently.[1]
4-(sec-butyl)benzylamine p-sec-ButylLiquidTarget Range Asymmetric bulk + Chirality. Expect broader range if amorphous content exists.[1]

Validation Workflow: The "Self-Validating" Protocol

Do not rely on a single measurement. Use this orthogonal workflow to confirm that a "wide" melting range is due to the compound's nature, not impurities.[1]

Phase 1: Reference Standard Generation

Before measuring, ensure you are testing the thermodynamic form, not a kinetic precipitate.[1]

  • Dissolution: Dissolve crude HCl salt in minimum hot Isopropanol (IPA).

  • Precipitation: Add Ethyl Acetate (EtOAc) dropwise until turbidity persists.

  • Crystallization: Cool slowly to 4°C. Rapid cooling traps solvent and widens MP range.[1]

  • Drying: Vacuum dry at 40°C for 12 hours to remove lattice solvent.[1]

Phase 2: Instrumental Determination

Compare Capillary (Visual) for regulatory compliance and DSC (Thermal) for thermodynamic insight.[1]

Method A: Capillary Melting Point (The QC Standard)
  • Equipment: Buchi M-565 or equivalent.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to find approximate MP.[1]

    • Validation Ramp: 1.0°C/min starting 20°C below expected onset.

  • Acceptance Criteria:

    • Meniscus (Onset): First liquid phase observed.[1]

    • Clear Point (End): Complete liquefaction.

    • Range: < 2.0°C for analytical purity (>98%).

Method B: Differential Scanning Calorimetry (DSC)
  • Why use it: Distinguishes between melting and decomposition (common in amine salts).[1]

  • Protocol:

    • Sample: 2-5 mg in crimped aluminum pan.

    • Purge: Nitrogen (50 mL/min).

    • Ramp: 10°C/min.[1]

  • Key Signal: Look for a sharp endothermic peak.[1] If the baseline shifts exothermically immediately after, the compound decomposes upon melting.[1]

Visualization: The Validation Logic Gate

The following diagram illustrates the decision matrix for validating the MP of a novel intermediate like 4-(sec-butyl)benzylamine HCl.

ValidationProtocol Start Crude 4-(sec-butyl)benzylamine HCl Recryst Recrystallization (IPA/EtOAc System) Start->Recryst Dry Vacuum Drying (Remove Solvates) Recryst->Dry DSC DSC Analysis (Thermodynamic Check) Dry->DSC Capillary Capillary MP (Visual Check) Dry->Capillary Decision Compare Onset vs. Peak DSC->Decision Capillary->Decision Pass PASS: Sharp Range (<2°C) Valid Reference Standard Decision->Pass Consistent Fail FAIL: Broad Range (>3°C) or Decomposition Decision->Fail Deviant Action Check HPLC Purity or Re-dry Sample Fail->Action Action->Recryst Reprocess

Figure 1: Logic flow for establishing a melting point reference standard for non-compendial amine salts.

Data Interpretation & Troubleshooting

When analyzing your data, use these "Application Scientist" insights to troubleshoot anomalies.

Scenario A: Broad Melting Range (e.g., 210–218°C)
  • Cause 1: Solvent Inclusion. Amine salts are hygroscopic.[1] If the sample "sweats" before melting, it is wet.[1] Action: TGA (Thermogravimetric Analysis) or extended drying.

  • Cause 2: Isomeric Impurity. If your synthesis used sec-butylbenzene, check for ortho or para isomers.[1] Even 1% isomer contamination can depress MP by 5°C.[1]

Scenario B: Browning/Gas Evolution
  • Cause: Decomposition. Benzylamines can undergo oxidative deamination or elimination at high temperatures.[1]

  • Validation Fix: Report the value as "Melting with decomposition" (e.g., 220°C (dec.)). In this case, the DSC Onset temperature is the only valid physical constant, not the clear point.[1]

References

  • Sigma-Aldrich. Benzylamine hydrochloride Product Specification. CAS 3287-99-8.[4][5] Link

  • National Institute of Standards and Technology (NIST). 4-sec-Butylaniline Phase Change Data. (Used for structural analog comparison of the sec-butyl moiety).[1] Link

  • ChemicalBook. 4-tert-Butylbenzylamine Properties. (Benchmarking analog). Link

  • Fisher Scientific. 4-Methylbenzylamine Safety Data Sheet. Link

Sources

Comparative Guide: Structural Elucidation of (4-Butan-2-ylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for (4-Butan-2-ylphenyl)methanamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Certainty Imperative

In the development of sphingosine-1-phosphate (S1P) receptor modulators and related phenethylamine derivatives, the intermediate (4-Butan-2-ylphenyl)methanamine hydrochloride represents a critical structural scaffold. Its characterization presents a specific challenge: the presence of a chiral sec-butyl group at the para-position of the phenyl ring combined with a flexible methanamine tail.

While solution-state NMR confirms connectivity, it fails to define the solid-state landscape—polymorphism, salt stoichiometry, and absolute configuration—that dictates downstream bioavailability and stability. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against its primary alternatives, Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) , establishing why SCXRD remains the non-negotiable "gold standard" for this class of chiral salts.

Technical Comparison: SCXRD vs. Alternatives

The following analysis evaluates the "performance" of each analytical technique in the context of characterizing (4-Butan-2-ylphenyl)methanamine HCl.

Comparative Performance Matrix
FeatureSCXRD (Single Crystal) PXRD (Powder Diffraction) Solution NMR (1H/13C)
Primary Output 3D Atomic Coordinates, Absolute ConfigurationPhase Identity, Crystallinity, Polymorph FingerprintMolecular Connectivity, Purity
Chiral Resolution High (via Flack Parameter)Low (Requires known reference)Low (Requires chiral shift reagents)
Solid-State Insight Definitive (Packing, H-bonds)Comparative (Batch-to-batch consistency)None (Averages solution conformers)
Sample Requirement High-quality single crystal (

mm)
Polycrystalline powder (

mg)
Solubilized sample (

mg)
Turnaround Time Days to Weeks (Crystallization dependent)HoursMinutes
Cost/Effort HighLowLow
In-Depth Analysis
1. SCXRD: The Deterministic Solution

For (4-Butan-2-ylphenyl)methanamine HCl, SCXRD is the only method that simultaneously resolves the salt stoichiometry (confirming the 1:1 amine-to-chloride ratio) and the absolute configuration of the sec-butyl chiral center (R vs. S).

  • Mechanism: Diffraction of X-rays by the distinct electron density of the chloride ion allows for precise phasing.

  • Critical Advantage: The chloride counter-ion acts as a "heavy atom" (Z=17), facilitating the determination of absolute structure via anomalous scattering, even without other heavy elements.

2. PXRD: The Batch Validator

PXRD is inferior for ab initio structure determination of flexible organic salts but superior for process control .

  • Use Case: Once the SCXRD structure is solved, PXRD is used to ensure that a bulk 10kg batch matches the crystal form of the 1mg reference sample.

  • Limitation: Cannot distinguish between enantiomers in a racemate vs. a pure enantiomer without complex Rietveld refinement.

3. NMR: The Connectivity Check

NMR is essential for purity but blind to the solid state.

  • Blind Spot: It cannot detect if the hydrochloride salt has formed a hydrate (common in benzylamines) or a solvate, which SCXRD reveals immediately.

Experimental Protocol: Obtaining High-Quality X-ray Data

Growing diffraction-quality crystals of flexible alkylbenzylamine salts is notoriously difficult due to the rotational freedom of the butyl chain. The following protocol is optimized for this specific compound class.

Phase 1: Crystallization Strategy (Vapor Diffusion)

Objective: Slow down nucleation to prevent microcrystalline precipitation.

  • Preparation: Dissolve 20 mg of (4-Butan-2-ylphenyl)methanamine HCl in 1.5 mL of Methanol (good solubility). Ensure the solution is clear.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Ethyl Acetate (antisolvent).

  • Sealing: Tightly cap the outer jar.

  • Incubation: Store at 4°C in a vibration-free environment.

    • Mechanism: The volatile ether slowly diffuses into the methanol, gradually lowering the solubility of the salt and forcing ordered lattice formation.

  • Timeline: Harvest crystals after 3–7 days. Look for prisms or blocks; avoid needles (often disordered).

Phase 2: Data Collection & Processing
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream.

    • Reasoning: Cooling freezes the thermal motion of the flexible sec-butyl tail, sharpening the diffraction spots at high angles.

  • Wavelength: Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å).
    • Recommendation: Use Cu-Kα for this organic salt to maximize the anomalous signal from Chlorine for absolute configuration determination.

Representative Data Interpretation

When analyzing the SCXRD report for this compound, researchers should validate the following parameters to ensure data integrity.

Table 1: Representative Crystallographic Parameters (Alkylbenzylamine HCl Class)
ParameterTypical Value / RangeInterpretation
Crystal System Monoclinic or OrthorhombicCommon for chiral organic salts.
Space Group

or

Chiral space groups (required for enantiopure samples).
R-Factor (

)

Indicates a high-quality model fit.
Flack Parameter


= Correct absolute structure;

= Inverted;

= Racemic twin.
Disorder sec-butyl chainHigh thermal motion often requires modeling split positions for the terminal methyl groups.

Decision Logic & Workflow

The following diagrams illustrate the strategic decision-making process and the experimental workflow for characterizing this compound.

Diagram 1: Characterization Decision Tree

DecisionTree Start Start: (4-Butan-2-ylphenyl) methanamine HCl Sample Q1 Is Absolute Configuration Known? Start->Q1 Q2 Is Solid-State Form Critical? Q1->Q2 Yes (Need Detail) NMR Method: Solution NMR (Confirm Purity/Connectivity) Q1->NMR No (Need Basic ID) SCXRD Method: SCXRD (Gold Standard: 3D Structure) Q2->SCXRD Yes (Development Phase) PXRD Method: PXRD (Batch Fingerprinting) Q2->PXRD No (Routine Check) Result1 Output: Connectivity Confirmed NMR->Result1 Result3 Output: Absolute Config (R/S) & Salt Stoichiometry SCXRD->Result3 Result2 Output: Polymorph ID / Batch Check PXRD->Result2

Caption: Logic flow for selecting the appropriate analytical technique based on research stage and data requirements.

Diagram 2: Crystallization & Analysis Workflow

Workflow cluster_0 Sample Prep cluster_1 Crystallization cluster_2 Data Acquisition Step1 Dissolve in MeOH (20mg/1.5mL) Step2 Filter (0.22µm) Step1->Step2 Step3 Vapor Diffusion (vs. Et2O) Step2->Step3 Step4 Harvest (3-7 Days) Step3->Step4 Step5 Mount & Cool (100 K) Step4->Step5 Step6 X-ray Diffraction (Cu-Kα Source) Step5->Step6

Caption: Optimized vapor diffusion workflow for generating high-quality single crystals of amine hydrochlorides.

References

  • Grover, M. et al. (2015). Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. ResearchGate. [Link]

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15115776, (4-(sec-Butyl)phenyl)methanamine. [Link]

  • Tilborg, A. et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. [Link]

Elemental Analysis Standards for C11H17N·HCl Verification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the verification of C11H17N·HCl (Molecular Weight: ~199.72 g/mol ), researchers face a unique analytical paradox. While Elemental Analysis (EA) remains the regulatory "gold standard" for establishing bulk purity, it is theoretically blind to the structural isomerism that defines this chemical space.

The formula C11H17N·HCl corresponds to several pharmacologically distinct agents, including N-Ethylamphetamine , Dimethylamphetamine , and 4-Methylmethamphetamine . All share identical theoretical carbon, hydrogen, and nitrogen percentages. Therefore, a "pass" on a CHN combustion analyzer confirms the stoichiometry but not the identity.

This guide compares the traditional Automated CHN Combustion method against its modern orthogonal counterpart, Quantitative NMR (qNMR) . It establishes a self-validating protocol that integrates both techniques to ensure unambiguous verification of the target hydrochloride salt.

Theoretical Framework

Before any experimental validation, the theoretical acceptance criteria must be rigidly defined. For a monohydrochloride salt of formula C11H17N (C11H18ClN including the HCl proton), the theoretical composition is calculated using IUPAC standard atomic weights.

Table 1: Theoretical Composition of C11H17N·HCl
ElementCountAtomic WeightTotal Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon 1112.011132.12166.15% 65.75% – 66.55%
Hydrogen 18*1.00818.1449.08% 8.68% – 9.48%
Nitrogen 114.00714.0077.01% 6.61% – 7.41%
Chlorine 135.45035.45017.75% 17.35% – 18.15%
Total --199.722 100.00% -

*Note: Hydrogen count includes 17 from the free base and 1 from the HCl moiety.

Comparative Analysis: Combustion vs. qNMR

Method A: Automated CHN Combustion (The "Product")

Role: Bulk Purity & Stoichiometry Confirmation Standard Reference: Acetanilide (C8H9NO) or Sulfanilamide (C6H8N2O2S)

Classical combustion analysis involves burning the sample in excess oxygen at >900°C. It remains the primary method for confirming that a synthesized salt is indeed the monohydrochloride and not a dihydrochloride or free base.

  • Pros:

    • Precision: High reproducibility (<0.2% variance) for pure samples.

    • Regulatory Acceptance: Standard requirement for new chemical entities (NCEs) to be within ±0.4% of theory.

    • Simplicity: "Black box" operation requires minimal method development once calibrated.

  • Cons:

    • Isomer Blindness: Cannot distinguish N-Ethylamphetamine from Dimethylamphetamine.

    • Hygroscopic Interference: Amine hydrochlorides are hygroscopic.[1] Absorbed atmospheric water lowers %C and %N while raising %H, leading to false failures.

    • Destructive: The sample is consumed.

Method B: 1H-qNMR (The "Alternative")

Role: Absolute Purity & Structural Specificity Internal Standard: Maleic Acid (Traceable to NIST SRM)

Quantitative NMR uses an internal standard of known purity to determine the absolute mass purity of the analyte. Unlike EA, qNMR provides a spectrum that confirms the structure simultaneously.

  • Pros:

    • Specificity: Distinct chemical shifts (e.g., N-ethyl triplet vs. N-methyl singlet) identify the specific isomer.

    • Non-Destructive: Sample can be recovered.[2]

    • Impurity Profiling: Detects residual solvents and organic impurities that EA might miss if their C/N ratio is similar.

  • Cons:

    • Cost: Requires expensive instrumentation (400 MHz+ recommended) and deuterated solvents.

    • Solubility: The salt must be fully soluble in the chosen solvent (e.g., D2O or DMSO-d6) without precipitation.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, we utilize a Dual-Validation Workflow . This system uses EA to confirm the salt form (stoichiometry) and qNMR to confirm identity and absolute purity.

Step 1: Pre-Analysis Drying (Critical)

Amine hydrochlorides readily absorb moisture. Attempting EA on "as-is" samples is the most common cause of failure.

  • Apparatus: Vacuum oven or Abderhalden drying pistol.

  • Conditions: 60°C at <5 mbar for 4–6 hours.

    • Note: Do not exceed 80°C, as some C11H17N isomers may sublime or degrade.

  • Desiccant: Phosphorus Pentoxide (P2O5) is preferred for its aggressive water removal.

Step 2: CHN Combustion Protocol
  • Calibration: Run K-factor calibration using Acetanilide (Theory: C=71.09%, H=6.71%, N=10.36%).

  • Blanking: Run 3 oxygen blanks to stabilize the baseline.

  • Sample Weight: Weigh 2.0 – 2.5 mg of the dried C11H17N·HCl into a tin capsule. Fold tightly to exclude air.

  • Acceptance: Result must fall within the ranges defined in Table 1.

Step 3: qNMR Protocol
  • Internal Standard (IS): Maleic Acid (99.94% TraceCERT® or equivalent).

    • Reasoning: Maleic acid has a singlet at ~6.3 ppm, which is distinct from the aromatic protons (7.1–7.4 ppm) and aliphatic protons (1.0–3.5 ppm) of C11H17N.

  • Solvent: D2O (Deuterium Oxide).

    • Reasoning: Amine salts are highly soluble in D2O, and the HDO peak (~4.79 ppm) does not interfere with the region of interest.

  • Preparation: Weigh ~10 mg of sample and ~10 mg of IS directly into the NMR tube (or vial) with 0.01 mg precision. Dissolve in 0.6 mL D2O.

  • Acquisition:

    • Pulse angle: 90°[3]

    • Relaxation delay (d1): >30 seconds (at least 5x T1 of the longest relaxing proton).

    • Scans: 16 or 32.

Visualization: Verification Workflow

The following diagram illustrates the logical flow for verifying a C11H17N·HCl sample, ensuring no false positives from isomers or wet samples.

VerificationWorkflow Start Unknown Sample (C11H17N·HCl Candidate) Drying Vacuum Drying (60°C, P2O5, 4h) Start->Drying Split Split Sample Drying->Split EA Method A: CHN Analysis (Combustion) Split->EA qNMR Method B: 1H-qNMR (Maleic Acid IS) Split->qNMR EA_Result Check: Is %C within 65.75% - 66.55%? EA->EA_Result qNMR_Result Check: Identity & Purity > 98%? qNMR->qNMR_Result EA_Result->qNMR_Result Yes Fail_Wet Fail: High %H, Low %C (Re-dry Sample) EA_Result->Fail_Wet No (High H) Fail_Iso Fail: Wrong Isomer (e.g., Dimethyl- vs Ethyl-) qNMR_Result->Fail_Iso Wrong Shifts Pass VERIFIED REFERENCE STANDARD Identity & Purity Confirmed qNMR_Result->Pass Match

Figure 1: Dual-stream validation workflow ensuring both stoichiometric accuracy (EA) and structural identity (qNMR).

Data Presentation: Error Analysis

The table below highlights why reliance on a single method is risky.

ScenarioCHN Analysis ResultqNMR ResultConclusion
Pure N-Ethylamphetamine HCl Pass (C: 66.1%, H: 9.1%)Pass (Ethyl triplet present, Purity >99%)Verified
Pure Dimethylamphetamine HCl Pass (C: 66.1%, H: 9.1%)Fail (Singlet methyls only, wrong structure)Identity Mismatch
Wet Sample (2% H2O) Fail (C: 64.8%, H: 9.3%)Pass (Structure correct, Purity ~98% adjusted)Drying Required

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: N-Ethylamphetamine. Retrieved February 15, 2026, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Optimizing CNS Penetration vs. Metabolic Stability: A Comparative PK Guide for Lipophilic Benzylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzylamine Paradox

The benzylamine pharmacophore is a cornerstone of medicinal chemistry, serving as a critical scaffold in central nervous system (CNS) agents (e.g., MAO-B inhibitors like Selegiline, calcium channel blockers). However, its utility is frequently compromised by a fundamental pharmacokinetic (PK) trade-off: lipophilicity facilitates Blood-Brain Barrier (BBB) penetration but accelerates metabolic clearance.

This guide provides a technical comparison of lipophilic benzylamine analogs, focusing on the structural modifications that balance intrinsic clearance (


) with unbound brain partition coefficients (

). We move beyond simple "potency" metrics to analyze the developability of these analogs.

Mechanistic Grounding: Metabolic Liabilities

To optimize benzylamine analogs, one must first understand their primary clearance pathways. Unlike simple alkyl amines, benzylamines are "privileged" substrates for both Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO).

The Dual-Threat Metabolic Pathway

The benzyl carbon is a "metabolic soft spot." It is susceptible to:

  • 
    -Carbon Oxidation (CYP-mediated):  Leading to N-dealkylation.
    
  • Oxidative Deamination (MAO/SSAO-mediated): Converting the amine to an imine, then an aldehyde and ammonia.

Visualization: Benzylamine Metabolic Fate

Figure 1: The oxidative degradation pathways of lipophilic benzylamines.

BenzylamineMetabolism Parent Parent Benzylamine CYP CYP450 (N-Dealkylation) Parent->CYP MAO MAO-A/B (Oxidative Deamination) Parent->MAO Aldehyde Benzaldehyde Derivative CYP->Aldehyde Amine Primary Amine CYP->Amine C-N Cleavage Imine Imine Intermediate MAO->Imine -2H Imine->Aldehyde +H2O (Hydrolysis) Ammonia NH3 Imine->Ammonia

Experimental Protocol: Microsomal Stability Assay

Trustworthy PK data begins with a self-validating in vitro protocol. For lipophilic benzylamines, high non-specific binding (NSB) to microsomal lipids can artificially lower apparent clearance. This protocol accounts for NSB and thermal equilibrium.

Validated Workflow

Objective: Determine Intrinsic Clearance (


) and 

.
  • Preparation of Stock:

    • Dissolve test compounds in DMSO to 10 mM.

    • Dilute to 1

      
      M final incubation concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
      
  • Microsomal Pre-incubation (Critical Step):

    • Add liver microsomes (human/rat) to a final protein concentration of 0.5 mg/mL.[1]

    • Incubate at 37°C for 5 minutes before adding cofactor. This ensures the lipid membrane is fluid and the compound has reached equilibrium binding.

  • Reaction Initiation:

    • Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Control: Run a parallel "minus-NADPH" incubation to detect chemical instability or non-CYP hydrolysis.

  • Sampling & Quenching:

    • Sample at

      
       min.[1]
      
    • Quench immediately into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Why? Acetonitrile precipitates proteins and stops metabolism instantly.

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Comparative Analysis: Representative Analogs

In this section, we compare three distinct structural classes of benzylamine analogs often encountered during lead optimization.

  • Analog A (The "Grease Ball"): High lipophilicity, unsubstituted benzyl ring.

  • Analog B (The "Blocked" Variant): Para-fluorine substitution (blocks para-hydroxylation) but retains lipophilicity.

  • Analog C (The "Polar" Variant): Introduction of a pyridine nitrogen or polar side chain to lower LogP.

Pharmacokinetic Performance Matrix
ParameterAnalog A (High Lipophilicity)Analog B (Para-Fluoro)Analog C (Polar/Pyridine)Ideal Target (CNS)
LogD (pH 7.4) 4.24.42.12.0 – 3.5
Microsomal

(

L/min/mg)
> 150 (High)45 (Moderate)< 15 (Low)< 20

(Unbound Fraction)
0.5%0.8%8.0%> 5%

(Total Brain/Plasma)
15:112:10.8:1> 1:1

(Unbound Ratio)
0.30.60.9~ 1.0
Primary Liability Rapid hepatic clearance; High NSB.Metabolic switching to N-dealkylation.Low passive permeability (P-gp substrate risk).N/A
Data Interpretation[5][7][8][9][10][11]

The Trap of Analog A (High LogD): Analog A shows a massive total brain-to-plasma ratio (


). A novice researcher might call this a success. However, the unbound  ratio (

) is only 0.3. The drug is sticking to brain lipids, not engaging the target, and is being chewed up by the liver (

).

The Optimization of Analog B: Adding a fluorine (Bioisostere) blocks one metabolic site, improving stability (


 drops to 45). However, lipophilicity remains high, keeping the unbound fraction low.

The Balance of Analog C: By lowering LogD to 2.1, we sacrifice total brain accumulation (


), but the drug that does get in stays free to bind the receptor (

). The

approaches unity (0.9), indicating equilibrium. This is the superior drug candidate despite lower total brain levels.

Strategic Workflow: Lead Optimization Decision Tree

How do you decide which analog to synthesize next? Use this logic flow to navigate the lipophilicity/metabolism trade-off.

Figure 2: Decision matrix for Benzylamine optimization.

OptimizationTree Start Evaluate Lead Benzylamine CheckLogD Check LogD Start->CheckLogD HighLogD LogD > 4.0 CheckLogD->HighLogD Too Lipophilic OptLogD LogD 2.0 - 3.5 CheckLogD->OptLogD Ideal Range Action1 Add Polar Groups (Pyridine, Ether) HighLogD->Action1 CheckMet Microsomal Stability (CL_int) OptLogD->CheckMet HighClearance High Clearance CheckMet->HighClearance Unstable LowClearance Low Clearance CheckMet->LowClearance Stable Action2 Block Metabolic Site (F, Cl, CD3) HighClearance->Action2 Action3 Check P-gp Efflux (MDR1 Assay) LowClearance->Action3 Action1->CheckMet Action2->CheckMet

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.

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  • Fridén, M., et al. (2011). Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods. Drug Metabolism and Disposition, 39(3), 353-362.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-Butan-2-ylphenyl)methanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Safety and Compliance in Waste Management.

In the lifecycle of research and development, the final disposition of a chemical compound is as critical as its synthesis and application. For (4-Butan-2-ylphenyl)methanamine;hydrochloride, a compound often utilized in the synthesis of biologically active molecules, improper disposal is not merely a regulatory misstep—it is a breach of our collective responsibility to laboratory safety and environmental stewardship. This guide provides a procedural and logical framework for the safe and compliant disposal of this amine salt, grounding every recommendation in established safety protocols and regulatory standards.

Chemical Profile and Inherent Hazards: Understanding the "Why"

(4-Butan-2-ylphenyl)methanamine;hydrochloride, like many amine hydrochlorides, is a solid, water-soluble compound. Its hazard profile, extrapolated from closely related structures, dictates the stringent handling and disposal requirements. The primary hazards are summarized below.

Hazard Classification (GHS)Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion is a primary risk. All handling must be done in a manner that prevents contamination of hands, surfaces, and personal items. Waste must be securely contained to prevent exposure.
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause inflammation and irritation. Impervious gloves are mandatory. All contaminated personal protective equipment (PPE) must be treated as hazardous waste.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation upon contact. Chemical safety goggles or a face shield are essential. An eyewash station must be immediately accessible.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory system. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize airborne particles.

This data is synthesized from Safety Data Sheets of structurally analogous amine hydrochlorides. The waste generator is ultimately responsible for characterizing their waste in accordance with regulations such as the U.S. EPA's 40 CFR 262.11.[1]

The hydrochloride salt form means the compound is acidic and water-soluble, which increases its mobility in the environment if released improperly.[1] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][3]

Personnel Protection: Your First Line of Defense

Before handling the compound for any purpose, including disposal preparation, the following Personal Protective Equipment (PPE) is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before use. Dispose of contaminated gloves as hazardous waste.[2]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a disposable coverall may be necessary.

  • Respiratory Protection: Not typically required for handling small quantities within a fume hood. If weighing or transferring large amounts where dust may be generated outside of a hood, a NIOSH-approved respirator is necessary.[4]

Disposal Workflow: A Step-by-Step Protocol

The disposal of (4-Butan-2-ylphenyl)methanamine;hydrochloride is a multi-stage process that prioritizes containment, clear identification, and transfer to a licensed waste management professional.

Step 1: Waste Segregation and Containment

The cardinal rule of chemical waste management is segregation.[5] Never mix incompatible waste streams.

  • Designate a Waste Container: Use a dedicated, leak-proof container, preferably the original product container or one made of compatible material (e.g., HDPE - high-density polyethylene). The container must have a secure, tightly-sealing lid.

  • Collect Solid Waste: Place any unadulterated, excess solid (4-Butan-2-ylphenyl)methanamine;hydrochloride directly into the designated waste container.

  • Collect Contaminated Materials: All items that have come into contact with the chemical, such as contaminated gloves, weigh boats, paper towels, and absorbent pads from spill cleanups, must also be placed in this container.

Step 2: Labeling for Safety and Compliance

Proper labeling is a critical requirement under OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA). An improperly labeled container can lead to dangerous reactions or improper handling by waste technicians.

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste tag to the container as soon as the first item of waste is added.

  • Complete All Fields: The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "(4-Butan-2-ylphenyl)methanamine;hydrochloride" .

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is added).

    • The name of the principal investigator and laboratory location.

Step 3: Storage Pending Disposal
  • Secure the Container: Ensure the lid is tightly sealed at all times, except when adding waste.

  • Store in a Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and clearly marked.

  • Ensure Compatibility: Store the container away from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions.[5]

Step 4: Arranging for Professional Disposal

Laboratory personnel should never transport hazardous waste off-site themselves.

  • Contact EHS: When the container is nearly full (e.g., 75% capacity) or approaching its accumulation time limit as per institutional policy, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3]

  • Professional Disposal: The EHS department will work with a licensed professional waste disposal service to transport and dispose of the material in accordance with all local, state, and federal regulations.[1] The ultimate disposal method is typically incineration at a permitted hazardous waste facility.

Managing Spills and Decontamination

Accidents happen, and a prepared response is key to mitigating risk.

  • Evacuate and Alert: Alert personnel in the immediate area. For a large spill, evacuate the lab.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain the Spill: Prevent the spread of the solid material. Do not add water, as this will dissolve the compound and increase the area of contamination.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical sorbent pad. Avoid raising dust.[2]

  • Clean Up: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the waste container.

  • Final Disposal: Treat all materials used for cleanup as hazardous waste and dispose of them through the protocol outlined in Section 3.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for (4-Butan-2-ylphenyl)methanamine;hydrochloride cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Chemical to be Disposed ppe Don Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in Fume Hood or Well-Ventilated Area ppe->fume_hood waste_container Select & Label Hazardous Waste Container fume_hood->waste_container collect_solid Add Excess Solid Chemical to Container waste_container->collect_solid collect_contaminated Add Contaminated Items (Gloves, Wipes, etc.) waste_container->collect_contaminated seal Seal Container Tightly collect_solid->seal collect_contaminated->seal store Store in Designated Satellite Accumulation Area seal->store ehs_request Request Pickup from EHS/ Licensed Waste Vendor store->ehs_request end_point Proper Disposal via Incineration ehs_request->end_point spill Spill Occurs absorb Cover with Inert Absorbent Material spill->absorb collect_spill Collect Spill Debris absorb->collect_spill collect_spill->collect_contaminated

Caption: Workflow for the safe collection, storage, and disposal of (4-Butan-2-ylphenyl)methanamine;hydrochloride.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Angene Chemical. (2024, September 4). Safety Data Sheet: (2,4-Dimethoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Safety Data Sheet: DESMODUR T 100. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2015, March 19). Safety Data Sheet. Retrieved from [Link]

  • University of Pittsburgh. (2017, October 11). Empty Chemical Container Disposal. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Toluene. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.